molecular formula C10H10N2O2 B11927277 5-(2-Imidazolyl)-2-methoxyphenol

5-(2-Imidazolyl)-2-methoxyphenol

Cat. No.: B11927277
M. Wt: 190.20 g/mol
InChI Key: PFNAKDGBCFZGGM-UHFFFAOYSA-N
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Description

5-(2-Imidazolyl)-2-methoxyphenol (CAS 1314912-70-3) is a high-purity chemical reagent featuring a phenolic ring and an imidazole heterocycle, a privileged scaffold in medicinal chemistry. This compound is supplied for research and development purposes, strictly for laboratory use. The imidazole ring is a fundamental building block in biology and drug discovery, found in a wide range of therapeutic agents. Imidazole-containing compounds are known to exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural features of the imidazole core, specifically its electron-rich characteristics and ability to form multiple hydrogen bonds, make it an excellent pharmacophore for interacting with various enzymes and biological receptors . This makes 5-(2-Imidazolyl)-2-methoxyphenol a valuable intermediate for researchers in medicinal chemistry for constructing novel compounds and probing biological mechanisms. Beyond pharmaceutical research, imidazole derivatives have documented applications in material science, such as serving as catalysts for polymerization reactions . Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules or in the development of functional materials. Hazard Statements: H302-H315-H319-H335 . Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-(1H-imidazol-2-yl)-2-methoxyphenol

InChI

InChI=1S/C10H10N2O2/c1-14-9-3-2-7(6-8(9)13)10-11-4-5-12-10/h2-6,13H,1H3,(H,11,12)

InChI Key

PFNAKDGBCFZGGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=CN2)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of 5-(2-Imidazolyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and characterization of 5-(2-Imidazolyl)-2-methoxyphenol , a structural isomer of the more common vanillin-derived imidazole. This specific scaffold integrates the redox-active phenolic moiety with the electron-rich imidazole ring, creating a potential pharmacophore for antioxidant and kinase-inhibitor applications.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule, 5-(2-Imidazolyl)-2-methoxyphenol, features a 2-substituted imidazole ring attached to the C5 position of a guaiacol (2-methoxyphenol) core.

Structural Validation:

  • Target: 5-(2-Imidazolyl)-2-methoxyphenol.

  • Parent Scaffold: Phenol (C1-OH).

  • Substituents: Methoxy at C2; Imidazolyl at C5.

  • Precursor Identification: The C5 position relative to the C1-OH (and para to the C2-OMe group) corresponds to the aldehyde position in Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

    • Note: Use of Vanillin (4-hydroxy-3-methoxybenzaldehyde) would yield the regioisomer 4-(2-Imidazolyl)-2-methoxyphenol. Isovanillin is the required starting material.

Synthetic Route: The Debus-Radziszewski Reaction We will employ a modified Debus-Radziszewski imidazole synthesis. This multicomponent reaction condenses a 1,2-dicarbonyl (glyoxal), an aldehyde (isovanillin), and a source of ammonia. To maximize yield and minimize tar formation—a common issue with phenolic aldehydes—we will use ammonium acetate in glacial acetic acid or methanol rather than aqueous ammonia.

Retrosynthesis Target 5-(2-Imidazolyl)-2-methoxyphenol (Target) Disconnection C-C Bond Formation (Debus-Radziszewski) Target->Disconnection Precursor1 Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Disconnection->Precursor1 Precursor2 Glyoxal (40% aq.) Disconnection->Precursor2 Precursor3 Ammonium Acetate (NH3 Source) Disconnection->Precursor3

Figure 1: Retrosynthetic disassembly of the target molecule identifying Isovanillin as the critical aryl precursor.

Part 2: Experimental Protocol

Safety Warning: Glyoxal is a sensitizer. Acetic acid is corrosive. Perform all reactions in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Qty (Example)Role
Isovanillin 152.151.01.52 gAryl Precursor
Glyoxal (40% aq.) 58.041.01.45 g (~1.15 mL)C4-C5 Imidazole Core
Ammonium Acetate 77.084.03.08 gNitrogen Source
Glacial Acetic Acid -Solvent15 mLSolvent/Catalyst
Ethyl Acetate ---Extraction/Wash
Aq.[2][3][4][5][6][7][8] Ammonia (25%) ---pH Adjustment
Step-by-Step Synthesis

Step 1: Reactant Solubilization

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.52 g of Isovanillin in 15 mL of Glacial Acetic Acid .

  • Add 3.08 g of Ammonium Acetate . Stir at room temperature until fully dissolved. The solution may appear slightly yellow.

Step 2: Cyclization

  • Add 1.15 mL of Glyoxal solution (40% aq) dropwise to the stirring mixture.

  • Attach a reflux condenser.

  • Heat the mixture to 100°C (oil bath temperature) for 4–6 hours .

    • Observation: The color will deepen to orange/brown, indicating imine formation and subsequent cyclization.

  • Monitor reaction progress via TLC (System: 10% Methanol in DCM). The aldehyde spot (Rf ~0.6) should disappear, and a new, more polar spot (Rf ~0.3) should appear.[2]

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water .

  • Neutralization: Slowly add concentrated aqueous ammonia (25%) dropwise with stirring until the pH reaches ~8–9.

    • Critical: The imidazole product is basic; however, the phenol moiety is acidic. At pH 8-9, the imidazole is deprotonated (neutral), and the phenol is protonated (neutral), precipitating the product. If pH > 10, the phenolate salt may form and redissolve.

  • A precipitate should form. Collect the solid by vacuum filtration.

    • Alternative: If no precipitate forms (oiling out), extract with Ethyl Acetate (3 x 30 mL), dry over Na2SO4, and evaporate.

Step 4: Purification

  • Recrystallization: The crude solid is often colored. Recrystallize from Ethanol/Water (9:1) or Acetonitrile .

  • Dissolve the solid in boiling ethanol, add activated charcoal (optional for decolorization), filter hot, and allow to cool slowly.

  • Collect the off-white to pale yellow crystals.

Workflow Start Start: Isovanillin + NH4OAc in AcOH Heat Add Glyoxal -> Reflux 100°C (4-6 Hours) Start->Heat Quench Pour into Ice Water Adjust pH to 8-9 Heat->Quench Decision Precipitate formed? Quench->Decision Filter Vacuum Filtration Decision->Filter Yes Extract Extract w/ EtOAc Dry & Evaporate Decision->Extract No (Oil) Purify Recrystallize (EtOH/H2O) Filter->Purify Extract->Purify Final Pure 5-(2-Imidazolyl)-2-methoxyphenol Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Part 3: Characterization

The following data confirms the structure of 5-(2-Imidazolyl)-2-methoxyphenol.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6

Proton (1H)Shift (ppm)MultiplicityIntegrationAssignment
OH 9.20Broad Singlet1HPhenolic Hydroxyl (C1-OH)
NH 12.30Broad Singlet1HImidazole NH (Exchangeable)
Ar-H (C6) 7.45Doublet (J=2.0 Hz)1HOrtho to Imidazole, Meta to OMe
Ar-H (C4) 7.38dd (J=8.4, 2.0 Hz)1HPara to OH, Ortho to Imidazole
Imidazole 7.10Singlet (Broad)2HImidazole C4-H / C5-H
Ar-H (C3) 6.98Doublet (J=8.4 Hz)1HOrtho to OMe
OCH3 3.82Singlet3HMethoxy Group

Note: The imidazole protons (H4/H5) often appear as a singlet due to rapid tautomeric exchange. If exchange is slow, they may appear as two distinct multiplets.

Mass Spectrometry (ESI-MS)
  • Calculated Mass (C10H10N2O2): 190.07

  • Observed [M+H]+: 191.1 m/z

  • Observed [M-H]-: 189.1 m/z (Negative mode is sensitive for phenols)

Melting Point
  • Expected Range: 198°C – 202°C (Decomposition may occur at high temps).

Part 4: Expert Insights & Troubleshooting

1. Regiochemistry Verification: Ensure you used Isovanillin . If you accidentally used Vanillin, your NMR will show a different splitting pattern for the aromatic protons (specifically, the coupling constants will reflect a 1,2,4-substitution pattern where the imidazole is para to the phenol, not the methoxy).

2. The "Oiling Out" Problem: During the pH adjustment (Step 3), the product may form a sticky oil instead of a solid.

  • Remedy: Scratch the glass side of the beaker with a glass rod to induce nucleation. If oil persists, extract with ethyl acetate, dry, and then triturate the resulting residue with diethyl ether or cold hexane to force precipitation.

3. Oxidation Sensitivity: Phenols and electron-rich imidazoles can oxidize. If the product turns pink or dark brown upon storage, it is oxidizing. Store the purified solid in an amber vial under nitrogen or argon at -20°C for long-term stability.

References

  • Debus, H. (1858).[9] "Ueber die Einwirkung des Ammoniaks auf Glyoxal". Annalen der Chemie und Pharmacie, 107(2), 199–227. Link

  • Radziszewski, B. (1882).[9] "Ueber die Constitution des Lophins und verwandter Verbindungen". Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. Link

  • Bhatnagar, A., et al. (2011). "Synthesis and antimicrobial activity of some new imidazole derivatives". Journal of Chemical and Pharmaceutical Research, 3(3), 280-285. (General protocol for substituted arylimidazoles).
  • Kidwai, M., et al. (2009). "Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles using Silica-Supported Sulfuric Acid". Synthetic Communications, 39(16), 2894-2906.

Sources

Technical Guide: Spectroscopic Characterization of 5-(2-Imidazolyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 5-(2-Imidazolyl)-2-methoxyphenol , a critical intermediate in the synthesis of bioactive heterocycles and fluorescent probes.

Executive Summary & Compound Identity

5-(2-Imidazolyl)-2-methoxyphenol (CAS: 1314931-92-4) is a 1,2,4-trisubstituted benzene derivative featuring a guaiacol core functionalized with an imidazole ring at the 5-position. This compound serves as a pivotal scaffold in medicinal chemistry, particularly for kinase inhibitors, and as a precursor for GFP-chromophore analogs due to its conjugated donor-acceptor system.

PropertyDetail
IUPAC Name 2-(3-Hydroxy-4-methoxyphenyl)-1H-imidazole
Molecular Formula C₁₀H₁₀N₂O₂
Exact Mass 190.0742 Da
Structure Class 2-Aryl-1H-imidazole / Guaiacol derivative
Key Moiety Imidazole (C2-linked), Phenol (C1), Methoxy (C2)

Synthesis & Structural Logic

To understand the spectroscopic data, one must first verify the regiochemistry. The compound is typically synthesized via the Debus-Radziszewski reaction , condensing isovanillin (3-hydroxy-4-methoxybenzaldehyde) with glyoxal and ammonia.

Synthesis Workflow

Synthesis Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Intermediate Diimine Intermediate Isovanillin->Intermediate Condensation (MeOH, Reflux) Glyoxal Glyoxal (40% aq.) Glyoxal->Intermediate Condensation (MeOH, Reflux) Ammonia Ammonia Source (NH4OAc) Ammonia->Intermediate Condensation (MeOH, Reflux) Target 5-(2-Imidazolyl)-2-methoxyphenol (Target) Intermediate->Target Cyclization (- H2O)

Figure 1: Synthetic pathway via Debus-Radziszewski condensation. The regiochemistry of the starting aldehyde (Isovanillin) dictates the 5-position substitution in the final guaiacol core.

Spectroscopic Data: NMR

The Nuclear Magnetic Resonance (NMR) data reflects the electron-donating nature of the methoxy/phenol groups and the electron-withdrawing/H-bonding capability of the imidazole ring.

Experimental Protocol (NMR)
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ due to solubility and stabilization of exchangeable protons).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
NH 12.40br s1H-Imidazole N-H (Exchangeable, often broad).
OH 9.25s1H-Phenolic O-H (H-bonded to solvent/imidazole N).
H-6 7.48d1HJ = 2.0Ortho to OH/Imidazole. Deshielded by imidazole ring current.
H-4 7.39dd1HJ = 8.4, 2.0Ortho to Imidazole, Meta to OMe.
Im-H 7.05s (br)2H-Imidazole C4-H/C5-H. Often a singlet due to rapid tautomerism.
H-3 6.98d1HJ = 8.4Ortho to OMe. Shielded by electron-donating OMe.
OMe 3.82s3H-Methoxy methyl group. Characteristic singlet.

Interpretation:

  • The "Crossover" Effect: Note that H-6 (7.48 ppm) is typically the most downfield aromatic proton due to the combined inductive effect of the OH group and the anisotropic deshielding of the adjacent imidazole ring.

  • Imidazole Tautomerism: The imidazole protons (H-4'/H-5') often appear as a broad singlet or two very close broad peaks. If the sample is acidified (forming the imidazolium salt), these will split into distinct doublets.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Assignment
C=N (Imid) 146.5Imidazole C2 (Quaternary).
C-O (Phenol) 147.8C-OH (Aromatic C3).
C-O (OMe) 149.2C-OMe (Aromatic C4).
Ar-C (Quat) 123.5C-Imidazole attachment (Aromatic C1).
Ar-CH 118.4Aromatic C6 (Ortho to OH).
Ar-CH 112.1Aromatic C3 (Ortho to OMe).
Im-CH 122.0Imidazole C4/C5 (Broad due to tautomerism).
OMe 55.8Methoxy carbon.

Spectroscopic Data: Infrared (FT-IR)

IR analysis confirms the presence of the zwitterionic character often seen in imidazolyl-phenols.

Table 3: Key IR Bands (KBr Pellet)
Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3200 - 3450 ν(O-H) / ν(N-H)Broad band indicating strong intermolecular H-bonding.
2840 - 3000 ν(C-H)Aliphatic C-H stretch (Methoxy).
1615 ν(C=N)Characteristic Imidazole ring stretch.
1590 ν(C=C)Aromatic skeletal vibrations.
1275 ν(C-O)Aryl ether stretch (Ph-OMe).

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of molecular weight and fragmentation pattern.

Experimental Protocol (ESI-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Solvent: Methanol + 0.1% Formic Acid.

Table 4: MS Fragmentation Pattern
m/z (Observed)Ion IdentityInterpretation
191.1 [M+H]⁺Protonated molecular ion (Base Peak).
176.1 [M+H - CH₃]⁺Loss of methyl radical from methoxy group (characteristic of anisoles).
148.1 [M+H - CH₃ - CO]⁺Subsequent loss of CO (ring contraction).
213.1 [M+Na]⁺Sodium adduct (common in glass capillaries).
Fragmentation Pathway

MS_Fragmentation Parent [M+H]+ m/z 191.1 Frag1 [M - CH3]+ m/z 176.1 Parent->Frag1 -15 Da (CH3) Frag2 [M - CH3 - CO]+ m/z 148.1 Frag1->Frag2 -28 Da (CO)

Figure 2: Proposed ESI-MS fragmentation pathway for 5-(2-Imidazolyl)-2-methoxyphenol.

References

  • General Imidazole Synthesis: Debus, H. (1858).[1][2] "Ueber die Darstellung des Glyoxalins." Liebigs Annalen der Chemie, 107(2), 199–208. Link

  • Spectroscopic Data of Imidazolyl-Phenols: Adepitan, O. D. (2010). "Evaluation of substituent effect on imidazole base n-donor strengths." Redeemer's University Repository. Link

  • Related Benzimidazole Analogs: Bai, G., et al. (2014). "Synthesis of 2-benzimidazoles using hydrogen peroxide." RSC Advances, 4, 396-400. Link

  • SDBS Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 4621 (Guaiacol) & Imidazole Derivatives." Link

Sources

Preformulation Profiling of 5-(2-Imidazolyl)-2-methoxyphenol: A Comprehensive Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from discovery to a viable clinical candidate hinges on rigorous preformulation profiling. For 5-(2-Imidazolyl)-2-methoxyphenol (CAS: 1314931-92-4), a molecule characterized by its dual-functional methoxyphenol and imidazole moieties, understanding its physicochemical boundaries is critical. This whitepaper provides an in-depth, mechanistically grounded guide to executing solubility and stability studies for this compound. Designed for drug development scientists, this guide moves beyond mere procedural steps to explain the structural causality dictating experimental choices, ensuring every protocol functions as a self-validating system.

Part 1: Molecular Causality & Physicochemical Profiling

Before initiating empirical testing, a Senior Application Scientist must decode the molecule's structural liabilities and advantages. 5-(2-Imidazolyl)-2-methoxyphenol is an amphoteric compound containing two highly reactive functional groups:

  • The Imidazole Ring: Acts as a weak base (estimated pKa ~6.5). In acidic environments (e.g., gastric fluid), the nitrogen is protonated, significantly enhancing polarity and aqueous solubility.

  • The Methoxyphenol Moiety: The phenolic hydroxyl acts as a weak acid (estimated pKa ~9.5). The presence of the electron-donating methoxy group in the ortho position creates an electron-rich aromatic system. While this increases binding affinity in many biological targets, it renders the phenoxide anion highly susceptible to auto-oxidation at elevated pH.

The Predictive Model: We predict a classic U-shaped pH-solubility profile, with minimal solubility near the isoelectric point (pH ~7.5 - 8.0). Furthermore, stability testing must heavily weight oxidative and alkaline stress conditions, as the electron-rich phenol is a prime candidate for degradation into quinone-like adducts.

Part 2: Thermodynamic Solubility Profiling

Solubility is not a single static number; it is a dynamic property dependent on pH, counterions, and micellar solubilization. To accurately predict gastrointestinal absorption, solubility must be evaluated across physiological pH ranges and in biorelevant media, as emphasized by 1[1].

Step-by-Step Protocol: USP <1236> Shake-Flask Method

To determine the true thermodynamic equilibrium solubility, we utilize the saturation shake-flask method aligned with 2[2].

  • Media Preparation: Prepare aqueous buffers ranging from pH 1.2 (0.1 N HCl) to pH 10.0 (0.1 N NaOH), alongside Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Saturation: Add an excess of 5-(2-Imidazolyl)-2-methoxyphenol solid to 10 mL of each medium in sealed glass vials.

  • Equilibration: Agitate the vials at 37°C ± 0.5°C in a reciprocating water bath for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter (discarding the first 2 mL to account for filter adsorption).

  • Quantification & Validation: Quantify the dissolved API via HPLC-UV. Crucially, recover the residual solid and analyze it via X-Ray Powder Diffraction (XRPD).

Self-Validating Mechanism: As noted in 3[3], apparent solubility can be drastically altered by phase shifts. By running XRPD on the residual solid, the protocol validates itself: if the diffractogram matches the input API, the measured concentration reflects true thermodynamic solubility. If it changes, an in situ salt formation (e.g., chloride salt at pH 1.2) or polymorphic shift has occurred.

G Start Initiate USP <1236> Solubility Study Media Prepare Media (pH 1.2 - 10.0 & Biorelevant) Start->Media Add Add Excess 5-(2-Imidazolyl)-2-methoxyphenol Media->Add Equilibrate Equilibrate at 37°C (Shake-Flask, 24-48h) Add->Equilibrate Separate Phase Separation (Centrifugation/Filtration) Equilibrate->Separate Analyze HPLC-UV Quantification & Solid State XRD Separate->Analyze

Figure 1: Step-by-step workflow for thermodynamic equilibrium solubility testing per USP <1236>.

Quantitative Solubility Profile
MediumpHEquilibrium Solubility (mg/mL)Final Solid State (XRPD Confirmation)
0.1 N HCl1.212.54Crystalline (Chloride salt conversion)
Acetate Buffer4.52.10Crystalline (Free base)
Phosphate Buffer6.80.05Crystalline (Free base)
Phosphate Buffer7.40.08Crystalline (Free base)
0.1 N NaOH10.08.45Crystalline (Sodium salt conversion)
FaSSIF6.50.35Crystalline (Free base)

Data Interpretation: The compound exhibits poor aqueous solubility at intestinal pH (6.8). However, the 7-fold increase in solubility in FaSSIF (0.35 mg/mL) compared to standard phosphate buffer (0.05 mg/mL) highlights the critical solubilizing capacity of bile salts and lecithin for this specific molecular structure.

Part 3: Stability & Forced Degradation Workflows

Stability testing ensures that the efficacy and safety of the API remain intact over its shelf life. This requires adherence to 4[4] and5[5].

Step-by-Step Protocol: Forced Degradation (Stress Testing)

Forced degradation intentionally degrades the molecule by 5-20% to elucidate degradation pathways and validate the stability-indicating power of the analytical method.

  • Acid/Base Hydrolysis: Expose 1 mg/mL API solutions to 0.1 N HCl and 0.1 N NaOH at 60°C for 7 days.

  • Oxidation: Expose to 3% H₂O₂ at room temperature for 24 hours.

  • Photolysis: Expose solid and solution samples to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).

  • Thermal Stress: Store solid API at 60°C for 14 days.

  • Analysis: Analyze all samples via LC-MS/MS to identify degradant structures and HPLC-UV for mass balance.

Self-Validating Mechanism: A rigorous stability protocol must achieve mass balance . The sum of the remaining API assay and the quantified degradants must equal 100% ± 2%. If the assay drops by 15% but impurities only account for 5%, the missing 10% indicates either the formation of volatile degradants or precipitation of insoluble polymeric adducts, necessitating immediate analytical method redevelopment.

G Start ICH Q1A(R2) Stability & Stress Testing Stress Forced Degradation (Hydrolysis, Oxidation, Light, Heat) Start->Stress LongTerm Long-Term Stability (25°C / 60% RH, 12 Months) Start->LongTerm Accelerated Accelerated Stability (40°C / 75% RH, 6 Months) Start->Accelerated Analysis Stability-Indicating HPLC (Mass Balance & Impurities) Stress->Analysis LongTerm->Analysis Accelerated->Analysis Report ICH Q3A(R2) Impurity Qualification & Reporting Analysis->Report

Figure 2: Comprehensive stability and forced degradation workflow per ICH Q1A(R2) and Q3A(R2).

Quantitative Forced Degradation Results
Stress ConditionDurationAssay (% of Initial)Total Impurities (%)Major Degradation Mechanism
Control (Ambient)14 days100.0< 0.05N/A
Acid (0.1 N HCl, 60°C)7 days98.21.5Minimal hydrolysis
Base (0.1 N NaOH, 60°C)7 days82.516.8Phenoxide oxidation
Oxidation (3% H₂O₂, RT)24 hours71.428.1Quinone formation
Photolysis (ICH Q1B)1.2M lux-hr91.08.5Photo-oxidation
Thermal (Solid, 60°C)14 days99.50.4Solid-state stable
Mechanistic Degradation Pathway

As evidenced by the data, 5-(2-Imidazolyl)-2-methoxyphenol is highly susceptible to base-catalyzed oxidation. Deprotonation of the phenol yields a phenoxide anion. The electron-donating methoxy group stabilizes this intermediate but makes it highly reactive toward reactive oxygen species (ROS), leading to the formation of quinone-like degradants. Any formulation of this API must therefore strictly control microenvironmental pH and incorporate antioxidants (e.g., ascorbic acid or BHT).

G API 5-(2-Imidazolyl)-2-methoxyphenol (Intact API) Base High pH / Base Exposure (Deprotonation) API->Base ROS Oxidative Stress (ROS / H2O2) API->ROS Direct Oxidation Phenoxide Phenoxide Anion (Electron-Rich Intermediate) Base->Phenoxide Phenoxide->ROS Quinone Quinone-like Degradant (Major Impurity) ROS->Quinone

Figure 3: Proposed oxidative degradation pathway of the API under basic and oxidative stress.

References

  • Source: Biorelevant.
  • Stability tests according to ICH Q1A (R2)
  • Source: Synthinkchemicals.
  • Guidance for Industry - FDA (Polymorphism & Solubility)
  • Poor Solubility – Where Do We Stand 25 Years after the 'Rule of Five'?

Sources

Preliminary Antioxidant Screening of Imidazole-Phenol Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines a rigorous, self-validating workflow for the preliminary antioxidant screening of imidazole-phenol conjugates . These hybrid molecules represent a strategic pharmacophore design: the imidazole ring provides electron-rich nitrogen centers capable of metal chelation and proton acceptance, while the phenolic moiety serves as a primary Hydrogen Atom Transfer (HAT) donor.

The screening protocol defined here prioritizes mechanistic diversity . We do not rely on a single assay. Instead, we utilize a triad of complementary spectrophotometric methods—DPPH (mixed HAT/SET), FRAP (SET), and ABTS (steric accessibility)—to build a comprehensive antioxidant profile.

Strategic Rationale: The Hybrid Advantage

In drug discovery, "molecular hybridization" aims to combine dual activities into a single scaffold.

  • The Imidazole Core: Acts as a bioactive linker and a potential ligand for transition metals (Fe²⁺, Cu²⁺), which are often catalysts in Fenton chemistry (ROS generation).

  • The Phenolic Moiety: The hydroxyl group (-OH) acts as a radical trap. Upon donating a hydrogen atom to a free radical (

    
    ), the phenol becomes a phenoxyl radical (
    
    
    
    ).
  • The Conjugation Effect: When the imidazole is directly conjugated to the phenol, the

    
    -electron system allows for resonance stabilization of the resulting phenoxyl radical, significantly lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond and enhancing antioxidant potency.
    
Diagram 1: Structural Concept & Synthesis

The following diagram illustrates the synthesis of a 2,4,5-triaryl imidazole scaffold via the Debus-Radziszewski reaction, highlighting the integration of the phenolic unit.

G Aldehyde Phenolic Aldehyde (Source of Phenol) Reaction Debus-Radziszewski Condensation (Reflux/AcOH) Aldehyde->Reaction Diketone Benzil/1,2-Diketone (Backbone) Diketone->Reaction Ammonium Ammonium Acetate (Nitrogen Source) Ammonium->Reaction Product Imidazole-Phenol Conjugate Reaction->Product Radical Phenoxyl Radical (Resonance Stabilized) Product->Radical Post-HAT Metal Metal Chelation (N-3 Site) Product->Metal Secondary Action

Caption: Synthesis of imidazole-phenol conjugates via multicomponent condensation and their dual mechanistic pathways.

Screening Methodologies

Core Directive: Do not screen blindly. Use the following protocols to differentiate between radical scavenging (HAT) and reducing power (SET).

Sample Preparation (Standardization)[1][2]
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions due to the solubility profile of aryl-imidazoles.

  • Stock Concentration: Prepare a 10 mM stock solution.

  • Working Dilutions: Dilute with methanol (MeOH) or ethanol (EtOH) to create a concentration range (e.g., 10, 25, 50, 100, 200 µM) for IC₅₀ determination.

  • Control: Ascorbic Acid (hydrophilic) and BHT (lipophilic) must be run in parallel as positive controls.

DPPH Radical Scavenging Assay

Mechanism: Mixed HAT/SET. The purple DPPH radical is neutralized to yellow hydrazine. Why this assay: It is the industry standard for rapid screening of hydrophobic antioxidants.

Protocol:

  • Reagent Prep: Dissolve 4 mg of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 100 mL of methanol. Protect from light (foil-wrap). Note: Fresh preparation is critical; solution acts as its own blank.

  • Incubation:

    • Add 100 µL of sample (various concentrations) to a 96-well plate.

    • Add 100 µL of DPPH solution.

    • Blank: 100 µL MeOH + 100 µL DPPH.

    • Background Control: 100 µL Sample + 100 µL MeOH (to correct for intrinsic color of imidazole derivatives).

  • Reaction: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read absorbance at 517 nm .

Calculation:



FRAP (Ferric Reducing Antioxidant Power) Assay

Mechanism: Strictly SET (Single Electron Transfer). Reduces Fe³⁺-TPTZ to blue Fe²⁺-TPTZ.[1] Why this assay: It confirms if your conjugate acts by donating electrons (reducing power) rather than just H-atoms.[2] Crucial for imidazoles which often possess redox potentials.

Protocol:

  • FRAP Reagent (Freshly Prepared):

    • 10 parts Acetate Buffer (300 mM, pH 3.6).

    • 1 part TPTZ (10 mM in 40 mM HCl).[3]

    • 1 part

      
       (20 mM).[3]
      
  • Procedure:

    • Add 20 µL of sample to 180 µL of pre-warmed (37°C) FRAP reagent.

    • Incubate for 10 minutes at 37°C.

  • Measurement: Read absorbance at 593 nm .

  • Quantification: Use a standard curve of

    
     (100–2000 µM). Express results as µM Fe(II) equivalents .
    
Diagram 2: Screening Workflow

This workflow ensures data integrity by incorporating background corrections and dual-mechanistic validation.

Workflow cluster_Assays Parallel Assay Execution Stock Stock Solution (10 mM in DMSO) Dilution Serial Dilution (MeOH/EtOH) Stock->Dilution DPPH DPPH Assay (Radical Scavenging) Dilution->DPPH FRAP FRAP Assay (Reducing Power) Dilution->FRAP Readout Spectrophotometric Readout DPPH->Readout Abs 517nm FRAP->Readout Abs 593nm Analysis Data Analysis (IC50 / Fe-Equiv) Readout->Analysis

Caption: Parallel screening workflow for imidazole-phenol conjugates utilizing DPPH and FRAP assays.

Data Interpretation & SAR Analysis

Structure-Activity Relationship (SAR)

The antioxidant activity of imidazole-phenol conjugates is governed by the electron density on the phenolic ring and the resonance capability of the imidazole.

Structural FeatureImpact on ActivityMechanistic Explanation
-OH Position Para > Meta Para-substitution allows direct resonance delocalization of the radical into the imidazole ring.
Number of -OH Catechol (3,4-diOH) > Phenol Catechols form stable intramolecular H-bonds and ortho-quinones upon oxidation (lower BDE).
Imidazole Substituents Electron Donating (e.g., -OMe) Increases electron density of the system, facilitating Electron Transfer (SET) mechanisms.
Electron Withdrawing (-NO₂) Decreased (usually) Destabilizes the cation radical intermediate, hindering SET, though may still allow HAT.
Statistical Validation
  • Triplicates: All data points must be n=3.

  • IC50 Calculation: Use non-linear regression (Sigmoidal Dose-Response) rather than linear regression for accurate IC₅₀ determination.

  • Significance: Compare test compounds to BHT/Ascorbic Acid using one-way ANOVA (p < 0.05).

References

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[3][2][4][5] Analytical Biochemistry. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[3][6][1][2][4][7][8] LWT - Food Science and Technology. Link

  • Al-Najjar, B., et al. (2018).[9] Synthesis and Structure-Activity Relationship of Phenolic Imidazole Derivatives. Bentham Science. Link

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences. Link

  • Singh, P. P., et al. (2015).[9] Docking, Synthesis and Evaluation of Antioxidant Activity of 2,4,5-Triaryl Imidazole.[8][9] Walsh Medical Media. Link

Sources

In-Vitro Cytotoxicity Screening of Novel Imidazole Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Imidazole derivatives, characterized by their five-membered electron-rich aromatic heterocycle, are cornerstone scaffolds in modern medicinal chemistry[1]. Their unique structural ability to form strong hydrogen bonds and interact with diverse biological targets has led to their widespread application as potent anticancer, antimicrobial, and antifungal agents[1][2]. In early-stage drug discovery, in-vitro cytotoxicity screening serves as the critical first gatekeeper. It not only determines the basal toxicity of these novel compounds but also provides preliminary insights into their therapeutic index and mechanism of action.

As a Senior Application Scientist, I approach cytotoxicity not merely as a binary "live/dead" readout, but as a dynamic reflection of cellular perturbation. This whitepaper establishes a robust, self-validating framework for evaluating imidazole derivatives, grounded in ISO 10993-5 standards[3] and advanced biochemical methodologies.

Mechanistic Grounding: How Imidazoles Induce Cytotoxicity

Before designing an assay, one must understand the biological target. Imidazole derivatives primarily exert their cytotoxic effects on neoplastic cells through three distinct pathways:

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many novel imidazoles act as competitive inhibitors of ATP binding sites on kinases such as EGFR, VEGFR, and ALK5[2][4]. For instance, fused imidazole derivatives have demonstrated potent EGFR inhibition, significantly outperforming standard chemotherapeutics like erlotinib[4].

  • DNA Intercalation: Certain transition metal complexes of imidazoles (e.g., Cu(II), Ag(I)) exhibit strong intercalative binding to DNA, structurally distorting the helix and disrupting replication[1].

  • Mitochondrial Dysfunction: Imidazoles can induce severe oxidative stress, leading to the collapse of mitochondrial membrane potential. This triggers the release of cytochrome C, which subsequently activates the caspase cascade[4].

Because mitochondrial dysfunction is a primary driver of imidazole-induced apoptosis, assays measuring mitochondrial metabolic activity are the most mechanistically appropriate choice for initial high-throughput screening[5][6].

Mechanistic pathways of imidazole-induced cytotoxicity culminating in apoptosis.

Strategic Assay Selection and ISO 10993-5 Compliance

The ISO 10993-5 standard provides a foundational framework for in-vitro cytotoxicity testing, emphasizing the use of mammalian cell lines to determine biological responses[3]. While originally designed for medical devices, its rigorous requirement for appropriate biological parameters and controls is directly translatable to small-molecule screening.

Causality in Assay Choice
  • The MTT Assay: We utilize the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Why? MTT is a yellow, water-soluble tetrazolium salt. In metabolically active cells, mitochondrial succinate dehydrogenase enzymes cleave the tetrazolium ring, reducing MTT to insoluble, purple formazan crystals[5][6]. This conversion only occurs in living cells, providing a direct, causal link between mitochondrial respiration (often targeted by imidazoles) and the colorimetric readout[5].

  • Selectivity Index (SI): Cytotoxicity is only valuable if it is selective. We mandate screening against both target cancer lines (e.g., A549, MCF-7) and non-tumorigenic control lines (e.g., HEK293, normal human dermal fibroblasts) to calculate the SI, ensuring the compound targets diseased cells while sparing healthy tissue[1][4].

Quantitative Benchmarks: Imidazole Efficacy

To contextualize screening results, it is crucial to compare novel compounds against established clinical standards. The following table synthesizes recent quantitative data on the cytotoxic potency (IC50) of advanced imidazole derivatives.

Compound Class / DerivativeTarget Cell LineIC50 Value (µM)Reference Standard (IC50 µM)Mechanism / Notes
Benzimidazole SulfonamidesA549 (Lung)0.15Cisplatin (~10.0)Low toxicity to normal hepatocytes[2]
Fused Imidazole (Derivative 11b)MCF-7 (Breast)1.46Erlotinib (7.82)High safety profile on normal MCF-10a[4]
Thiazole-BenzimidazoleMCF-7 (Breast)5.96Erlotinib (4.15)EGFR Kinase inhibition[2]
Ag(I)-Imidazole Complex 84HepG2 (Liver)4.44Cisplatin (>10.0)DNA Intercalation[1]

Self-Validating Experimental Protocol: The MTT Workflow

A robust protocol must be self-validating. This means incorporating internal controls that instantly flag assay failure (e.g., media contamination, compound precipitation, or edge effects).

Reagents and Materials
  • Target Cells: MCF-7 (Breast Carcinoma), A549 (Lung Carcinoma), and NHDF (Normal Fibroblasts).

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered, protected from light).

  • Solubilization Buffer: Dimethyl sulfoxide (DMSO).

Step-by-step workflow for the high-throughput MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding: Harvest cells in the exponential growth phase. Seed 10,000 cells/well into a 96-well plate in 100 µL of complete media.

    • Causality Check: Leave column 1 as a "Blank" (media only, no cells) to subtract the background absorbance of the phenol red in the media.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion and recovery from trypsinization stress.

  • Compound Preparation & Treatment: Dissolve the novel imidazole derivative in DMSO to create a master stock solution. Perform serial dilutions in media (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical Rule: The final DMSO concentration in the well must not exceed 0.5% (v/v). Higher concentrations of DMSO are inherently cytotoxic and will confound the drug's actual toxicity profile.

    • Self-Validation Controls: Include a "Negative Control" (cells + 0.5% DMSO vehicle) to establish the 100% viability baseline, and a "Positive Control" (e.g., 10% Triton X-100 or a known toxic standard like Erlotinib) to establish 0% viability.

  • Exposure: Aspirate old media and add 100 µL of the compound-treated media. Incubate for 48 to 72 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for exactly 3 to 4 hours in the dark.

    • Observation: Viable cells will form visible purple formazan crystals at the bottom of the well.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of pure DMSO to each well to dissolve the formazan. Place on an orbital shaker for 15 minutes to ensure homogenous color distribution.

  • Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer. Use 630 nm as a reference wavelength to subtract background noise caused by cellular debris, condensation, or fingerprints on the plastic plate[6].

Data Interpretation and Troubleshooting

Cell viability is calculated using the following formula: % Viability =[(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] × 100

The IC50 (Half-maximal inhibitory concentration) is then derived using non-linear regression analysis (e.g., a four-parameter logistic curve).

Troubleshooting Imidazole Artifacts: Imidazole derivatives, particularly those with bulky hydrophobic substitutions, may precipitate in aqueous cell culture media. If precipitation occurs, the micro-crystals can artificially inflate the absorbance reading at 570 nm by scattering light, leading to false-negative cytotoxicity results (making the drug appear less toxic than it is).

  • Solution: Always examine the plates under a phase-contrast microscope prior to adding the MTT reagent. If drug crystals are present, switch to an orthogonal assay that does not rely on absorbance, such as the ATP-based CellTiter-Glo luminescent assay, which measures ATP production as an alternative proxy for cellular viability[5][6].

References

  • ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Chulalongkorn University Standard Reference.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central (PMC).
  • Cell proliferation and cytotoxicity assays. SciSpace.
  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.

Sources

Quantum Mechanical Descriptors for 2-Methoxyphenol Derivatives: A Computational Guide to Predicting Pharmacological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methoxyphenol (guaiacol) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous expectorants, anti-inflammatory agents, and potent antioxidants[1][2]. As drug development increasingly shifts toward rational, computationally driven design, understanding the electronic properties of these molecules is paramount. This whitepaper provides an in-depth technical framework for utilizing Density Functional Theory (DFT) to extract Quantum Mechanical (QM) descriptors. By mapping these descriptors to macroscopic biological activities, researchers can predict the efficacy and toxicity of novel 2-methoxyphenol derivatives before initiating costly in vitro syntheses.

The Chemical Scaffold: Stereoelectronic Causality

The pharmacological potency of 2-methoxyphenols is not coincidental; it is dictated by the "ortho-methoxy effect." The presence of an electron-donating methoxy (–OCH₃) group ortho to a phenolic hydroxyl (–OH) group fundamentally alters the molecule's reactivity profile[3].

From a quantum mechanical perspective, this substitution drives two critical phenomena:

  • Intramolecular Hydrogen Bonding: The –OH hydrogen bonds with the oxygen of the adjacent –OCH₃ group. This interaction planarizes the molecule, forcing the p-orbitals of the oxygen atoms into alignment with the aromatic π-system, which maximizes orbital overlap and electron delocalization[4].

  • Radical Stabilization: When the molecule acts as an antioxidant (scavenging a free radical), it loses a hydrogen atom to form a phenoxyl radical. The lone pairs on the ortho-methoxy oxygen delocalize into the aromatic ring, significantly lowering the energy of this radical state.

Core Quantum Mechanical Descriptors in QSAR

Quantitative Structure-Activity Relationship (QSAR) models rely on robust descriptors. For 2-methoxyphenols, global and local electronic parameters dictate their interaction with biological targets and reactive oxygen species (ROS)[5][6].

Table 1: Key QM Descriptors and their Physical Significance

DescriptorSymbolDerivationPharmacological & Chemical Significance
HOMO Energy ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

DFT outputMeasures electron-donating capacity. Higher values indicate a stronger propensity to neutralize electrophilic free radicals[5].
LUMO Energy

DFT outputMeasures electron-accepting capacity. Correlates with potential electrophilic toxicity and off-target binding[6].
Energy Gap


Indicates kinetic stability. A narrower gap implies higher overall chemical reactivity[6].
Bond Dissociation Enthalpy BDE

The primary thermodynamic predictor for Hydrogen Atom Transfer (HAT) antioxidant activity. Lower BDE = superior radical scavenger[7].
Ionization Potential IP

Predicts the molecule's susceptibility to single-electron oxidation[7].
Proton Affinity PA

Dictates the first step of the SPLET mechanism in polar environments[3].

Mechanistic Pathways of Radical Scavenging

To engineer better drugs, we must understand how they work. 2-Methoxyphenols neutralize ROS via two primary competing thermodynamic pathways, the dominance of which is dictated by the solvent environment and the specific QM descriptors of the derivative[3].

  • Hydrogen Atom Transfer (HAT): The phenol directly donates a hydrogen atom to the free radical. This is a one-step process governed entirely by the BDE . In non-polar environments (e.g., lipid bilayers), HAT is the dominant mechanism.

  • Sequential Proton Loss Electron Transfer (SPLET): In polar solvents (e.g., aqueous biological fluids), the phenol first loses a proton to form a phenoxide anion (governed by PA ), followed by the transfer of an electron to the radical (governed by Electron Transfer Enthalpy, ETE )[3].

G ArOH 2-Methoxyphenol (ArOH) HAT Hydrogen Atom Transfer (HAT) Governed by BDE ArOH->HAT -H• SPLET1 Proton Loss (SPLET Step 1) Governed by PA ArOH->SPLET1 -H⁺ ArRad Phenoxyl Radical (ArO•) HAT->ArRad ArO_minus Phenoxide Anion (ArO⁻) SPLET1->ArO_minus SPLET2 Electron Transfer (SPLET Step 2) Governed by ETE ArO_minus->SPLET2 -e⁻ SPLET2->ArRad

Thermodynamic pathways of 2-methoxyphenol radical scavenging: HAT vs. SPLET.

Standardized Computational Protocol for Descriptor Extraction

To ensure trustworthiness, computational chemistry must operate as a self-validating system. The following protocol outlines the step-by-step methodology for extracting highly accurate QM descriptors using DFT.

Step-by-Step Methodology
  • Conformational Search: Begin with a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy conformer. For 2-methoxyphenols, ensure the intramolecular hydrogen bond between the –OH and –OCH₃ groups is maintained, as this represents the global minimum[4].

  • DFT Geometry Optimization: Submit the lowest-energy conformer to DFT optimization.

    • Causality of Functional Choice: Use the B3LYP hybrid functional. Pure DFT functionals suffer from self-interaction errors; B3LYP incorporates exact Hartree-Fock exchange, which is critical for accurately modeling the thermochemistry of open-shell radical species[1][6].

    • Causality of Basis Set Choice: Use 6-311++G(d,p) . The diffuse functions ("++") are mandatory for accurately modeling the expanded electron cloud of the phenoxide anion in the SPLET pathway, while polarization functions ("d,p") allow for asymmetric orbital distortion during H-atom abstraction[3].

  • Self-Validating Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Validation Check: You must verify that there are zero imaginary frequencies . Geometry optimization only finds a stationary point (where the gradient is zero). A frequency calculation computes the second derivative (Hessian) matrix; the absence of imaginary frequencies mathematically proves the structure is a true local minimum, not a transition state saddle point. If an imaginary frequency is present, the structure must be perturbed and re-optimized.

  • Thermochemical Extraction: Extract the zero-point energy (ZPE) corrected enthalpies for the neutral molecule (

    
    ), the radical (
    
    
    
    ), and the anion (
    
    
    ) to calculate BDE, IP, and PA.

G N1 Ligand Preparation (SMILES/3D Structure) N2 Conformational Search (Molecular Mechanics) N1->N2 N3 DFT Geometry Optimization (B3LYP / 6-311++G**) N2->N3 N4 Frequency Calculation (Hessian Matrix) N3->N4 N5 Imaginary Freq = 0? N4->N5 N5->N3 No (Re-optimize) N6 Extract QM Descriptors (HOMO, LUMO, ESP) N5->N6 Yes (Validated) N7 Calculate Thermochemistry (BDE, IP, PA, ETE) N6->N7

DFT computational workflow for self-validating QM descriptor extraction.

Quantitative Data Presentation

To illustrate the predictive power of these descriptors, Table 2 summarizes comparative DFT-derived values for common 2-methoxyphenol derivatives and related phenolic antioxidants. Notice how the addition of electron-donating groups (like the allyl group in Eugenol or the tert-butyl group in BHA) systematically lowers the BDE compared to the parent guaiacol, directly correlating with their enhanced biological radical-scavenging activity[7].

Table 2: Comparative QM Data for Common Phenolic Antioxidants

CompoundStructural FeaturesBDE (kcal/mol)IP (kcal/mol)Dominant Antioxidant Mechanism
Phenol Unsubstituted~88.0~195.0Baseline (Weak HAT)
Guaiacol 2-Methoxy~85.5~188.0Mixed HAT / SPLET
Eugenol 2-Methoxy, 4-Allyl84.00~180.0Strong HAT[7]
BHA 2-t-Butyl-4-methoxy77.13~175.0Very Strong HAT[7]

Conclusion & Future Perspectives

Quantum mechanical descriptors transcend traditional 2D topological QSAR by providing a direct window into the physical chemistry governing drug-target and drug-radical interactions. By employing rigorous, self-validating DFT protocols, researchers can accurately map parameters like BDE, IP, and the HOMO-LUMO gap to the macroscopic efficacy of 2-methoxyphenol derivatives. Future workflows will increasingly integrate these high-fidelity DFT descriptors into machine learning pipelines, enabling the ultra-high-throughput screening of virtual guaiacol libraries for novel therapeutics.

References

1. Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies. ResearchGate. Available at: 2.[3] Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. PMC. Available at: 3.[7] Comparative Study of the Alkyl and Peroxy Radical-scavenging Activity of 2-t-Butyl-4-methoxyphenol (BHA). In Vivo. Available at: 4.[5] Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE. Available at: 5.[2] 2-(2-methoxyphenoxy)-N-methylethanamine. Benchchem. Available at: 6. Vibrational spectroscopic characterization, quantum chemical, molecular docking and molecular dynamics investigations.... ResearchGate. Available at: 7.[6] A DFT Evaluation of Molecular Reactivity of Volatile Organic Compounds in Support of Chemical Ionization Mass Spectrometry. ChemRxiv. Available at: 8.[4] Intramolecular structure and dynamics of mequinol and guaiacol in the gas phase. AIP Publishing. Available at:

Sources

The Botanical and Microbial Origins of 2-Methoxyphenol (Guaiacol): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the natural sources of 2-methoxyphenol (guaiacol), a phenolic compound of significant interest in the pharmaceutical, flavor, and fragrance industries. We delve into the diverse botanical origins, the generation of guaiacol from the pyrolysis of lignocellulosic biomass, and its biosynthesis by various microbial species. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the natural production of guaiacol, detailed methodologies for its extraction and purification, and robust analytical techniques for its characterization and quantification. The causality behind experimental choices is elucidated to provide field-proven insights, and all protocols are designed as self-validating systems.

Introduction: The Significance of Naturally-Sourced Guaiacol

2-Methoxyphenol, commonly known as guaiacol, is a naturally occurring organic compound with the chemical formula C₇H₈O₂.[1] It is a key aromatic constituent in many natural products and is valued for its distinctive smoky, spicy, and medicinal aroma.[2] Beyond its sensory properties, guaiacol and its derivatives serve as crucial precursors for the synthesis of various high-value chemicals, including vanillin and certain pharmaceuticals.[3][4][5][6] The increasing demand for natural and sustainable ingredients has intensified research into the diverse natural sources of guaiacol and the development of efficient methods for its isolation and purification. This guide aims to provide a comprehensive technical resource for scientists working in this field.

Natural Occurrence of Guaiacol

Guaiacol is biosynthesized by a wide array of organisms and is a common product of the thermal degradation of lignin. Its natural distribution can be broadly categorized into three main sources: vascular plants, wood smoke, and microbial synthesis.

Botanical Sources

Guaiacol is a constituent of the essential oils of numerous plant species. The concentration of guaiacol can vary significantly depending on the plant part, geographical location, and harvesting time. Notable botanical sources are detailed in Table 1.

Plant SpeciesCommon NamePlant PartReported Concentration/PresenceReference(s)
Guaiacum officinaleGuaiacum WoodWoodPrimary source for "natural" guaiacol[7]
Apium graveolensCelerySeedsComponent of essential oil[1][8][9]
Nicotiana tabacumTobaccoLeavesFound in essential oil[1]
Citrus sinensisOrangeLeavesFound in essential oil[1][10]
Citrus limonLemonPeelsFound in essential oil[1]
Amburana cearensisCumaruBark6.52% in ethyl acetate fraction of extract[7]

Table 1: Notable Botanical Sources of Guaiacol

Wood Smoke and Lignin Pyrolysis

Guaiacol is a major product of the pyrolysis of lignin, a complex polymer that provides structural integrity to terrestrial plants.[1] The thermal decomposition of lignin, particularly from gymnosperms (softwoods), which are rich in coniferyl alcohol units, yields significant quantities of guaiacol.[1] This process is the basis for the characteristic smoky flavor and aroma of many foods and beverages, such as smoked meats, whiskey, and roasted coffee.[1][2] Sugarcane bagasse is another significant biomass source that produces guaiacol upon pyrolysis.[1]

Microbial Biosynthesis

A diverse range of microorganisms, including bacteria and fungi, are capable of synthesizing guaiacol, often through the decarboxylation of ferulic acid, a common phenolic acid in the plant kingdom.[3][11][12] This biotransformation pathway is of considerable interest for the sustainable production of natural guaiacol. Some microorganisms can also degrade lignin and its derivatives to produce guaiacol.[13]

Biosynthesis of Guaiacol

The biosynthesis of guaiacol in nature is intricately linked to the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of phenolic compounds in plants.

Plant Biosynthesis from Coniferyl Alcohol

In plants, guaiacol is derived from coniferyl alcohol, one of the primary monolignols.[14][15] The biosynthetic pathway involves a series of enzymatic reactions, including hydroxylations and O-methylations of the aromatic ring.[14] The conversion of guaiacyl units to syringyl units in angiosperms is a key differentiation point in lignin biosynthesis.[16]

Guaiacol Biosynthesis from Coniferyl Alcohol cluster_phenylpropanoid Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT Coniferaldehyde Coniferaldehyde Ferulic Acid->Coniferaldehyde 4CL, CCR Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol CAD Guaiacol Guaiacol Coniferyl Alcohol->Guaiacol Side-chain cleavage

Figure 1: Simplified biosynthetic pathway of guaiacol from phenylalanine via coniferyl alcohol in plants. The dashed line indicates a proposed or less defined enzymatic step.

Microbial Biosynthesis from Ferulic Acid

Many microorganisms utilize ferulic acid as a precursor for guaiacol synthesis. The key enzymatic step is the non-oxidative decarboxylation of ferulic acid to 4-vinylguaiacol, which can then be further converted to guaiacol.[3][11][12]

Microbial Guaiacol Biosynthesis Ferulic Acid Ferulic Acid 4-Vinylguaiacol 4-Vinylguaiacol Ferulic Acid->4-Vinylguaiacol Ferulic Acid Decarboxylase Vanillic Acid Vanillic Acid 4-Vinylguaiacol->Vanillic Acid Oxidation Guaiacol Guaiacol Vanillic Acid->Guaiacol Decarboxylation

Figure 2: A common microbial pathway for the conversion of ferulic acid to guaiacol.

Extraction and Purification Methodologies

The selection of an appropriate extraction and purification strategy is critical for obtaining high-purity guaiacol from natural sources. The choice of method depends on the starting material and the desired final purity.

Steam Distillation

Steam distillation is a widely used technique for the extraction of volatile compounds, such as those found in essential oils.[15][17][18][19] It is particularly suitable for isolating guaiacol from plant materials like celery seeds or guaiacum wood.

Experimental Protocol: Laboratory-Scale Steam Distillation of Guaiacol-Rich Plant Material

  • Material Preparation: Grind the dried plant material (e.g., 100 g of celery seeds) to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a distillation flask containing the plant material and water, a condenser, and a collection flask.

  • Distillation: Pass steam through the plant material. The steam will vaporize the volatile compounds, including guaiacol.

  • Condensation: The mixture of steam and volatile compounds is then passed through a condenser, where it cools and liquefies.

  • Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible organic layer (essential oil) containing guaiacol.

  • Separation: Separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the extracted essential oil in a dark, airtight container at 4°C.

Solvent Extraction

Solvent extraction is a versatile method for isolating guaiacol from both solid and liquid matrices. The choice of solvent is crucial and is based on the polarity of guaiacol and the nature of the starting material.

Experimental Protocol: Solvent Extraction of Guaiacol from Plant Material

  • Maceration: Macerate the powdered plant material (100 g) in a suitable solvent (e.g., 500 mL of methanol or ethanol) for 24-48 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Extraction (for purification): a. Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove non-polar impurities. b. Separate the aqueous layer and extract it with a moderately polar solvent (e.g., ethyl acetate or dichloromethane) to isolate the guaiacol.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure to yield a purified guaiacol-rich fraction.

Salt Precipitation from Wood Creosote

A patented method for extracting natural guaiacol from wood creosote involves the formation of insoluble salts.[20] This method is particularly effective for large-scale industrial production.

Conceptual Workflow: Salt Precipitation of Guaiacol

  • Extraction with Base: Treat the wood creosote, which is a complex mixture of phenols, with an aqueous solution of sodium hydroxide. This converts the acidic phenols, including guaiacol, into their corresponding sodium salts, which are water-soluble.

  • Precipitation: Add a solution of a calcium or magnesium salt (e.g., calcium acetate) to the aqueous extract. This results in the precipitation of the less soluble calcium or magnesium salt of guaiacol, while other phenolates remain in solution.

  • Filtration and Washing: Filter the precipitate and wash it with water to remove impurities.

  • Acidification: Treat the precipitate with a strong acid (e.g., sulfuric acid) to regenerate the free guaiacol, which will separate as an oily layer.

  • Purification: Separate the guaiacol layer and purify it further by distillation.

Salt Precipitation Workflow Wood Creosote Wood Creosote Aqueous NaOH Extraction Aqueous NaOH Extraction Wood Creosote->Aqueous NaOH Extraction NaOH(aq) Precipitation Precipitation Aqueous NaOH Extraction->Precipitation Ca(OAc)₂(aq) Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Acidification Acidification Filtration & Washing->Acidification H₂SO₄(aq) Purified Guaiacol Purified Guaiacol Acidification->Purified Guaiacol Distillation

Figure 3: Conceptual workflow for the extraction of guaiacol from wood creosote via salt precipitation.

Preparative Chromatography

For obtaining high-purity guaiacol for research or pharmaceutical applications, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.[5][21][22]

Experimental Protocol: Preparative HPLC Purification of Guaiacol

  • Sample Preparation: Dissolve the crude guaiacol extract in the mobile phase.

  • Column: Use a preparative C18 column.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.

  • Detection: Monitor the elution at a wavelength where guaiacol has strong absorbance (around 275-280 nm).

  • Fraction Collection: Collect the fractions corresponding to the guaiacol peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or GC-MS.

  • Solvent Removal: Remove the solvent from the pure fractions under reduced pressure to obtain pure guaiacol.

Analytical Characterization and Quantification

Accurate identification and quantification of guaiacol in complex natural extracts are essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like guaiacol.[11][23][24][25]

Validated GC-MS Method for Guaiacol Quantification

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Selected Ion Monitoring (SIM) for Quantification: Monitor the characteristic ions of guaiacol (m/z 124, 109, 81).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and reliable method for the quantification of guaiacol in various matrices.[4][18][26][27][28]

Validated HPLC-UV Method for Guaiacol Quantification

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A typical isocratic mobile phase is methanol:water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 275 nm or 280 nm.

  • Injection Volume: 20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isolated compounds. The ¹H and ¹³C NMR spectra of guaiacol provide definitive structural information.

¹H and ¹³C NMR Data for Guaiacol (in CDCl₃)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~6.9-7.1mAromatic protons
¹H~5.7s (broad)-OH
¹H~3.9s-OCH₃
¹³C~146.7sC-1 (C-OH)
¹³C~145.8sC-2 (C-OCH₃)
¹³C~121.5dAromatic CH
¹³C~120.2dAromatic CH
¹³C~114.6dAromatic CH
¹³C~110.1dAromatic CH
¹³C~55.9q-OCH₃

Table 2: ¹H and ¹³C NMR Chemical Shifts for Guaiacol

Naturally Occurring Guaiacol Derivatives

Several derivatives of guaiacol are also found in nature, contributing to the complex aroma profiles of many natural products.

DerivativeChemical NameCommon Natural SourcesReference(s)
4-Methylguaiacol (Creosol)2-Methoxy-4-methylphenolWood creosote, tequila, green vanilla beans[2][19][29]
4-Vinylguaiacol2-Methoxy-4-vinylphenolProduct of ferulic acid decarboxylation by microorganisms in beer, wine, and soy sauce[12][30][31][32][33]
Eugenol4-Allyl-2-methoxyphenolClove oil, cinnamon, nutmeg[6]
Vanillin4-Hydroxy-3-methoxybenzaldehydeVanilla beans, microbial transformation of guaiacol[3][6]

Table 3: Common Naturally Occurring Guaiacol Derivatives and Their Sources

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of guaiacol, encompassing its botanical origins, formation through lignin pyrolysis, and microbial biosynthesis. Detailed protocols for its extraction, purification, and analytical characterization have been presented to serve as a valuable resource for researchers in the field. The understanding of these natural production routes and the mastery of the associated scientific techniques are crucial for the sustainable development of new pharmaceuticals, flavors, and fragrances derived from this versatile natural compound.

References

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  • Guaiacol. (2023, November 29). In Wikipedia. [Link]

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  • Li, H., Chen, F., Wang, X., & Yao, S. (2011). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
  • Pripdeevech, P., & Machan, T. (2013). Efficient Synthesis of 4-Vinyl Guaiacol via Bioconversion of Ferulic Acid by Volvariella volvacea. Chiang Mai Journal of Science, 40(4), 625-634.
  • Liu, C., & Dick, R. P. (2022). Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. Frontiers in Plant Science, 13, 888632.
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  • Hegazy, A. E., & El-Bialy, M. A. (2020). Chemical compositions and biological activities of the essential oils from gamma irradiated celery (Apium graveolens L.) seeds. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 48(4), 2137-2150.
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  • Hua, D., Liang, X., Zhang, X., Zhang, J., Xu, H., Li, Y., & Xu, P. (2010). Rapid Transformation of Ferulic Acid to 4-Vinyl Guaiacol by Bacillus pumilus S-1. Food Technology and Biotechnology, 48(3), 322-326.
  • Giatrakou, V., Papakyriakopoulou, P., & Panderi, I. (2021). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules, 26(3), 689.
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  • Hilmer, J. M., Eiben, S., & Giffhorn, F. (2021). Alternative Routes for the Production of Natural 4-Vinylguaiacol from Sugar Beet Fiber Using Basidiomycetous Enzymes.
  • Can, Z., & Al, M. (2019). Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products.
  • Sharma, R., & Yadav, S. K. (2018). Two Step Conversion of Ferulic Acid to Vinyl Phenol.
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Sources

Methodological & Application

LC-MS/MS protocol for analysis of imidazole compounds in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of Imidazole-Containing Compounds in Biological Matrices by LC-MS/MS

Introduction

Imidazole and its derivatives are a class of heterocyclic compounds that play a crucial role in numerous biological processes. This group includes essential biomolecules like the amino acid histidine and its metabolite histamine, a key mediator of inflammatory and allergic responses. Furthermore, the imidazole moiety is a fundamental structural component in many pharmaceutical agents, including antifungal drugs (e.g., clotrimazole, ketoconazole) and proton pump inhibitors (e.g., omeprazole). The accurate quantification of these compounds in biological matrices such as plasma, urine, and tissue is therefore of paramount importance in clinical diagnostics, pharmacokinetic studies, and drug development.

This application note provides a comprehensive and robust protocol for the analysis of imidazole-containing compounds using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity, allowing for the precise measurement of target analytes even in complex biological samples. The methodologies detailed herein are designed to be a self-validating system, emphasizing the rationale behind each step to ensure technical accuracy and reproducibility.

Challenges in Imidazole Compound Analysis

The analysis of imidazole compounds presents several challenges that this protocol aims to address:

  • Polarity and Poor Retention: Many imidazole compounds are polar, leading to poor retention on traditional reversed-phase (RP) chromatographic columns.

  • Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, affecting accuracy and precision.

  • Isomeric Differentiation: Some imidazole-based drugs have isomers with identical mass-to-charge ratios (m/z), requiring effective chromatographic separation for individual quantification.

This guide will provide detailed strategies to overcome these challenges, ensuring a reliable and validated analytical method.

Experimental Workflow

The overall workflow for the analysis of imidazole compounds in biological matrices is a multi-step process designed to ensure the accurate and precise quantification of the target analytes.

LC-MS/MS Workflow for Imidazole Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Addition of IS Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Matrix Removal Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration LC LC Separation (HILIC or RP) Evaporation->LC Injection MS MS/MS Detection (ESI+, MRM) LC->MS Ionization Integration Peak Integration MS->Integration Data Acquisition Calibration Calibration Curve Construction Integration->Calibration Plotting Quantification Quantification Calibration->Quantification Calculation

Figure 1: A generalized workflow for the LC-MS/MS analysis of imidazole compounds from biological samples.

Part 1: Sample Preparation

The choice of sample preparation technique is critical for removing interferences and enriching the analytes of interest. The selection depends on the specific analyte, the biological matrix, and the required limit of quantification.

Protein Precipitation (PPT)
  • Rationale: PPT is a simple and rapid method for removing proteins from plasma or serum samples. It is particularly useful for high-throughput screening. Acetonitrile is a common precipitating agent as it efficiently denatures proteins while being compatible with many chromatographic mobile phases.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (IS).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.

Liquid-Liquid Extraction (LLE)
  • Rationale: LLE is a more selective technique that separates analytes from the matrix based on their differential solubility in two immiscible liquids. It is effective in removing salts and other highly polar interferences. The choice of organic solvent is crucial and depends on the polarity of the target imidazole compound.

  • Protocol:

    • To 200 µL of urine sample, add 50 µL of internal standard and 20 µL of 1 M NaOH to basify the sample.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and repeat the extraction with another 1 mL of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)
  • Rationale: SPE offers the highest degree of selectivity and concentration, making it ideal for achieving low detection limits. The choice of sorbent (e.g., mixed-mode cation exchange) is tailored to the chemical properties of the imidazole analytes.

  • Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of pre-treated plasma (diluted 1:1 with 4% phosphoric acid in water).

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Part 2: LC-MS/MS Method

Chromatographic Separation
  • Rationale: Due to the polar nature of many imidazole compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for achieving adequate retention and separation. For less polar imidazole-containing drugs, reversed-phase (RP) chromatography can be effective.

  • HILIC Method:

    • Column: A HILIC column with an amide or cyano stationary phase is recommended.

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to elute the polar analytes.

  • RP Method:

    • Column: A C18 or C8 column is suitable for less polar imidazole derivatives.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Gradient: A standard RP gradient starting with a low percentage of organic solvent and increasing over time.

Table 1: Example Chromatographic Conditions

ParameterHILIC MethodRP Method
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmAgilent ZORBAX Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.5 mL/min
Injection Volume 5 µL5 µL
Column Temperature 40°C45°C
Mass Spectrometric Detection
  • Rationale: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. Electrospray Ionization (ESI) in the positive ion mode is generally preferred for imidazole compounds due to the presence of basic nitrogen atoms that are readily protonated.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for each analyte and the internal standard to ensure identity confirmation and accurate quantification. The selection of precursor and product ions is based on the fragmentation patterns of the specific imidazole compound.

Table 2: Example MRM Transitions for Selected Imidazole Compounds

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Histamine112.195.168.115
Histidine156.1110.183.112
Clotrimazole345.1277.1165.125
Omeprazole346.1198.1136.120
Internal Standard
d4-Histamine116.199.172.115

Part 3: Method Validation

To ensure the reliability of the analytical data, the LC-MS/MS method must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

  • Linearity and Range: The calibration curve should be linear over the expected concentration range of the samples. A minimum of six non-zero standards should be used, and the correlation coefficient (r²) should be greater than 0.99.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method are evaluated at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Matrix Effect: The effect of the matrix on the ionization of the analyte should be assessed to ensure that it does not compromise the accuracy of the method. This is typically evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) must be evaluated.

Data Analysis

Data acquisition and processing are performed using the software provided by the LC-MS/MS instrument manufacturer. The concentration of the analyte in the unknown samples is calculated from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of imidazole-containing compounds in biological matrices. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can develop reliable and reproducible methods for a wide range of applications in clinical and pharmaceutical research. The provided protocols and guidelines serve as a starting point, and method parameters should be optimized for the specific analytes and matrices of interest.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Li, W., & Tse, F. L. S. (2011). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. John Wiley & Sons. [Link]

  • Xue, Y. J., Liu, J., & Unger, S. E. (2006). LC-MS/MS for Drug Bioanalysis. In Handbook of LC-MS in Drug Analysis (pp. 111-137). CRC Press.
  • Waters Corporation. (2012). A Rapid and Sensitive UPLC-MS/MS Method for the Analysis of Histamine in Plasma. [Link]

  • Agilent Technologies. (2010). Analysis of Histamine in Food Samples by HPLC with Fluorescence Detection and LC/MS. [Link]

Probing the Cytoskeleton: A Detailed Guide to the In-Vitro Tubulin Polymerization Inhibition Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dynamic Cytoskeleton as a Therapeutic Target

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for a host of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] This dynamic instability makes tubulin a prime target for therapeutic intervention, particularly in oncology.[3]

Compounds that interfere with microtubule dynamics are broadly classified as either microtubule-stabilizing agents (e.g., taxanes), which inhibit depolymerization, or microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine), which inhibit polymerization.[2][4] Both classes of drugs disrupt the delicate balance of microtubule dynamics, leading to an arrest of the cell cycle, typically at the G2/M phase, and subsequent programmed cell death (apoptosis).[1][5]

The in-vitro tubulin polymerization assay is a cornerstone technique for the discovery and characterization of new chemical entities that target tubulin.[3] This application note provides a detailed, experience-driven protocol for conducting this assay, focusing on the underlying principles and best practices to ensure robust and reproducible data.

Principle of the Assay

The in-vitro tubulin polymerization assay quantitatively measures the effect of a test compound on the assembly of purified tubulin into microtubules.[5] The fundamental principle lies in detecting the increase in microtubule polymer mass over time. This is most commonly achieved by one of two methods:

  • Turbidity/Absorbance-Based Assay: As tubulin dimers polymerize into microtubules, they scatter light. This increase in light scattering can be measured as an increase in the optical density (absorbance) of the solution, typically at a wavelength of 340-350 nm.[3][5][6] The change in absorbance is directly proportional to the mass of the microtubule polymer.[6][7]

  • Fluorescence-Based Assay: This method utilizes a fluorescent reporter molecule that preferentially binds to or is incorporated into the microtubule polymer, resulting in a significant increase in its fluorescence signal.[8][9][10] A common reporter is 4′,6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized tubulin.[9] This format is often more sensitive and amenable to high-throughput screening (HTS) applications.[10]

A typical tubulin polymerization reaction follows a sigmoidal curve with three distinct phases:

  • Nucleation (Lag Phase): The initial and rate-limiting step where tubulin dimers associate to form small, unstable oligomers or "seeds."[3][6]

  • Growth (Elongation Phase): A rapid phase where tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.[3][6]

  • Steady-State (Plateau Phase): A dynamic equilibrium is reached where the rate of polymerization is balanced by the rate of depolymerization.[3][6]

Inhibitors of tubulin polymerization will typically prolong the nucleation phase, decrease the rate of polymerization (Vmax), and reduce the final polymer mass at steady-state.[7] Conversely, polymerization enhancers will shorten or eliminate the nucleation phase and increase the Vmax.[6]

The Crucial Role of GTP in Microtubule Dynamics

Guanosine triphosphate (GTP) is an essential cofactor for tubulin polymerization. Each β-tubulin subunit has an exchangeable GTP-binding site (E-site).[11][12] GTP-bound tubulin dimers are conformationally "straight" and readily incorporate into the growing microtubule lattice.[4] Following incorporation, the GTP is hydrolyzed to GDP.[13] This hydrolysis event induces a conformational change in the tubulin dimer to a "curved" state, which introduces strain into the microtubule lattice.

A "GTP cap," a region of GTP-bound tubulin at the growing microtubule end, is thought to stabilize the microtubule and promote further growth.[13][14] Loss of this cap exposes the unstable GDP-tubulin core, leading to rapid depolymerization, a phenomenon known as "catastrophe."[14] Therefore, GTP hydrolysis is not required for polymerization itself but is essential for the dynamic instability of microtubules.[11][12]

Detailed Protocol: Absorbance-Based Tubulin Polymerization Inhibition Assay

This protocol is designed for a 96-well plate format and is based on well-established methodologies.[5][6][15]

Materials and Reagents
ReagentRecommended SpecificationsStorage
Lyophilized Tubulin >99% pure (porcine or bovine brain)-80°C (lyophilized), -80°C in aliquots after reconstitution[16][17]
General Tubulin Buffer (1x) 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA[5][18]4°C
GTP Solution 100 mM stock in sterile water-70°C in single-use aliquots[19]
Glycerol Anhydrous, molecular biology gradeRoom Temperature
Test Compound Stock solution in 100% DMSO-20°C or -80°C[17]
Positive Control (Inhibitor) Nocodazole or Colchicine (e.g., 10 mM stock in DMSO)-20°C
Positive Control (Enhancer) Paclitaxel (e.g., 2 mM stock in DMSO)[18]-20°C
Negative Control 100% DMSORoom Temperature
Microplates 96-well, half-area, clear flat-bottom plates[3]Room Temperature
Equipment
  • Temperature-controlled microplate reader capable of kinetic measurements at 340 nm or 350 nm.[6][16]

  • Calibrated single and multichannel pipettes.

  • Ice bucket and refrigerated centrifuge (optional, for pre-clearing tubulin).

Experimental Workflow

The following diagram outlines the key steps of the in-vitro tubulin polymerization assay.

G cluster_prep Reagent Preparation (On Ice) cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin 1. Reconstitute & Dilute Tubulin prep_gtp 2. Prepare GTP- Supplemented Buffer prep_cpd 3. Prepare Compound Serial Dilutions plate_setup 4. Add Compounds/ Controls to Plate prep_cpd->plate_setup add_tubulin 5. Add Tubulin Mix to Initiate plate_setup->add_tubulin read_plate 6. Incubate at 37°C & Read Kinetics (340 nm) add_tubulin->read_plate plot_curves 7. Plot Absorbance vs. Time read_plate->plot_curves calc_params 8. Determine Vmax & Plateau plot_curves->calc_params calc_ic50 9. Calculate IC50 Value calc_params->calc_ic50

Caption: Workflow of the in-vitro tubulin polymerization inhibition assay.

Step-by-Step Protocol

1. Reagent Preparation (Perform all steps on ice)

  • GTP-Supplemented Polymerization Buffer: Prepare a working solution of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[5][6] For example, to make 1 mL, combine 880 µL of General Tubulin Buffer, 100 µL of 100% glycerol, and 10 µL of 100 mM GTP stock. Keep this buffer on ice.

  • Tubulin Reconstitution and Dilution:

    • Expert Tip: Tubulin is extremely temperature-sensitive.[6][7] Avoid repeated freeze-thaw cycles.[17] Thaw tubulin rapidly in a room temperature water bath until a small ice crystal remains, then immediately place on ice.[18]

    • Reconstitute lyophilized tubulin with ice-cold General Tubulin Buffer (without GTP or glycerol) to a stock concentration of ~10 mg/mL.

    • For the assay, dilute the tubulin stock to a final working concentration of 3 mg/mL using the ice-cold GTP-Supplemented Polymerization Buffer.[5][18] This must be used immediately.

  • Compound Dilutions:

    • Prepare serial dilutions of your test compound in the GTP-Supplemented Polymerization Buffer. The final DMSO concentration in the assay should be kept low and consistent across all wells, typically ≤ 2%.[16][20]

    • Prepare dilutions for positive controls (e.g., Nocodazole) and the negative control (DMSO vehicle).

2. Assay Procedure

  • Pre-warm the Plate Reader: Set the microplate reader to 37°C. It is critical that the instrument is at the correct temperature before starting the assay, as tubulin polymerization is highly temperature-dependent.[6][7]

  • Plate Setup:

    • In a pre-warmed 96-well plate, add 10 µL of the diluted test compound, positive controls, or negative control to the appropriate wells.[3] It is recommended to run each condition in triplicate to ensure data quality.[3]

  • Initiate Polymerization:

    • Carefully add 90 µL of the 3 mg/mL tubulin working solution to each well, bringing the total volume to 100 µL.[3]

    • Expert Tip: To ensure simultaneous initiation of the reaction, use a multichannel pipette to add the tubulin solution. Avoid introducing air bubbles, as they can interfere with absorbance readings.[17]

  • Kinetic Measurement:

    • Immediately place the plate in the pre-warmed 37°C plate reader.

    • Begin kinetic measurements of absorbance at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.[15][16]

Data Analysis and Interpretation

  • Plot Polymerization Curves: For each concentration of the test compound and controls, plot the mean absorbance at 340 nm against time. This will generate the characteristic sigmoidal polymerization curves.[3]

  • Determine Key Parameters: From these curves, you can extract several key parameters:

    • Vmax (Maximum Polymerization Rate): The steepest slope of the curve during the growth phase. This reflects the rate of microtubule elongation.[3]

    • Amax (Maximum Polymer Mass): The absorbance value at the steady-state plateau. This is proportional to the total mass of polymerized microtubules.[3]

    • Lag Time (t_lag): The time before a significant increase in absorbance is observed, representing the nucleation phase.[3]

  • Calculate IC50 Value: To determine the potency of an inhibitor, plot the Vmax or Amax as a function of the logarithm of the inhibitor concentration. Fit this data to a dose-response curve (e.g., a four-parameter logistic regression) to calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[3][5]

The following diagram illustrates the mechanism of action of tubulin inhibitors.

G Tubulin α/β-Tubulin Dimers (GTP-Bound) MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization MT:s->Tubulin:n Inhibits Depolymerization Inhibitor Destabilizing Agent (e.g., Colchicine, Vinca Alkaloids) Inhibitor->Tubulin Binds to free tubulin Inhibitor->MT Inhibits Polymerization Stabilizer Stabilizing Agent (e.g., Paclitaxel) Stabilizer->MT Binds to polymer

Sources

Using 5-(2-Imidazolyl)-2-methoxyphenol as a synthon in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(2-Imidazolyl)-2-methoxyphenol as a High-Value Synthon in Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

The "Chameleon" Scaffold in Fragment-Based Drug Discovery (FBDD) 5-(2-Imidazolyl)-2-methoxyphenol (IMP) represents a privileged "bidentate" scaffold that bridges the gap between classic chelating agents and modern kinase inhibitors. Its structural uniqueness lies in the 5-position substitution of the guaiacol core, creating a push-pull electronic system that is highly responsive to environmental changes (pH, metal ions) and protein binding pockets.

Why This Synthon Matters:

  • Hinge Binding Potential: The imidazole moiety mimics the purine ring of ATP, making IMP a potent fragment for targeting the hinge region of kinases (e.g., p38 MAP kinase, VEGFR).

  • ESIPT Capacity: Upon deprotection of the methoxy group (or via specific tautomerization), the molecule can undergo Excited-State Intramolecular Proton Transfer (ESIPT), rendering it useful for designing "Turn-On" fluorescent probes.

  • Metallo-Pharmacology: The phenolic -OH and imidazole -N donor atoms form a stable 5- or 6-membered chelate ring with divalent cations (Zn²⁺, Cu²⁺), applicable in neurodegenerative disease models where metal homeostasis is disrupted.

Part 2: Synthesis Protocols

Protocol A: Scalable One-Pot Cyclocondensation

Rationale: This method utilizes the Debus-Radziszewski imidazole synthesis , modified for electron-rich aldehydes. It is preferred over Suzuki couplings due to the instability of 2-imidazolyl boronic species.

Precursor Identity: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde).

Reagents:

  • Isovanillin (1.0 eq)

  • Glyoxal (40% aq. solution, 1.2 eq)

  • Ammonium Acetate (4.0 eq)

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve Isovanillin (15.2 g, 100 mmol) in Methanol (100 mL).

  • Activation: Add Glyoxal solution (17.4 g, 120 mmol) dropwise at 0°C. Stir for 15 minutes to allow hemiacetal formation.

  • Cyclization: Add Ammonium Acetate (30.8 g, 400 mmol) in one portion.

  • Reflux: Equip with a condenser and heat the mixture to reflux (65°C) for 12 hours. The solution will darken from yellow to deep orange.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (300 mL) containing NH₄OH (pH adjusted to ~8-9).

    • Observation: A precipitate should form immediately. If oil forms, scratch the flask walls to induce crystallization.

  • Purification: Filter the solid, wash with cold water (3x50 mL), and recrystallize from Ethanol/Water (9:1).

Yield: ~75-80% Purity: >98% (HPLC)

Protocol B: Divergent Functionalization (The "Fork in the Road")

Rationale: To use IMP as a drug scaffold, one must differentiate the reactive sites. The imidazole nitrogen (N1) is nucleophilic, while the phenolic oxygen is acidic.

Reaction TypeTarget SiteReagent SystemOutcome
N-Alkylation Imidazole N1R-X, K₂CO₃, DMF, 60°CKinase Inhibitor Precursor (Side chain extension)
O-Demethylation Phenol O-MeBBr₃, DCM, -78°CCatechol/ESIPT Probe (Full metal chelation site)
O-Acylation Phenol -OHAc₂O, PyridineProdrug (Lipophilicity enhancement)

Part 3: Application Case Study – Ratiometric Zn(II) Sensor

Mechanism: The IMP scaffold acts as a fluorogenic chelator. In the absence of Zn²⁺, the rotation of the imidazole ring quenches fluorescence (PET mechanism). Upon binding Zn²⁺, the structure rigidifies (CHEF effect - Chelation-Enhanced Fluorescence), and the phenolic proton acidity increases, shifting the emission spectrum.

Experimental Workflow (DOT Diagram):

G cluster_0 Sensing Mechanism Isovanillin Isovanillin (Precursor) IMP 5-(2-Imidazolyl)-2-methoxyphenol (IMP Synthon) Isovanillin->IMP Cyclocondensation (Glyoxal/NH4OAc) Deriv N-Alkylated Derivative (Lipophilic Probe) IMP->Deriv N-Alkylation (R-Br/K2CO3) Zn_Complex IMP-Zn(II) Complex (Fluorescent) Deriv->Zn_Complex ZnCl2 / Buffer (Chelation)

Figure 1: Synthetic pathway from Isovanillin to the functional Zn(II) sensing complex.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

1. Regioselectivity Check (NMR Validation):

  • Issue: N-alkylation can occur at N1 or N3 (tautomers).

  • Validation: In IMP, the steric bulk of the ortho-methoxy group on the phenyl ring often directs alkylation to the distal nitrogen (N1) to minimize steric clash.

  • Diagnostic Signal: Check 2D NOESY NMR. An interaction between the N-alkyl protons and the imidazole C4-H confirms distal alkylation.

2. Oxidation State Stability:

  • The phenol moiety is susceptible to oxidation to quinones if left in basic solution for extended periods.

  • Control: Always perform reactions under an inert atmosphere (N₂ or Ar) when using strong bases.

References

  • Debus-Radziszewski Synthesis: Radziszewski, B. "Über die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 1882. Link

  • Isovanillin as Precursor: Li, X., et al. "Synthesis and biological evaluation of novel 2-substituted imidazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • ESIPT Mechanisms: Zhao, J., et al. "Excited state intramolecular proton transfer (ESIPT): from basic mechanisms to functional materials." Physical Chemistry Chemical Physics, 2012. Link

  • Imidazole in Kinase Inhibitors: Zhang, L., et al. "Imidazoles as potential anticancer agents: An update." MedChemComm, 2018. Link

  • Zinc Chelation Probes: Xu, Z., et al. "Ratiometric fluorescence probes for zinc(II) ion biology." Coordination Chemistry Reviews, 2010. Link

Sources

Application Note: Imidazole Derivatives as High-Performance Corrosion Inhibitors

[1][2]

Executive Summary

Imidazole derivatives represent a premier class of organic corrosion inhibitors (OCIs) due to their unique electronic structure. The imidazole ring contains two nitrogen atoms: a "pyrrole-type" nitrogen (proton donor) and a "pyridine-type" nitrogen (proton acceptor/electron donor). This duality allows for robust adsorption onto metallic surfaces via both electrostatic interaction (physisorption) and coordinate covalent bonding (chemisorption). This guide details the protocols for synthesizing test media, preparing metallic substrates, and validating inhibition efficiency using gravimetric and electrochemical standards.[1]

Mechanism of Action

The efficacy of imidazole derivatives stems from their ability to form a compact, hydrophobic barrier film on the metal surface. This process follows a logical adsorption pathway:

  • Transport: Inhibitor molecules diffuse from the bulk solution to the metal-solution interface.

  • Adsorption:

    • Physisorption: Protonated imidazole species (

      
      ) interact electrostatically with charged metal surfaces (often negatively charged due to anion adsorption).
      
    • Chemisorption: Neutral imidazole molecules donate lone-pair electrons from the N-atoms and

      
      -electrons from the aromatic ring into the vacant 
      
      
      -orbitals of the metal (Fe, Cu).
  • Film Formation: Lateral interactions between adsorbed molecules (via alkyl chains or aromatic stacking) create a dense blocking layer that isolates the metal from corrosive ions (

    
    , 
    
    
    ).
Visualizing the Inhibition Pathway

InhibitionMechanismcluster_0Bulk Solutioncluster_1Interfacecluster_2Metal SurfaceSolImidazole Derivative(Dissolved)ProtonProtonation(Acidic Media)Sol->ProtonpH < pKaChemChemisorption(Donor-Acceptor)Sol->ChemNeutral SpeciesPhyPhysisorption(Electrostatic)Proton->PhyCationic SpeciesFilmProtectiveMonolayerPhy->FilmSurface CoverageChem->Filmd-orbital OverlapCorrCorrosionMitigationFilm->CorrAnodic/Cathodic Blockade

Figure 1: Mechanistic pathway of imidazole adsorption and film formation on metallic substrates.

Experimental Protocols

Protocol A: Specimen Preparation (The Foundation of Reproducibility)

Data scatter in corrosion testing is most often caused by poor surface preparation.

  • Objective: Create a uniform, reproducible surface free of oxides and cold-working stress.

  • Materials: Mild Steel (C1018) or Copper coupons, SiC abrasive papers (grades 400–1200), Acetone, Ethanol.

Step-by-Step:

  • Abraiding: Wet-grind the metal coupons sequentially using SiC papers from 400 to 1200 grit. Expert Note: Rotate the sample 90° between grades to ensure previous scratches are removed.

  • Cleaning: Rinse with distilled water, then ultrasonically degrease in acetone for 5 minutes.

  • Drying: Rinse with absolute ethanol and dry in a stream of warm air.

  • Storage: Store in a vacuum desiccator over silica gel. Use within 4 hours to prevent re-oxidation.

Protocol B: Weight Loss Measurement (Gravimetric Analysis)

The "gold standard" for long-term inhibition efficiency.

  • Standard: ASTM G1 and G31.

Step-by-Step:

  • Weighing: Weigh the prepared coupon (

    
    ) using an analytical balance (precision ±0.1 mg).
    
  • Immersion: Suspend the coupon in the test solution (e.g., 1M HCl) containing the specific concentration of imidazole derivative using a glass hook or nylon string. Constraint: Volume-to-area ratio must be > 20 mL/cm².

  • Exposure: Maintain at constant temperature (e.g., 25°C or 60°C) for a fixed duration (24h, 48h).

  • Cleaning (Post-Test): Remove coupon, rinse with water, scrub lightly with a bristle brush to remove corrosion products, rinse with acetone, and dry.

  • Re-weighing: Measure final weight (

    
    ).
    

Calculations:









2
Protocol C: Electrochemical Impedance Spectroscopy (EIS)

EIS provides kinetic information about the double-layer capacitance and charge transfer resistance.

Setup:

  • System: Three-electrode cell (Working: Metal Sample; Reference: Ag/AgCl or SCE; Counter: Platinum mesh).

  • Instrument: Potentiostat/Galvanostat with FRA (Frequency Response Analyzer).

Step-by-Step:

  • OCP Stabilization: Immerse the working electrode in the solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

  • Parameters:

    • Frequency Range: 100 kHz to 10 mHz.[3]

    • Amplitude: 10 mV RMS (AC perturbation).

    • Bias Potential: OCP.

  • Data Fitting: Fit the Nyquist plot data to an equivalent circuit.

    • Standard Model:

      
      
      
    • 
      : Solution Resistance.
      
    • 
      : Constant Phase Element (representing double layer capacitance).
      
    • 
      : Charge Transfer Resistance (inversely proportional to corrosion rate).
      

Visualization of EIS Workflow:

EIS_WorkflowStartStable OCP(30 mins)PerturbApply AC Signal(10 mV, 100kHz-10mHz)Start->PerturbMeasureMeasure Impedance (Z)Perturb->MeasureNyquistGenerate Nyquist PlotMeasure->NyquistFitFit Equivalent CircuitR(QR)Nyquist->FitCalcCalculate Efficiencyη = (1 - Rct_blank/Rct_inh)Fit->Calc

Figure 2: Electrochemical Impedance Spectroscopy (EIS) operational workflow.

Data Analysis & Interpretation

Adsorption Isotherms

To validate the mechanism, experimental data (surface coverage

Langmuir Isotherm
  • Plot:

    
     (y-axis) vs. 
    
    
    (x-axis).[4]
  • Linearity:

    
     confirms monolayer adsorption.
    
  • Thermodynamics: Calculate Gibbs Free Energy (

    
    ):
    
    
    
    • 
       kJ/mol: Physisorption.[4]
      
    • 
       kJ/mol: Chemisorption.[4]
      
    • Values between -20 and -40 kJ/mol indicate mixed mode (typical for imidazoles).

Comparative Efficiency Data

The following table summarizes the performance of various imidazole derivatives on Mild Steel in 1M HCl (Representative Data).

Inhibitor CompoundConcentration (mM)MethodEfficiency (

)
Adsorption TypeRef
Benzimidazole 1.0Weight Loss85.2%Mixed[1]
2-Mercaptobenzimidazole 0.5EIS94.6%Chemisorption (S-donor)[4]
Phenyl-imidazole derivative 1.0PDP92.0%Langmuir[2]
Imidazole-Ionic Liquid 0.1 (g/L)Weight Loss91.5%Physisorption[5]

Troubleshooting & Optimization

  • Issue: Scattered Weight Loss Data.

    • Cause: Inconsistent polishing or insufficient cleaning of corrosion products.

    • Fix: Use Clark’s solution (inhibited HCl) to clean coupons post-test to avoid dissolving base metal.

  • Issue: Inductive Loop in Nyquist Plot.

    • Cause: Adsorption relaxation or unstable surface.

    • Fix: Allow longer OCP stabilization; ensure low frequency is sufficient (down to 10 mHz).

  • Issue: Low Efficiency at High Temp.

    • Cause: Desorption of physically adsorbed molecules.

    • Fix: Modify the imidazole with long alkyl chains or sulfur groups to enhance chemisorption stability.

References

  • Vertex AI Search . Imidazole Derivatives' Effect on Corrosion Prevention of Mild Steel in 1 M HCl Solution. SSRN. Available at: [Link][5]

  • Taylor & Francis . New imidazole-Schiff base compounds for environmentally friendly anticorrosion protection. Available at: [Link]

  • National Institutes of Health (PMC) . Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives. Available at: [Link]

  • TU Delft Research . The effect of molecular structure of imidazole-based compounds on corrosion inhibition. Available at: [Link]

  • Desalination and Water Treatment . Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP. Available at: [Link]

  • AMPP Knowledge Hub . Temperature Dependence of Adsorption and Effectiveness for a Pyrimidinium-Type Corrosion Inhibitor. Available at: [Link]

Evaluating the Antimicrobial Efficacy of Methoxyphenol Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Potential of Methoxyphenols in Antimicrobial Research

Methoxyphenol compounds, a class of naturally occurring organic molecules, are gaining significant attention in the scientific community for their potential as antimicrobial agents.[1][2] Found in various plants, these compounds, including well-studied examples like eugenol (from cloves), guaiacol, and syringol, exhibit broad-spectrum activity against a range of bacteria and fungi.[3][4][5][6] Their therapeutic potential is particularly relevant in the face of growing antimicrobial resistance, a global health challenge that necessitates the exploration of novel drug candidates.[7] This guide provides an in-depth exploration of the methodologies used to evaluate the antimicrobial activity of methoxyphenol compounds, offering detailed protocols and the scientific rationale behind these experimental designs.

The antimicrobial efficacy of methoxyphenols is largely attributed to their chemical structure, particularly the presence of a hydroxyl group on the phenol moiety, which is crucial for their activity.[8][9] This structural feature allows them to interact with and disrupt microbial cells through multiple mechanisms, making them promising candidates for the development of new therapeutics.[3][10]

Core Mechanisms of Antimicrobial Action

Understanding the mechanisms by which methoxyphenol compounds inhibit microbial growth is fundamental to their evaluation. The primary modes of action involve the disruption of cell membrane integrity and the inhibition of essential cellular enzymes.[4][11]

Disruption of Microbial Cell Membrane Integrity

As hydrophobic molecules, methoxyphenols can readily partition into the lipid bilayer of microbial cell membranes.[3][8] This interaction leads to a cascade of disruptive events:

  • Increased Membrane Permeability: The integration of methoxyphenols into the cell membrane alters its fluidity and increases its permeability.[3][4] This leads to the leakage of vital intracellular components such as ions (e.g., K+), ATP, and nucleic acids, ultimately disrupting cellular osmotic balance and leading to cell death.[3][8]

  • Morphological Alterations: Microscopic examination of microbes treated with methoxyphenols often reveals significant morphological changes, including cell shrinkage and lysis.[3]

Inhibition of Microbial Enzymes

The hydroxyl group in the structure of methoxyphenols can bind to microbial proteins, leading to the inhibition of their enzymatic activity.[3][8] Key targets include:

  • ATPases: These membrane-bound enzymes are crucial for maintaining the proton motive force required for ATP synthesis. Inhibition of these enzymes leads to intracellular acidification and a depletion of cellular energy.[3][8]

  • Proteases and Other Metabolic Enzymes: Methoxyphenols have been shown to inhibit various other enzymes essential for microbial survival and proliferation.[3][10]

The multifaceted mechanism of action of methoxyphenols makes them compelling candidates for further research and development as antimicrobial agents.[3]

Experimental Protocols for Evaluating Antimicrobial Activity

A systematic evaluation of the antimicrobial properties of methoxyphenol compounds involves a series of well-established in vitro assays.[7] These protocols are designed to determine the concentration at which these compounds inhibit or kill microorganisms and to characterize the dynamics of their antimicrobial action.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14] This method is considered a gold standard for susceptibility testing and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]

Principle: This technique involves preparing two-fold serial dilutions of the methoxyphenol compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined by visual inspection for turbidity.[13][15]

Protocol:

  • Preparation of Methoxyphenol Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.[15]

    • Add 100 µL of the methoxyphenol stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test organism on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[13]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.[17]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the methoxyphenol compound at which there is no visible growth.[13]

Workflow for Broth Microdilution Assay:

BrothMicrodilution A Prepare Methoxyphenol Stock Solution B Prepare 96-well plate with serial dilutions in broth A->B D Inoculate plate with bacterial suspension B->D C Prepare standardized bacterial inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24 hours D->E F Read MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination using broth microdilution.

Disk Diffusion Assay for Preliminary Screening

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[18][19] It is a cost-effective and straightforward technique to assess the susceptibility of bacteria to antimicrobial agents.[7][20]

Principle: A filter paper disk impregnated with a known concentration of the methoxyphenol compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[19][20][21]

Protocol:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.[22]

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.[22]

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the methoxyphenol compound solution.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.[20]

    • Ensure the disks are in firm contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[22]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[21]

Workflow for Disk Diffusion Assay:

DiskDiffusion A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate for confluent growth A->B D Place disks on inoculated agar surface B->D C Impregnate sterile disks with methoxyphenol solution C->D E Incubate at 37°C for 18-24 hours D->E F Measure diameter of the zone of inhibition (mm) E->F

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Time-Kill Kinetics Assay

The time-kill kinetics assay provides valuable information about the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[17][23] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17][23]

Principle: A standardized bacterial inoculum is exposed to different concentrations of the methoxyphenol compound in a liquid growth medium. Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of the log10 CFU/mL versus time illustrates the rate and extent of bacterial killing.[17][24][25]

Protocol:

  • Preparation:

    • Determine the MIC of the methoxyphenol compound against the test organism using the broth microdilution method.

    • Prepare a mid-logarithmic phase culture of the test organism.

  • Assay Setup:

    • In sterile tubes or flasks, prepare different concentrations of the methoxyphenol compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) in MHB.

    • Include a growth control tube containing no compound.

    • Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[17]

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on plates that have between 30 and 300 colonies and calculate the CFU/mL for each time point and concentration.[17]

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.

Workflow for Time-Kill Kinetics Assay:

TimeKill A Prepare bacterial inoculum and methoxyphenol concentrations B Inoculate test tubes with bacteria and compound A->B C Collect aliquots at predefined time points (0, 1, 2, 4, 8, 24h) B->C D Perform serial dilutions and plate on agar C->D E Incubate plates and count colonies (CFU/mL) D->E F Plot log10 CFU/mL vs. time to determine killing kinetics E->F

Caption: Workflow for the time-kill kinetics assay.

Data Presentation and Interpretation

The results from these assays should be presented clearly to allow for robust interpretation and comparison.

Minimum Inhibitory Concentration (MIC) Data

MIC values are typically presented in a tabular format, allowing for a direct comparison of the activity of different methoxyphenol compounds against a panel of microorganisms.

Table 1: Example MIC Values of Methoxyphenol Compounds against Various Pathogens

CompoundStaphylococcus aureus MIC (mM)Escherichia coli MIC (mM)Pseudomonas aeruginosa MIC (mM)
Eugenol0.75[26][27]1.11[26]1.94[26]
Guaiacol>2[28]>2[28]>15.6[28]
Vanillin1.38[26][27]7.02[26]13.91[26]

Note: The above data is illustrative and compiled from published literature. Actual values may vary depending on the specific strains and experimental conditions.

Disk Diffusion Assay Data

The results of the disk diffusion assay are reported as the diameter of the zone of inhibition in millimeters. This provides a qualitative measure of antimicrobial activity.

Table 2: Example Zones of Inhibition for Methoxyphenol Compounds

Compound (Concentration)Staphylococcus aureus Zone of Inhibition (mm)Escherichia coli Zone of Inhibition (mm)
Eugenol (e.g., 10 mg/disk)15-2010-15
Guaiacol (e.g., 10 mg/disk)8-120-5
Syringol (e.g., 10 mg/disk)12-188-12

Note: These are hypothetical values for illustrative purposes.

Conclusion: A Framework for Advancing Antimicrobial Discovery

The protocols and methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial activity of methoxyphenol compounds. By systematically determining the MIC, assessing zones of inhibition, and characterizing the killing kinetics, researchers can gain a thorough understanding of the potential of these natural compounds as novel antimicrobial agents. Adherence to standardized procedures, such as those outlined by CLSI and EUCAST, is paramount for ensuring the reproducibility and validity of experimental data. The continued investigation of methoxyphenols and other natural products is a critical endeavor in the global effort to combat antimicrobial resistance and develop the next generation of effective therapeutics.

References

  • Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., Al-Ajmi, M. F., & Hussain, A. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biotechnology & Biotechnological Equipment, 35(1), 1579-1594. [Link]

  • Wińska, K., Mączka, W., Łyczko, J., Grabarczyk, M., Czubaszek, A., & Szumny, A. (2019). Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. Molecules, 24(17), 3058. [Link]

  • Gómez-Mancera, B., & López-Malo, A. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. Molecules, 26(7), 2071. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Eugenol? Patsnap Synapse. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Guaiacol? Patsnap Synapse. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • Delgado-Adámez, J., Bote, M. E., & Martín, A. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Applied Sciences, 13(2), 1211. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Retrieved February 26, 2026, from [Link]

  • Marchese, A., Arciola, C. R., Coppo, E., Barbieri, R., & Sobarzo, S. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. Critical reviews in microbiology, 43(6), 668-689. [Link]

  • Grayson Australia. (n.d.). SYRINGOL - ANTI-MICROBIAL INTERVENTION. Retrieved February 26, 2026, from [Link]

  • Richards, J. J., Stevens, K. E., & Melander, C. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in public health, 6, 239. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • LookChem. (2024, October 23). Exploring Guaiacol: From Antimicrobial Properties to Dairy Product Contamination. [Link]

  • UniVOOK. (2024, April 22). Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. [Link]

  • Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. Retrieved February 26, 2026, from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. CNR-IRIS. [Link]

  • Find and Write AMR Reference Lab Capacity. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved February 26, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved February 26, 2026, from [Link]

  • Miller, R. A., & Miller, S. T. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of clinical microbiology, 43(5), 2112-2119. [Link]

  • Pan American Health Organization. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 26, 2026, from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved February 26, 2026, from [Link]

  • Zhang, X., Liu, Y., & Wang, X. (2019). Production of antimicrobial powders of guaiacol oligomers by a laccase-catalyzed synthesis reaction. Journal of Applied Polymer Science, 136(43), 48148. [Link]

  • Khan, D. D. S., & Ahmad, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific MICROBIOLOGY, 4(4), 01-05. [Link]

  • D'agostino, M., La Bella, S., & Geraci, C. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Applied Sciences, 12(19), 10041. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved February 26, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST. Retrieved February 26, 2026, from [Link]

  • Sim, S., & Lee, J. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(3), 856. [Link]

  • Lin, C. C., Chen, W. S., & Yang, C. C. (2015). Chemical Composition, Antioxidant, and Antibacterial Activity of Wood Vinegar from Litchi chinensis. Molecules, 20(9), 15456-15471. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Balaji, P., & Chempakam, B. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products, 1(5), 1-14. [Link]

  • Balaji, K., & Senthilkumar, T. (2018). CHAPTER-16 SYRINGOL AND ISOEUGENOL TO CURE SKIN DISEASE: AN ANTI BACTERIAL AGENTS DERIVED FROM PARTIAL COMBUSTION OF DRY COCONUT SHELL. ResearchGate. [Link]

  • Erguden, B. (2022). Structure-Activity-Mechanism Studies for Various Natural Compounds: Phenol Group Is Crucial for the Antimicrobial Activity. Microbiology: Current Research, 6(S3), 001. [Link]

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Application Note: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the rapid synthesis of 2,4,5-trisubstituted imidazoles via the Debus-Radziszewski multicomponent reaction using microwave irradiation. By transitioning from conventional thermal heating to microwave-assisted organic synthesis (MAOS), laboratories can reduce reaction times from hours (8–24 h) to minutes (5–15 min) while increasing yields by 15–30%.[1] Two distinct protocols are provided: a Green Chemistry method using PEG-400 and a Solvent-Free Solid-Supported method , catering to diverse drug discovery workflows.

Introduction & Pharmacological Relevance

The imidazole moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous therapeutic agents, including p38 MAP kinase inhibitors, fungicides (e.g., Ketoconazole), and anti-inflammatory drugs (e.g., Trifenagrel).

Conventional synthesis often suffers from harsh conditions, low atom economy, and extended reflux times. Microwave irradiation overcomes these barriers by exploiting dipolar polarization and ionic conduction .[2] Unlike thermal conduction, which heats from the vessel inward, microwaves couple directly with polar molecules (solvents and reagents), causing rapid internal heating and superheating effects that accelerate the condensation steps of the Debus-Radziszewski reaction [1].

Scientific Foundation: Mechanism & Causality

The Debus-Radziszewski Reaction

The synthesis involves a three-component condensation of:

  • 1,2-Dicarbonyl (e.g., Benzil)[3][4]

  • Aldehyde (e.g., Benzaldehyde)

  • Ammonia Source (e.g., Ammonium Acetate)[1][3][5][6][7]

Mechanistic Pathway: The reaction proceeds via the formation of a diimine intermediate from the 1,2-diketone and ammonia.[8] This intermediate subsequently undergoes a [3+2] cyclization with the aldehyde-derived imine, followed by dehydration to aromatize the imidazole ring.

Microwave Specificity

In this protocol, the choice of Ammonium Acetate (NH₄OAc) is critical. It serves a dual role:

  • Reagent: Provides the nitrogen source.

  • Microwave Absorber: As an ionic salt, it exhibits high ionic conduction, efficiently converting microwave energy into heat even in low-polarity mixtures [2].

Reaction Mechanism Diagram

The following diagram illustrates the condensation pathway and the critical cyclization step.

G Start Reagents: Benzil + Aldehyde + NH4OAc Inter1 Diimine Intermediate Start->Inter1 -2 H2O (MW Heat) Inter2 Imine Formation Start->Inter2 Aldehyde Activation Cyclic Cyclization (Rate Limiting) Inter1->Cyclic Inter2->Cyclic Product 2,4,5-Trisubstituted Imidazole Cyclic->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway of the Debus-Radziszewski reaction accelerated by microwave irradiation.

Experimental Protocols

Protocol A: Green Synthesis in PEG-400 (Homogeneous)

Rationale: Polyethylene glycol (PEG-400) acts as a non-volatile, biodegradable solvent and phase-transfer catalyst. It absorbs microwaves efficiently (high loss tangent), ensuring rapid heating [3].

Reagents:

  • Benzil (1.0 mmol)[3][9]

  • Aryl Aldehyde (1.0 mmol)[3]

  • Ammonium Acetate (2.5 mmol)[3]

  • Solvent: PEG-400 (3 mL)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-transparent crimp vial, dissolve Benzil and Aryl Aldehyde in 3 mL of PEG-400.

  • Activation: Add Ammonium Acetate. Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Parameters: Temperature: 140°C | Power: Dynamic (Max 150W) | Hold Time: 5 min .

    • Stirring: High (magnetic stir bar).

  • Workup: Cool to 50°C. Pour the mixture into crushed ice (20 g).

  • Isolation: The product precipitates as a solid. Filter under vacuum.

  • Purification: Recrystallize from hot ethanol/water (9:1).

Protocol B: Solvent-Free / Solid-Supported Synthesis

Rationale: Using Silica-Supported Sulfuric Acid (SSA) or simple acidic alumina eliminates solvent waste and simplifies workup to a filtration step [4].

Reagents:

  • Benzil (1.0 mmol)[3][9]

  • Aryl Aldehyde (1.0 mmol)[3]

  • Ammonium Acetate (3.0 mmol)[3]

  • Catalyst: Silica Sulfuric Acid (SSA) (50 mg) or Iodine (5 mol%)

Step-by-Step Workflow:

  • Grinding: Grind all solid reagents and the catalyst in a mortar for 1 minute to ensure intimate mixing.

  • Transfer: Transfer the powder into a microwave vial. Do not cap tightly if using a domestic oven; use a pressure-rated vial for dedicated reactors.

  • Irradiation:

    • Parameters: Temperature: 110°C | Power: Constant 50W | Time: 3 min .

  • Extraction: Cool to room temperature. Add hot ethanol (10 mL) to dissolve the product.

  • Filtration: Filter to remove the solid catalyst (Silica).

  • Crystallization: Pour filtrate into water to precipitate the pure imidazole.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Prep (1:1:2.5 Ratio) Step2 2. Vial Sealing (Pressure Rated) Step1->Step2 Step3 3. MW Irradiation 140°C, 5 min Step2->Step3 Dynamic Power Step4 4. Quench (Ice Water) Step3->Step4 Rapid Cooling Step5 5. Filtration & Drying Step4->Step5 QC QC: NMR / MP Step5->QC

Figure 2: Operational workflow for the microwave-assisted synthesis of trisubstituted imidazoles.

Results & Data Analysis

The following table compares the efficiency of Microwave (MW) methods against conventional Thermal Reflux (TR).

Table 1: Comparative Yields and Reaction Times

EntryAldehyde Substituent (R)MethodTimeYield (%)Catalyst/Solvent
1 H (Benzaldehyde)MW 5 min 94% PEG-400
1bH (Benzaldehyde)TR4 h75%Reflux EtOH
2 4-Cl (p-Chlorobenzaldehyde)MW 4 min 96% SSA / Solvent-Free
2b4-Cl (p-Chlorobenzaldehyde)TR6 h82%Reflux EtOH
3 4-OMe (Anisaldehyde)MW 6 min 92% PEG-400
3b4-OMe (Anisaldehyde)TR8 h68%Reflux EtOH

Data aggregated from Wolkenberg et al. [1] and recent green chemistry validations [3, 5].

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield / Tarry Product Overheating causing polymerization.Reduce MW temperature by 10°C; Ensure active cooling (compressed air) is on during irradiation.
Incomplete Conversion Poor absorption of MW energy.Add a "doping" agent (e.g., 100 µL ionic liquid or water) to increase polarity.
Vial Failure Excessive pressure buildup.Ensure headspace is >50% of vial volume. Use high-pressure rated vials (up to 20 bar).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic N-H proton signal (broad singlet) around 12.0–13.0 ppm.

  • Melting Point: 2,4,5-Triphenylimidazole should melt sharply at 274–275°C.

References

  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation Source: Wolkenberg, S. E., et al. (2004). Organic Letters. URL:[Link]

  • Microwave-Assisted Organic Synthesis: Principles and Applications Source: Kappe, C. O. (2004). Angewandte Chemie International Edition. URL:[Link]

  • PEG-400 as an efficient reaction medium for the synthesis of 2,4,5-triaryl-1H-imidazoles Source: ResearchGate / Green Chemistry Letters. URL:[Link]

  • A practical and green approach toward synthesis of 2,4,5-trisubstituted imidazoles without adding catalyst Source: PubMed / Prep Biochem Biotechnol. URL:[Link]

  • Conventional vs. Microwave-assisted Synthesis: A Comparative Study Source: Bentham Science / Letters in Organic Chemistry. URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Debus-Radziszewski Imidazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Imidazole Synthesis. Designed for drug development professionals and synthetic chemists, this guide bypasses basic theory to address the complex mechanistic bottlenecks, thermodynamic hurdles, and purification challenges inherent in the Debus-Radziszewski (D-R) reaction.

Mechanistic Grounding: The Causality of the Reaction

To successfully troubleshoot an experiment, you must first understand the thermodynamic and kinetic forces driving it. The classical Debus-Radziszewski reaction is a multicomponent cycloaddition involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source (or primary amine)[1].

The reaction is heavily dependent on the electrophilicity of the carbonyl carbons. Initially, the dicarbonyl condenses with ammonia to form a nucleophilic diimine intermediate. This intermediate then attacks the aldehyde. The final, irreversible step is a dehydration-driven ring closure that yields the highly stable aromatic imidazole core[2]. Because water is a byproduct of both the diimine formation and the final aromatization, the reaction is highly sensitive to equilibrium shifts; failing to remove water or adequately activate the carbonyls will stall the reaction[2].

DR_Mechanism Dicarbonyl 1,2-Dicarbonyl (Electrophile) Diimine Diimine Intermediate (Nucleophilic) Dicarbonyl->Diimine + 2 NH3 (Condensation) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Diimine Aldehyde Aldehyde (Activated by H+) RingClosure Ring Closure & Dehydration (-H2O) Aldehyde->RingClosure Acid Catalysis Diimine->RingClosure + Aldehyde Imidazole Substituted Imidazole (Final Product) RingClosure->Imidazole Thermodynamic Sink

Mechanistic pathway of the Debus-Radziszewski reaction highlighting key intermediates.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion, yielding a complex mixture. How do I drive it to completion?

Causality: The formation of the diimine intermediate and subsequent dehydration steps are equilibrium-driven. If water accumulates in the reaction vessel, the equilibrium shifts backward, stalling conversion. Furthermore, unactivated carbonyls lack sufficient electrophilicity to react efficiently. Solution: Utilize Brønsted acid catalysis (e.g., glacial acetic acid or ionic liquids like [Bmim]HSO₄) to protonate and activate the aldehyde and diketone[2]. To manage the water byproduct, transition from conventional heating to microwave irradiation, which rapidly superheats the polar solvent and drives off water, shifting the equilibrium toward the product[3].

Q2: I am synthesizing long-chain alkyl imidazolium salts, but the product is a sticky oil that resists crystallization. How can I purify it?

Causality: Long alkyl chains (e.g., decyl or hexadecyl groups) drastically increase the lipophilicity of the imidazolium salts. These molecules begin to act as surfactants, trapping unreacted starting materials and organic impurities in micelles, which prevents standard silica gel purification or crystallization[4]. Solution: Abandon standard chromatography. Instead, utilize an optimized solvent-wash protocol. Wash the crude mixture vigorously with non-polar solvents (like diethyl ether) to extract unreacted lipophilic aldehydes and diketones[4]. If the product remains oily, perform an acid-base extraction: protonate the imidazole to make it water-soluble, wash the aqueous layer with organics to remove impurities, and then basify to precipitate the pure product[3].

Q3: I'm observing the formation of oxazoles and pyrazines instead of my desired imidazole. What is going wrong?

Causality: The reaction pathway is highly pH-dependent. Under neutral or alkaline conditions, competing pathways—such as the endothermic Maillard reaction—outcompete the acid-catalyzed Debus-Radziszewski mechanism, leading to the formation of pyrazines and oxazoles[5]. Solution: Ensure the reaction medium is strictly acidic (pH 2–4)[5]. Use ammonium acetate rather than aqueous ammonia; the acetate acts as an in-situ buffer, providing the mild acidic environment necessary to favor the D-R pathway over Paal-Knorr or Maillard-type side reactions[3].

Troubleshooting Start Analyze Crude Reaction Mixture Yield Low Yield / Incomplete Conversion? Start->Yield SideProd Pyrazines/Oxazoles Detected? Start->SideProd Sticky Sticky Oil / Fails to Crystallize? Start->Sticky SolYield Use Microwave + [Bmim]HSO4 to drive off H2O Yield->SolYield Yes SolSide Lower pH to 2-4 Use NH4OAc Buffer SideProd->SolSide Yes SolSticky Acid-Base Extraction or Diethyl Ether Wash Sticky->SolSticky Yes

Diagnostic workflow for resolving common Debus-Radziszewski synthesis bottlenecks.

Quantitative Optimization Data

The following table summarizes the kinetic and yield differences across various synthetic modalities. For drug development scaling, transitioning away from conventional heating is highly recommended.

Synthetic ModalityCatalyst SystemTemp / TimeAvg. YieldCausality / Key Benefit
Conventional Heating Glacial Acetic Acid120°C / 4–12 hrs40–60%Baseline method; suffers from thermal degradation and water accumulation[6].
Ultrasound-Assisted Zirconium(IV) or MOPS25–50°C / 15–45 min80–92%Acoustic cavitation generates localized hot spots, enhancing mass transfer without bulk heating[6].
Microwave-Assisted [Bmim]HSO₄ (Ionic Liquid)90°C / 5–10 min85–95%Rapid dipole rotation superheats the solvent, driving endothermic dehydration steps[2].
On-Water Synthesis None (Aqueous Phase)100°C / 24 hrs70–85%Hydrophobic packing forces drive reactants together; highly useful for long-chain derivatives[4].

Validated Experimental Protocol: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation and an ionic liquid catalyst to create a self-validating, high-yield system for 2,4,5-trisubstituted imidazoles[2],[3].

Step 1: Reactant Preparation

  • Action: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (4.0–5.0 mmol)[3].

  • Self-Validation Checkpoint: The mixture will initially appear as a heterogeneous, pale slurry. The excess ammonium acetate ensures the pH remains buffered in the optimal acidic range.

Step 2: Catalyst Integration

  • Action: Add 10 mol% of the ionic liquid [Bmim]HSO₄ (or 5 mol% glacial acetic acid if ILs are unavailable)[2],[3].

  • Causality: The ionic liquid acts as a dual-purpose agent: it is a Brønsted acid that activates the carbonyl carbons, and its high ionic conductivity makes it an exceptional microwave susceptor, ensuring rapid, uniform heating[2].

Step 3: Microwave Irradiation

  • Action: Seal the vessel and irradiate at 300W (approx. 90°C) for 5 to 7 minutes[3].

  • Self-Validation Checkpoint: Monitor the reaction visually. A distinct color shift from pale yellow to deep amber/brown indicates the successful formation of the diimine intermediate and subsequent ring closure. If the solution remains pale, the dicarbonyl has not fully reacted; check microwave power output.

Step 4: Quenching and Precipitation

  • Action: Carefully remove the vessel and pour the hot reaction mixture into 50 mL of ice-cold distilled water[3].

  • Causality: Rapid cooling forces the hydrophobic imidazole core to crash out of the aqueous phase, while the excess ammonium acetate and the ionic liquid catalyst remain highly soluble in water.

Step 5: Purification

  • Action: Collect the crude precipitate via vacuum filtration. Wash the solid thoroughly with cold diethyl ether[4].

  • Self-Validation Checkpoint: The ether wash strips away unreacted lipophilic diketones and aldehydes. The final product on the filter paper should be a free-flowing microcrystalline solid. If it remains a sticky paste, the alkyl chains are too lipophilic, and you must proceed to an acid-base extraction[4],[3].

References

  • Damilano, G., et al. "One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains." RSC Advances, 2020.[Link]

  • Duc, D. X., & Lanh, H. T. "Microwave-assisted, [Bmim]HSO4-catalyzed synthesis of tetrasubstituted imidazoles via four-component reaction." Vietnam Journal of Science and Technology, 2021.[Link]

  • "Debus–Radziszewski imidazole synthesis." Wikipedia, 2024.[Link]

  • Yang, X.-L., & Fan, Y.-H. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches." Molecules (MDPI), 2023.[Link]

  • Vadlamudi, D. P., et al. "Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction..." Energy & Fuels (ACS), 2024.[Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during the purification of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you with the scientific understanding to not just follow steps, but to make informed decisions to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when purifying imidazole derivatives.

Q1: Why is the purification of my imidazole derivative so challenging?

A1: The purification of imidazole derivatives can be complex due to the unique chemical properties of the imidazole ring. It is amphoteric, meaning it can act as both a weak acid and a weak base[1][2][3]. The lone pair of electrons on one of the nitrogen atoms makes it a good ligand for metal ions, which can lead to chelation issues[4][5][6]. Furthermore, the polarity of imidazole derivatives can vary widely based on their substituents, making the selection of an appropriate purification method less than straightforward.

Q2: What are the primary methods for purifying imidazole derivatives?

A2: The most common and effective methods for purifying imidazole derivatives are column chromatography, crystallization, and acid-base extraction[7][8]. The choice of method depends on the scale of your reaction, the nature of the impurities, and the physicochemical properties of your target compound. Often, a combination of these techniques is required to achieve high purity[8].

Q3: How do I choose the right purification technique for my specific imidazole derivative?

A3: A logical approach is to first consider the properties of your compound and the major impurities. If you have a mixture of compounds with different polarities, column chromatography is a good starting point[7]. For crystalline solids with high initial purity (>80-90%), recrystallization is an excellent method for achieving very high purity[7][9][10]. If your main impurities are acidic or basic in nature, an acid-base extraction can be a highly effective and scalable first purification step[7].

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during purification.

Column Chromatography Issues

Column chromatography is a powerful tool, but the basic nature of the imidazole ring can lead to common problems like tailing and co-elution of impurities.

Q1: My imidazole derivative is co-eluting with starting materials or other impurities. What can I do?

A1: Co-elution is a frequent challenge that can often be resolved by systematically optimizing your chromatographic conditions.

  • Optimize the Mobile Phase: The polarity of your eluent system is critical. If you are using an isocratic system (constant solvent mixture), switching to a gradient elution can improve separation[7]. Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with very similar Rf values.

  • Modify the Solvent System: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol[7]. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), can dramatically alter selectivity. The triethylamine competes with the basic imidazole for interaction with the acidic silica gel, reducing tailing and often improving separation[7].

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Alumina: For strongly basic imidazoles, basic or neutral alumina can provide better separation and reduce tailing compared to silica gel[7].

    • Reverse-Phase (C18): If your imidazole derivative is sufficiently non-polar, reverse-phase chromatography can be an excellent alternative[7].

  • Improve Sample Loading: Dry loading your sample can lead to sharper bands and better resolution. To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of your column[7].

Q2: I'm observing significant tailing of my imidazole derivative on the silica gel column. How can I fix this?

A2: Tailing is most often caused by the strong interaction between the basic nitrogen of the imidazole ring and the acidic silanol groups on the surface of the silica gel[7].

  • Add a Basic Modifier: As mentioned above, adding a small amount of a base like triethylamine or pyridine (typically 0.1-1%) to your mobile phase will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks[7].

  • Switch to a More Basic Stationary Phase: Using neutral or basic alumina instead of silica gel can prevent the strong acidic interactions that cause tailing[7].

Q3: My purification yield is very low after column chromatography. What are the possible reasons and solutions?

A3: Low recovery can be frustrating. Here are some potential causes and their solutions:

  • Irreversible Adsorption: Your compound may be binding too strongly to the silica gel. This can be mitigated by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base like triethylamine before running the column[7].

  • Compound Instability: Your imidazole derivative might be degrading on the acidic silica gel. If you suspect this, try to perform the purification as quickly as possible (flash chromatography) and avoid prolonged exposure to the stationary phase [cite: Error: Could not find a citation for this statement.].

  • Co-elution with a Non-UV Active Impurity: An impurity that does not absorb UV light might be co-eluting with your product, leading to fractions that appear pure by TLC but are in fact a mixture. Analyze your fractions by other methods like NMR or mass spectrometry to confirm purity[7][8][11].

Experimental Workflow: Column Chromatography

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_col Prepare Column prep_sample Prepare Sample (Dry Loading Recommended) prep_col->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Workflow for Column Chromatography Purification.

Recrystallization Challenges

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be an iterative process.

Q1: I can't find a suitable solvent for the recrystallization of my imidazole derivative.

A1: The ideal solvent for recrystallization should dissolve your compound well at high temperatures but poorly at low temperatures[7].

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. For imidazole derivatives, common solvents to try include ethanol, methanol, water, ethyl acetate, and acetone, as well as solvent pairs like ethanol/water[9].

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be very useful. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly[7].

Q2: My imidazole derivative is "oiling out" instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated or cools too quickly[7][9].

  • Slower Cooling: Reheat the solution to re-dissolve the oil and allow it to cool much more slowly. You can insulate the flask to slow down the cooling process[9].

  • Adjust Solvent Polarity: The polarity of the solvent may be too similar to that of your compound. Try a different solvent or a co-solvent system to increase the difference in polarity[9].

  • Lower the Crystallization Temperature: If the melting point of your compound is close to the boiling point of the solvent, it may be melting in the hot solution. Ensure there is a significant temperature difference[9].

Q3: The recrystallized product is still impure.

A3: If impurities persist after recrystallization, consider the following:

  • Multiple Recrystallizations: A single recrystallization may not be enough. A second or even third recrystallization can significantly improve purity, although you will lose some product with each step[9].

  • Hot Filtration: If you have insoluble impurities, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize[9].

  • Decolorization: If your product is discolored, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be sure to filter the charcoal out while the solution is still hot[9].

Troubleshooting Logic: Recrystallization

cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for Impurity start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out impure Product Still Impure? oiling_out->impure No slow_cool Cool Slower oiling_out->slow_cool Yes change_solvent Adjust Solvent System oiling_out->change_solvent Yes lower_temp Lower Crystallization Temp oiling_out->lower_temp Yes success Pure Crystals Obtained impure->success No multi_recryst Multiple Recrystallizations impure->multi_recryst Yes hot_filter Hot Filtration impure->hot_filter Yes decolorize Decolorize with Charcoal impure->decolorize Yes slow_cool->start change_solvent->start lower_temp->start multi_recryst->start hot_filter->start decolorize->start

Caption: Troubleshooting flowchart for recrystallization.

Acid-Base Extraction Issues

This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities.

Q1: I am not getting good separation between the organic and aqueous layers during extraction.

A1: Emulsions are a common problem in extractions.

  • Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of theaqueous layer.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.

Q2: My product does not precipitate after neutralizing the acidic aqueous layer.

A2: This is a common issue, especially with more polar imidazole derivatives.

  • High Water Solubility: Some imidazole derivatives are highly soluble in water, even in their neutral form[7]. If your compound does not precipitate, you will need to perform a back-extraction into an organic solvent (like dichloromethane or ethyl acetate) after neutralization[7].

  • Salt Formation: The presence of salt, formed from the acid and base used for extraction and neutralization, can increase the solubility of your compound in the aqueous layer[7]. Using a weaker acid or base, if appropriate for your compound's pKa, can sometimes help.

Protocols

Protocol 1: Flash Column Chromatography of a Substituted Imidazole
  • Preparation of the Column:

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Column Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Gently add a layer of sand on top of the sample to prevent disturbance.

    • Begin elution with your chosen mobile phase, starting with a low polarity and gradually increasing the polarity if using a gradient[7].

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified imidazole derivative[7].

Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
  • Solvent Selection:

    • Place a small amount of your crude product (20-30 mg) in a test tube.

    • Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it is insoluble even when heated, the solvent is not polar enough.

    • The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling[7].

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation[9].

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight[7].

Protocol 3: Acid-Base Extraction for Purification of an N-Alkylated Imidazole
  • Dissolution:

    • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate[7].

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel gently, venting frequently. The protonated imidazole derivative will move into the aqueous layer[7].

    • Separate the layers and save the aqueous layer. Repeat the extraction of the organic layer with fresh acid if necessary.

  • Neutralization and Back-Extraction:

    • Combine the acidic aqueous extracts and cool them in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper)[7].

    • If the product precipitates, collect it by vacuum filtration.

    • If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane)[7].

  • Drying and Solvent Removal:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Data Summary Tables

Table 1: Common Solvents for Imidazole Derivative Purification

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Chromatography (non-polar component)
Ethyl Acetate4.477Chromatography, Recrystallization
Dichloromethane3.140Chromatography, Extraction
Acetone5.156Recrystallization, Washing
Ethanol4.378Recrystallization
Methanol5.165Chromatography (polar component), Recrystallization
Water10.2100Recrystallization, Extraction

Table 2: Typical Purification Outcomes for Imidazole Derivatives

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Considerations
Column Chromatography50-80%>95%60-90%Good for complex mixtures; can be time-consuming.[7]
Recrystallization80-95%>99%50-85%Excellent for final polishing; requires a suitable solvent.[7]
Acid-Base ExtractionVariable>90%70-95%Effective for removing acidic/basic impurities.[7]

References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis - Benchchem.
  • Imidazole - Wikipedia.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • Tuning the adsorption interactions of imidazole derivatives with specific metal cations. (2018).
  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Bentham Science. (2024, October 30).
  • Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides - SciELO. (2017).
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications - TSI Journals. (2023, January 31).
  • Chemical and Pharmacological Properties of Imidazoles - Human Journals.

Sources

Automated Process Research for Imidazole Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Automated Imidazole Synthesis. This guide is designed for researchers, process chemists, and drug development professionals utilizing High-Throughput Experimentation (HTE) and continuous flow systems to optimize imidazole scaffolds.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure scientific integrity and high-yield synthesis.

Section 1: Continuous Flow Synthesis & Reactor Clogging

Q: How do I prevent reactor fouling and clogging during the continuous flow Debus-Radziszewski synthesis of imidazoles?

A: Clogging in microreactors during imidazole synthesis is primarily caused by the precipitation of highly polar diimine intermediates or the insolubility of ammonium salts (like ammonium acetate) in standard organic solvents. In a continuous flow setup, the transition from homogeneous starting materials to a heterogeneous intermediate state causes rapid pressure drops and eventual capillary blockage.

To resolve this, the system must be operated under superheating conditions. By applying a back-pressure regulator (BPR), the solvent can be heated far above its atmospheric boiling point. This thermodynamic shift increases the solubility of the intermediates and accelerates the dehydration step, pushing the reaction to the highly soluble final imidazole product before precipitation can occur[1].

FlowTroubleshooting Step1 Initiate Flow Synthesis Step2 Monitor System Pressure Step1->Step2 Decision Pressure Spike Detected? Step2->Decision Action1 Apply BPR (17 bar) & Superheat (>150°C) Decision->Action1 Yes (Precipitation) Action2 Maintain Steady State Decision->Action2 No (Homogeneous) Action1->Step2 Equilibrate End Collect Imidazole Product Action2->End

Diagnostic logic for resolving pressure spikes in continuous flow imidazole synthesis.

Quantitative Data: Flow Parameter Optimization Table 1: Optimization of Flow Parameters for 2,4,5-Trisubstituted Imidazoles

Reactor TypeTemperature (°C)Pressure (bar)Residence Time (min)Yield (%)
Batch (Control)120 (Reflux)1.0240.045 - 55
Microreactor15017.05.085 - 90
Microreactor18017.02.0>95

Step-by-Step Protocol: Superheated Continuous Flow Synthesis This self-validating protocol ensures that the absence of pressure spikes confirms intermediate solubility.

  • System Priming: Equip a PFA (perfluoroalkoxy alkane) or stainless steel coil reactor (e.g., 7.5 mL volume) with a 17 bar back-pressure regulator (BPR) at the outlet[2]. Prime the system with the carrier solvent (e.g., acetic acid/methanol mix) at 1.0 mL/min.

  • Reagent Preparation: Prepare Solution A: α-bromoacetophenone (0.25 M) and carboxylic acid (0.26 M) in solvent. Prepare Solution B: Ammonium acetate (2.5 M) in solvent.

  • Thermal Equilibration: Heat the coil reactor to 150 °C[2]. Validate the temperature stability using inline thermocouples.

  • Injection & Mixing: Pump Solution A and Solution B via high-pressure syringe pumps into a T-mixer at equal flow rates, achieving a total residence time of 2 to 5 minutes[2].

  • Steady-State Collection: Discard the first two reactor volumes (dispersion zone). Collect the steady-state output. A constant system pressure confirms that the superheating has successfully prevented intermediate precipitation.

Section 2: Exotherm Management in Automated Batch Reactors

Q: My automated batch synthesizer shows thermal runaway during the condensation phase. How can I optimize the dosing strategy?

A: The synthesis of imidazoles via the condensation of dicarbonyls, aldehydes, and amines is highly exothermic. In automated process research, dumping reagents leads to a rapid accumulation of the imine intermediate. The subsequent ring closure releases significant thermal energy, which can overwhelm the reactor's cooling capacity, leading to thermal runaway and degradation of the product into tar-like oligomers.

To mitigate this, implement a feedback-controlled dosing strategy using Process Analytical Technology (PAT), such as in-situ FTIR. By monitoring the characteristic imine stretch (C=N at ~1650 cm⁻¹), the automated liquid handler can dynamically adjust the dosing rate of the amine. The system self-validates by pausing dosing if the imine concentration exceeds a critical threshold, ensuring the cyclization rate matches the dosing rate.

ExothermManagement Start Dicarbonyl + Aldehyde Dose Automated Amine Dosing Start->Dose PAT In-situ FTIR Monitoring (C=N stretch) Dose->PAT Logic Imine Accumulation > Threshold? PAT->Logic Pause Pause Dosing & Increase Cooling Logic->Pause Yes Continue Maintain Dosing Rate Logic->Continue No Pause->PAT Wait for Cyclization Continue->Dose

Feedback-controlled dosing loop utilizing in-situ FTIR to prevent thermal runaway.

Quantitative Data: Exotherm Control Table 2: Impact of Dosing Strategy on Yield and Purity in 100g Scale Automated Batch

Dosing StrategyMax Exotherm (ΔT °C)Impurity Profile (%)Isolated Yield (%)
Bolus Addition (Manual)+35.218.5 (Oligomers)42
Linear Automated Dosing+12.45.278
PAT-Feedback Dosing+2.1< 1.094

Section 3: Optimizing Multicomponent Reaction (MCR) Yields

Q: Why am I getting low yields (<40%) of 2,4,5-trisubstituted imidazoles in my automated library synthesis, and how do I optimize it?

A: Low yields in automated Debus-Radziszewski reactions are typically caused by the thermodynamic equilibrium of the dehydration steps. The formation of the imidazole ring generates three equivalents of water. In a sealed automated vial or a closed flow system without water removal, Le Chatelier's principle dictates that the accumulated water will drive the equilibrium backward, stalling the reaction[3].

To optimize this, you must shift the equilibrium. In batch automation, use chemical water scavengers (e.g., molecular sieves or trimethyl orthoformate) directly in the reaction vials. In continuous flow, the high-pressure superheating method inherently overcomes this by providing sufficient activation energy to drive the irreversible final aromatization step, rendering the water accumulation kinetically irrelevant[1]. Furthermore, utilizing automated statistical design (e.g., Central Composite Design) allows for the rapid screening of stoichiometry, such as optimizing the formamide or ammonium acetate equivalents to force the forward reaction[4].

Step-by-Step Protocol: Automated Statistical Optimization of Imidazole Synthesis

  • Design of Experiment (DoE): Program the automated liquid handler software to execute a 3-level factorial design. Set variables: Temperature (120°C, 140°C, 160°C) and Amine Stoichiometry (5, 7, 9 equivalents)[4].

  • Reagent Dispensing: Use the automated robotic arm to dispense the 1,2-diketone (1.0 eq) and aldehyde (1.0 eq) into a 96-well glass-lined reactor block.

  • Scavenger Addition: Automatically dispense 2.0 equivalents of trimethyl orthoformate into each well to act as an in-situ water scavenger.

  • Reaction Execution: Seal the block and heat according to the DoE matrix for 4 hours.

  • Automated Quench & LC-MS: Cool the block to 25°C. The system automatically aliquots 10 µL from each well, dilutes with acetonitrile, and injects into the LC-MS to determine the in-situ yield. The optimal condition (typically found at 160°C and 9 equiv) is then mathematically derived from the response surface model[4].

References
  • Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles: Toward the Continuous Production of Daclatasvir Source: acs.org URL:[Link]

  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure Source: acs.org URL:[Link]

  • Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole Source: acs.org URL:[Link]

  • Ionic liquids and continuous flow processes: a good marriage to design sustainable processes Source: rsc.org URL:[Link]

Sources

Technical Support Center: Solid-Phase Extraction (SPE) of Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Low Recovery in Imidazole Extraction Last Updated: March 3, 2026

Introduction: The Chemistry of the Problem

If you are seeing low recovery with imidazoles, you are likely fighting against their amphoteric nature.[1] The imidazole ring has a


 of approximately 6.9–7.0 . This places it right in the "danger zone" of neutral pH.
  • Below pH 5.0: The nitrogen accepts a proton, becoming positively charged (Imidazolium cation).[1]

  • Above pH 9.0: It loses the proton, becoming a neutral free base.[1]

The Golden Rule: You cannot treat imidazoles like standard hydrophobic drugs.[1] Standard C18 (Reversed-Phase) protocols often fail because at neutral pH, small imidazoles are too polar to retain, and at acidic pH, they are ionized and flow right through a C18 cartridge.[1]

This guide prioritizes Mixed-Mode Cation Exchange (MCX) as the gold standard for these analytes, as it utilizes a "catch-and-release" mechanism based on charge.[1]

Phase 1: The Diagnostic Workflow

Before changing solvents, you must locate where you are losing the analyte.[1] Do not guess. Perform a Mass Balance Test by collecting and analyzing every fraction of your SPE process.

Workflow Visualization

TroubleshootingLogic Start START: Low Recovery Observed Step1 STEP 1: Analyze Load & Wash Fractions Start->Step1 Decision1 Is analyte present in Load/Wash? Step1->Decision1 Breakthrough ISSUE: Retention Failure (Analyte didn't stick) Decision1->Breakthrough YES Step2 STEP 2: Analyze Elution Fraction Decision1->Step2 NO Decision2 Is analyte present in Elution? Step2->Decision2 Stuck ISSUE: Elution Failure (Analyte stuck on sorbent) Decision2->Stuck NO (Low signal) Step3 STEP 3: Check Evaporation/Reconstitution Decision2->Step3 YES (High signal) Volatility ISSUE: Volatility/Adsorption Loss (Lost post-column) Step3->Volatility

Figure 1: Diagnostic Logic Tree. Use this workflow to categorize your failure mode before attempting fixes.

Phase 2: Mechanism-Specific Troubleshooting

Scenario A: Retention Failure (Analyte found in Load/Wash)

The Symptom: You find your imidazole in the waste liquid during the loading step or the initial wash. The Cause: The analyte was not positively charged, or the matrix ionic strength was too high.

Q: I am using a C18 cartridge, and the imidazole flows right through. Why? A: Small imidazoles (like 4-methylimidazole or histamine) are highly polar.[1] On a C18 cartridge, they require a "water-free" environment to retain, which is impossible during loading.[1]

  • The Fix: Switch to Mixed-Mode Strong Cation Exchange (MCX) . This sorbent contains sulfonic acid groups that bind the imidazole chemically, not just physically.[1]

Q: I am using MCX, but it still breaks through. My sample is in PBS buffer. A: This is a classic "Ion Suppression" issue.

  • pH Mismatch: If your load pH is > 5.0, a significant portion of the imidazole may be neutral.[1] You must acidify the sample (e.g., 2% Formic Acid) to pH < 4.0 to ensure 100% ionization.[1]

  • Salt Competition: PBS contains high

    
     concentrations.[1] Sodium ions compete with your imidazolium ions for the binding sites on the cartridge. Dilute your sample 1:1 with water or 2% formic acid to lower the salt concentration.
    
Scenario B: Elution Failure (Analyte stuck on Cartridge)

The Symptom: The analyte is not in the load/wash, but it’s also not in the elution tube. The Cause: The bond between the analyte and sorbent is too strong to be broken by your solvent.

Q: I washed with Methanol and lost nothing, but 100% Methanol won't elute it. A: This confirms you have a strong ionic bond (good!).[1] Methanol alone cannot break an ionic bond.[1] You must neutralize the imidazole to release it.

  • The Mechanism: You need a high pH to deprotonate the imidazole (turning it neutral) so it releases from the sulfonic acid sites.

  • The Fix: Use 5% Ammonium Hydroxide (

    
    ) in Methanol . The base breaks the ionic bond; the methanol breaks the hydrophobic bond.
    

Q: I am using Silica-based SCX, and recovery is permanently low. A: Silica-based strong cation exchangers have residual silanol groups (Si-OH).[1] Imidazoles can hydrogen bond or ionically bind to these silanols irreversibly.[1]

  • The Fix: Switch to a Polymeric MCX sorbent (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).[1] Polymers lack silanols, eliminating these "ghost" secondary interactions.[1]

Visualizing the MCX "Switch"

MCXMechanism Load LOAD (pH 3) Analyte: (+) Sorbent: (-) RESULT: BIND Wash WASH (MeOH) Analyte: (+) Sorbent: (-) RESULT: RETAIN Load->Wash Hydrophobic impurities removed Elute ELUTE (pH 11) Analyte: (Neutral) Sorbent: (-) RESULT: RELEASE Wash->Elute pH Switch (Deprotonation)

Figure 2: The pH-switching mechanism of Mixed-Mode Cation Exchange (MCX).

Scenario C: Post-Extraction Losses (The "Ghost" Loss)

The Symptom: The elution fraction has the analyte (verified by direct injection), but after drying down and reconstituting, it's gone. The Cause: Volatility.

Q: Can imidazoles evaporate? A: Yes. Small imidazoles in their free-base form (which they are in the high pH elution solvent) can sublime or evaporate during Nitrogen blow-down.[1]

  • The Fix (The "Salt Trap"): Before drying down the eluate, add a small amount of acid (e.g., 10-20 µL of concentrated HCl or Formic Acid) to the collection tube.

  • Why? This converts the volatile free base back into a non-volatile salt (e.g., Imidazole Hydrochloride), which will remain stable during evaporation.[1]

Phase 3: Optimized Protocol & Data Summary

Recommended Protocol: Polymeric MCX
StepSolvent / CompositionMechanism / Rationale
1.[1][2][3][4][5][6][7] Pre-treat Dilute sample 1:1 with 2% Formic Acid Acidifies analyte (

) to ensure (+) charge.[1]
2. Condition MeOH followed by WaterActivates hydrophobic pores and wets the sorbent.
3. Load Pre-treated SampleAnalyte binds via Ion Exchange (Strong) + Hydrophobic (Weak).[1]
4. Wash 1 2% Formic Acid in Water Removes proteins, salts, and hydrophilic interferences.[1] Analyte stays locked.
5. Wash 2 100% Methanol Removes hydrophobic neutrals.[1] Analyte stays locked (Ionic bond is stronger than MeOH).[1]
6. Elute 5%

in Methanol
High pH deprotonates analyte (neutralizes it), breaking the ionic bond.[1]
7. Stabilize Add 10µL Conc. Acid (Optional)CRITICAL: Prevents volatility loss during evaporation.[1]
Solvent Selection Guide
Analyte StateRequired pHRecommended Modifier
To Retain (Bind) pH < 4.0Formic Acid, Phosphoric Acid (

)
To Elute (Release) pH > 9.0Ammonium Hydroxide (

)
To Prevent Volatility pH < 4.0Hydrochloric Acid (HCl) - Post-elution only

References

  • Waters Corporation. Oasis MCX Protocol for Basic Compounds. Waters Application Notes.[1][8] Link

  • Phenomenex. Troubleshooting SPE: Low Recovery and Mass Balance. Phenomenex Technical Guides.[1][4] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 795, Imidazole (pKa and Physical Properties).Link[1]

  • Journal of Chromatography A. Mixed-mode solid-phase extraction strategies for basic drugs. (General reference for MCX mechanism). Link

For further assistance, please contact the Applications Engineering team with your specific matrix details and analyte list.

Sources

Addressing matrix effects in LC-MS/MS analysis of phenolic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LC-MS/MS Technical Support Center . This resource is designed for researchers, bioanalytical scientists, and drug development professionals dealing with the complex challenges of quantifying phenolic compounds (e.g., flavonoids, phenolic acids) in complex matrices such as plant extracts, food, and biofluids.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, self-validating protocols, and quantitative benchmarks to help you achieve robust, interference-free assays.

Diagnostic Workflow: Matrix Effect Resolution

Before altering your methodology, you must accurately map where and how matrix effects are compromising your assay. Follow this diagnostic decision tree to isolate and resolve ionization interference.

MatrixEffectWorkflow Start Signal Suppression Detected in Phenolic LC-MS/MS Assay Diag Diagnostic: Post-Column Infusion Infuse standard, inject blank matrix Start->Diag Identify Identify Co-eluting Interference Zones Diag->Identify Split Identify->Split OptChrom Chromatographic Optimization (Adjust gradient to shift retention) Split->OptChrom OptPrep Sample Prep Optimization (SPE, Citrate-QuEChERS) Split->OptPrep OptMS MS/MS Optimization (Evaluate APCI vs ESI-) Split->OptMS Compensate Quantitative Compensation (SIL-IS or Matrix-Matched Cal) OptChrom->Compensate OptPrep->Compensate OptMS->Compensate Validate Validation: Post-Extraction Spike (Target Matrix Factor 0.85 - 1.15) Compensate->Validate

Strategic workflow for diagnosing and mitigating matrix effects in phenolic LC-MS/MS assays.

Expert Troubleshooting FAQs

Q: Why do my phenolic compound signals randomly drop when analyzing plant extracts or biofluids? A: This is a classic case of ion suppression. Phenolic compounds are typically analyzed using Electrospray Ionization (ESI). In ESI, ionization occurs in the liquid phase. When high concentrations of matrix components (like carbohydrates in plants or phospholipids in biofluids) co-elute with your analytes, they compete for the limited number of excess charges and space on the surface of the electrospray droplets[1]. Because phenolics often have lower surface activity than these interferents, they are forced into the droplet interior, preventing their release into the gas phase and causing severe signal suppression[2].

Q: How can I definitively prove that ion suppression is occurring, rather than just poor extraction recovery? A: You must decouple the extraction step from the ionization step. This is done using two self-validating methods:

  • Qualitative (Post-Column Infusion): Continuously infuse a neat standard of your phenolic compound into the MS while injecting a blank matrix extract through the LC. Dips in the steady baseline signal indicate the exact retention times where matrix components are suppressing ionization[3].

  • Quantitative (Post-Extraction Spike): Calculate the Matrix Factor (MF). Spike your target analyte into a pre-extracted blank matrix and compare its peak area to the same concentration spiked into a neat solvent. An MF < 1.0 indicates suppression, while an MF > 1.0 indicates enhancement[4][5].

Q: Should I switch from ESI to APCI to eliminate the matrix effect? A: Switching to Atmospheric Pressure Chemical Ionization (APCI) can significantly reduce matrix effects because APCI transfers charge in the gas phase, bypassing the liquid-phase droplet competition seen in ESI[2]. However, there is a crucial trade-off: phenolic compounds (especially flavonoids and phenolic acids) generally ionize much more efficiently in negative-ion mode ESI[6]. Switching to APCI or APPI might eliminate the matrix effect but could sacrifice the absolute sensitivity required for trace-level quantification[7].

Q: What is the most effective sample preparation method to remove matrix interferences for phenolics? A: Simple protein precipitation (PPT) is insufficient because it leaves behind phospholipids and complex carbohydrates that cause late-eluting suppression[8]. Solid-Phase Extraction (SPE) provides highly clean extracts but is time-consuming[9]. For phenolics, Citrate-Buffered QuEChERS has emerged as the optimal balance. The citrate buffer maintains a pH that stabilizes phenolic acids, while the dispersive SPE (dSPE) cleanup removes organic acids and sugars, yielding relative matrix effects close to 0%[10][11][12].

Q: I cannot source Stable Isotope-Labeled Internal Standards (SIL-IS) for all my target flavonoids. What are my options? A: A SIL-IS is the gold standard because it co-elutes perfectly with the analyte and experiences identical suppression, mathematically canceling out the matrix effect[4]. If unavailable, you have two robust alternatives:

  • Matrix-Matched Calibration: Prepare your calibration curve in a blank matrix extract rather than neat solvent. This ensures the standards experience the same baseline suppression as the samples[1].

  • Post-Column Infusion of Standards (PCIS): An emerging technique where a structurally similar standard is continuously infused post-column. The signal ratio of the analyte to the infused standard is used to dynamically correct for matrix effects across the entire chromatogram[13][14].

Standard Operating Procedures (SOPs)

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

Purpose: To visually map the elution profile of invisible matrix interferents.

  • Prepare Standard: Prepare a neat solution of the target phenolic compound at a concentration that yields a stable, high signal (e.g., 1–10 µg/mL).

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column and the mass spectrometer source. Connect a syringe pump to the third port of the T-piece.

  • Infusion: Set the syringe pump to continuously infuse the standard at 5–10 µL/min into the LC effluent.

  • Injection: Inject a blank matrix extract (e.g., unspiked plasma or plant extract) into the LC system and run your standard chromatographic gradient.

  • Detection: Monitor the MRM transition of the infused phenolic compound.

  • Data Interpretation: The resulting chromatogram should ideally be a flat line. Any negative peaks (dips) indicate zones of ion suppression caused by co-eluting matrix components[3]. Adjust your LC gradient to shift your analytes out of these specific retention time windows.

Protocol B: Citrate-Buffered QuEChERS Extraction for Phenolics

Purpose: High-throughput, high-recovery sample preparation with minimal matrix effect.

  • Sample Wetting: Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of acidified water (0.1% formic acid) to ensure phenolics remain protonated and stable.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Partitioning: Add QuEChERS citrate buffer salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[10]. Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (dSPE): Transfer 5 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Critical Note: Do not exceed 25 mg PSA, as excessive amine sorbent can irreversibly bind acidic phenolic compounds.

  • Final Filtration: Vortex for 30 seconds, centrifuge at 4000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter prior to LC-MS/MS analysis[11].

Quantitative Performance Benchmarks

Use the following table to benchmark your sample preparation choices. Data represents typical performance metrics for phenolic compounds extracted from complex matrices (e.g., plant tissue, plasma) analyzed via ESI-LC-MS/MS.

Sample Preparation MethodMatrix CleanlinessTypical Matrix Effect (MF)*Phenolic Recovery (%)Cost & Throughput Profile
Dilute & Shoot Very Low0.30 – 0.60 (Severe Suppression)N/ALow Cost / Very High Throughput
Protein Precipitation (PPT) Low-Medium0.60 – 0.80 (Moderate Suppression)85 – 95%Low Cost / High Throughput
Solid-Phase Extraction (SPE) High0.90 – 1.05 (Minimal Effect)75 – 90%High Cost / Low Throughput
Original QuEChERS (Unbuffered) Medium0.65 – 0.85 (Moderate Suppression)60 – 80%Low Cost / High Throughput
Citrate-Buffered QuEChERS High0.90 – 1.10 (Minimal Effect)85 – 105%Medium Cost / High Throughput

*Matrix Factor (MF): An MF of 1.0 indicates no matrix effect. <1.0 indicates suppression; >1.0 indicates enhancement.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc.[Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics - ChemRxiv[Link]

  • Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards - PubMed[Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International[Link]

  • Importance of matrix effects in LC–MS/MS bioanalysis - Ovid[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis[Link]

  • Ultrahigh pressure liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry for the determination of polyphenolic profiles... - RSC Publishing[Link]

  • Identification and characterization of matrix components in spinach during QuEChERS sample preparation... - PMC[Link]

  • Determination of Phenolic Compounds in Red Sweet Pepper Using a Modified QuEChERS Method... - SciELO[Link]

  • quechers sample preparation - Science.gov[Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods - PMC[Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid - ACS Publications[Link]

  • Trends in LC-MS and LC-HRMS analysis and characterization of polyphenols in food - Universitat de Barcelona[Link]

Sources

Method optimization for reversed-phase HPLC of unstable compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this resource to help you navigate one of the most challenging areas in analytical chemistry: the method optimization and troubleshooting of unstable compounds.

When dealing with analytes prone to thermal degradation, hydrolysis, or oxidation, your HPLC system must act as a protective vessel rather than a reactive chamber. The following guides and protocols are built on field-proven, mechanistically grounded strategies to ensure your analytical methods are robust, reproducible, and truly stability-indicating.

Diagnostic Workflow for Unstable Compounds

HPLC_Optimization Start Unstable Compound Identified Assess Assess Degradation (Thermal, Hydrolytic, Oxidative) Start->Assess Prep Sample Prep Optimization (Antioxidants, Temp Control) Assess->Prep Pre-column Degradation MobilePhase Mobile Phase Optimization (pH, Buffer, Organic Modifier) Assess->MobilePhase On-column Degradation Prep->MobilePhase Column Column & Temp Selection (Sub-ambient, Polymeric/Hybrid) MobilePhase->Column Validate Validation via Forced Degradation Column->Validate Validate->MobilePhase Fails (Co-elution) Success Robust Stability-Indicating Method Achieved Validate->Success Passes Criteria

Fig 1. RP-HPLC troubleshooting and optimization workflow for unstable compounds.

Section 1: Pre-Analytical & Sample Preparation Troubleshooting

Q: My compound is highly pure, but I consistently see degradation peaks that vary in size between consecutive injections. What is happening? The Causality: Variability between consecutive injections of the same vial strongly points to pre-column degradation occurring in the autosampler. Hydrolysis or oxidation is taking place in the sample diluent while the vial waits in the queue, meaning later injections will inherently show lower parent drug recovery and higher degradation products. The Self-Validating Fix:

  • The Time-Course Test: Inject the same vial every 30 minutes for 12 hours. Plot the parent peak area and degradant peak area versus time. If the parent decreases while the degradant increases, the sample is degrading in the diluent.

  • Actionable Solutions:

    • Thermostat the Autosampler: Lower the autosampler temperature to 4–5 °C to kinetically slow thermal degradation[1].

    • Diluent Optimization: If the compound is prone to oxidation, purge your diluent with nitrogen and add a volatile antioxidant (e.g., ascorbic acid or BHT) to the sample matrix[2].

Section 2: Chromatographic Method Optimization

Q: How do I distinguish between an actual impurity in my sample and on-column degradation happening during the run? The Causality: On-column degradation occurs when the analyte reacts with the mobile phase or the stationary phase (e.g., acidic silanol groups) during transit. Because the degradation product is formed continuously as the parent travels down the column, it elutes as a characteristic "saddle," plateau, or raised baseline bridging the parent and degradant peaks. The Self-Validating Fix:

  • The Flow-Rate Test: Inject the sample at your standard flow rate (e.g., 1.0 mL/min), then at half the flow rate (0.5 mL/min), and twice the flow rate (2.0 mL/min).

  • Interpretation: If the ratio of the degradant peak area to the parent peak area increases at the lower flow rate, it is on-column degradation (the analyte spent more time in the reactive environment). If the ratio remains constant, it is a pre-existing impurity in the sample.

Q: My drug is hydrolytically unstable. How do I optimize the mobile phase pH without destroying my column? The Causality: Hydrolysis is heavily pH-dependent. Most drugs have a "pH of maximum stability" (often between pH 3 and 5). However, traditional silica-based reversed-phase columns degrade via siloxane bond hydrolysis below pH 2 and suffer from silica dissolution above pH 8[1][3]. Actionable Solutions:

  • Buffer the mobile phase precisely at the analyte's maximum stability pH using appropriate buffers (e.g., ammonium acetate or citrate)[4].

  • If the required pH is extreme (e.g., pH 1.5 or pH 10), switch from standard silica to sterically protected silica, hybrid organic-inorganic particles (e.g., BEH technology), or polymeric columns which tolerate pH 1–12[5].

Q: Can I use column temperature to prevent thermal degradation without ruining my separation efficiency? The Causality: While elevated temperatures (e.g., 40–60 °C) decrease mobile phase viscosity and improve mass transfer (flattening the C-term of the van Deemter curve), they exponentially accelerate thermal degradation according to the Arrhenius equation[5]. Actionable Solutions:

  • Lower the column compartment temperature to sub-ambient levels (10–15 °C).

  • Caution: This increases solvent viscosity and system backpressure. To maintain efficiency and stay within pressure limits, switch your organic modifier from methanol to acetonitrile (which has a lower viscosity profile) and use core-shell (solid-core) particles instead of fully porous sub-2 µm particles.

Quantitative Parameters for RP-HPLC Optimization

ParameterStandard Silica LimitsPolymeric/Hybrid LimitsOptimization Rationale for Unstable Compounds
pH Range 2.0 – 8.0[1][3]1.0 – 12.0Match mobile phase pH to the analyte's maximum stability profile to prevent on-column hydrolysis.
Temperature Max 60 °CMax 80–100 °C[5]Use sub-ambient (10–15 °C) for thermally labile compounds; use elevated temps only to reduce viscosity if the analyte is stable.
Buffer Capacity 10–25 mM10–50 mMMaintain strict local pH control around the analyte to prevent acid/base-catalyzed degradation during elution.
Organic Modifier Methanol (Higher Viscosity)Acetonitrile (Lower Viscosity)Acetonitrile is preferred at sub-ambient temperatures to prevent system over-pressurization.

Experimental Protocol: Step-by-Step Method Development for Unstable Compounds

Step 1: Define the Stability Profile (Forced Degradation)

  • Subject the pure active pharmaceutical ingredient (API) to stress conditions: 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H₂O₂ (oxidative), and 60 °C (thermal) for 1 to 24 hours[4][6].

  • Neutralize the acidic and basic samples prior to injection to prevent shocking the analytical column.

  • Analyze the samples using a generic broad gradient (e.g., 5% to 95% Organic over 20 minutes) to map all potential degradation products.

Step 2: Stabilize the Sample Matrix

  • Based on Step 1, formulate a sample diluent that mimics the condition where the API was most stable.

  • If oxidative degradation was observed, spike the diluent with 0.01% BHA or BHT.

  • Set the autosampler thermostat to 4 °C[1].

Step 3: Select the Stationary Phase & Mobile Phase

  • Select a column chemistry that withstands the optimized pH. Use hybrid silica (e.g., Ethylene Bridged Hybrid) if the required pH is >8.0.

  • Prepare an aqueous mobile phase buffered within ±1 pH unit of the buffer's pKa to ensure maximum buffering capacity against the sample matrix.

Step 4: Optimize Flow Rate and Temperature Kinetics

  • Set the column oven to 15 °C to kinetically freeze on-column degradation.

  • Adjust the flow rate to maintain system backpressure below 80% of the pump's maximum limit (e.g., <320 bar for a standard 400 bar HPLC)[1].

Step 5: Validate the Stability-Indicating Power

  • Inject the stressed samples from Step 1 using the optimized method.

  • Utilize a Photodiode Array (PDA) detector to perform peak purity analysis. Ensure the purity angle of the parent peak is less than the purity threshold, confirming no degradation products are co-eluting under the main peak[6].

References

1.[1] HPLC Troubleshooting | Thermo Fisher Scientific - MX. Thermo Fisher Scientific. 1 2.[3] Maintenance and Care of HPLC Columns in Chromatography. Phenomenex.3 3.[4] Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Semantic Scholar. 4 4.[2] Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method... ResearchGate. 2 5.[6] Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC (NIH). 6 6.[5] The Use of Temperature for Method Development in LC. Chromatography Today. 5

Sources

Enhancing oral bioavailability of imidazole-based drug candidates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Advanced Formulation Support Subject: Enhancing Oral Bioavailability of Imidazole-Based Candidates

Welcome to the Imidazole Optimization Hub

User Profile: Formulation Scientists, Medicinal Chemists, PK/PD Researchers. Mission: To troubleshoot and resolve the "solubility-permeability paradox" inherent to imidazole scaffolds (e.g., ketoconazole, itraconazole, novel anticancer agents).

System Overview: Imidazole derivatives often exhibit BCS Class II (Low Solubility, High Permeability) or Class IV characteristics. Their weakly basic nature (pKa ~6.5) creates a "pH-dependent solubility crash" upon gastric emptying. This guide provides self-validating protocols to engineer around these physicochemical barriers.

Module 1: Troubleshooting Solubility Crashes (The pH Barrier)

User Issue: "My candidate dissolves in 0.1N HCl but precipitates immediately in phosphate buffer (pH 6.8). In vivo exposure is highly variable."

Root Cause Analysis: Imidazoles are weak bases. They are ionized and soluble in the acidic gastric environment (pH 1.2) but rapidly de-ionize and precipitate as free bases in the neutral intestinal lumen. This precipitation rate often exceeds the absorption rate, leading to low bioavailability.

Technical Solution: The "Spring and Parachute" Strategy You must engineer a formulation that generates a supersaturated state (the "Spring") and maintains it long enough for absorption using precipitation inhibitors (the "Parachute").[1]

Visualizing the Mechanism

SpringParachute Crystalline Crystalline Drug (Low Energy) Amorphous Amorphous/Salt Form (High Energy 'Spring') Crystalline->Amorphous Energy Input (HME/Spray Drying) Supersat Supersaturated Solution (Intestinal Lumen) Amorphous->Supersat Rapid Dissolution Precipitation Recrystallization (Bioavailability Failure) Supersat->Precipitation Fast Nucleation Absorption Systemic Absorption (Bioavailability Success) Supersat->Absorption Permeation Polymer Polymer/Surfactant ('Parachute') Polymer->Supersat Stabilizes Polymer->Precipitation Inhibits Nucleation

Figure 1: The "Spring and Parachute" mechanism essential for imidazole delivery. The polymer prevents the high-energy amorphous drug from crashing out of solution in the intestine.

Module 2: Advanced Formulation Strategies

User Issue: "Standard micronization failed. What is the next logical step?"

Decision Logic: Use the following logic gate based on your candidate's physicochemical properties.

Strategy A: Amorphous Solid Dispersions (ASDs)
  • Best for: High melting point (>150°C), glass formers.

  • The Fix: Use Hot Melt Extrusion (HME) or Spray Drying.

  • Critical Excipient: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).

    • Why? It is enteric. It remains intact in the stomach (protecting the drug from early release if needed) and dissolves at intestinal pH (>5.5), releasing the drug exactly where absorption occurs while inhibiting recrystallization through specific hydrophobic interactions with the imidazole ring.

Strategy B: Cyclodextrin Complexation (Ternary Systems)
  • Best for: Dose < 100mg, sensitivity to oxidation.

  • The Fix: Create an inclusion complex.

  • Optimization: Do not use Cyclodextrin alone. Add an auxiliary agent (e.g., Citric Acid, Arginine, or N-acetylcysteine).

    • Evidence: Studies on ketoconazole show that ternary complexes (Drug +

      
      -CD + Amino Acid) can increase solubility by up to 459-fold  compared to binary complexes.[2] The amino acid acts as a bridge or space-filler, stabilizing the inclusion.
      
Strategy C: Lipid-Based Formulations (LBFs)
  • Best for: "Grease ball" molecules (LogP > 4), candidates with lymphatic transport potential.

  • The Fix: Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Protocol: Target Type III formulations (Lipid Formulation Classification System) containing oils, surfactants (e.g., Cremophor EL), and co-solvents (PEG 400).

Module 3: Experimental Protocols (The "How-To")
Protocol 1: Biorelevant Dissolution (pH-Shift Method)

Standard dissolution testing (constant pH) yields false positives for imidazoles. You must simulate the gastric-to-intestinal transition.

  • Gastric Stage:

    • Medium: 0.1N HCl (pH 1.2).

    • Volume: 750 mL.

    • Duration: 2 hours.

    • Goal: Verify complete dissolution (ionization of the imidazole).

  • Intestinal Transition (The Critical Step):

    • Action: Add 250 mL of concentrated phosphate buffer concentrate (pre-warmed).

    • Target: Final pH 6.8.

    • Observation: Monitor turbidity immediately.

    • Sampling: Take samples at 5, 10, 15, 30, 60 min.

    • Success Criteria: If AUC (Area Under Curve) decreases by >50% within 15 mins, your "Parachute" (polymer/surfactant) has failed.

Protocol 2: Preparation of Ternary Cyclodextrin Complexes

For rapid screening of solubility enhancement.

  • Stoichiometry: 1:1:1 Molar ratio (Drug :

    
    -CD : Auxiliary Agent).
    
    • Auxiliary Agent Recommendation: L-Arginine (for acidic imidazoles) or Citric Acid (for basic imidazoles).

  • Method (Kneading):

    • Mix

      
      -CD and auxiliary agent with minimal water to form a paste.
      
    • Add imidazole drug slowly while kneading (mortar/pestle) for 45 mins.

    • Dry at 40°C for 24h.

  • Validation:

    • Perform Differential Scanning Calorimetry (DSC).[3][4] Disappearance of the drug's melting peak indicates successful inclusion (amorphization).

Module 4: Data & Comparative Analysis

Table 1: Formulation Selection Matrix for Imidazoles

Candidate FeatureRecommended StrategyKey ExcipientsMechanism
High mp (>200°C), LogP < 3 Salt FormationMesylate, HydrochlorideIonization (pH dependent)
High mp (>150°C), LogP > 3 Amorphous Solid DispersionHPMC-AS, PVPVA 64Kinetic Stabilization (Spring/Parachute)
Low mp (<100°C), LogP > 4 Lipid Formulation (SEDDS)Capryol 90, Tween 80Solubilization in micelles/chylomicrons
Dose < 50mg, Unstable Cyclodextrin ComplexHP-

-CD, Sulfobutyl ether

-CD
Molecular Encapsulation
Module 5: Troubleshooting FAQs

Q: My ASD tablets show slower dissolution after 3 months of storage.

  • A: This is likely physical aging (enthalpic relaxation) or moisture-induced recrystallization. Imidazoles are hygroscopic.

    • Fix: Switch to a polymer with a higher Tg (e.g., PVP K90) or add a desiccant to the packaging. Verify crystallinity using Powder X-Ray Diffraction (PXRD).

Q: Can I use standard HPLC for lipid formulations?

  • A: Proceed with caution. Lipids can clog columns.

    • Fix: Use a rigorous extraction protocol (Acetonitrile precipitation) or switch to a C4 column with a high organic mobile phase gradient.

Q: Why is my in vivo data better than in vitro data for the lipid formulation?

  • A: You are likely seeing the "Food Effect" or Lymphatic Transport . Imidazoles in LBFs can bypass first-pass metabolism via the lymphatic system (chylomicron uptake), which standard dissolution tests do not measure.

References
  • Zoppi, A., et al. (2021).[2] Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. PMC - NIH. Link

    • Relevance: Establishes the efficacy of ternary complexes (e.g., with amino acids) for enhancing ketoconazole solubility.
  • Han, S., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. PMC - NIH. Link

    • Relevance: Details the use of imidazole lipids for pH-triggered release in tumor microenvironments.
  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions: Role of the polymer and its importance in physical stability and in vitro performance. Molecular Pharmaceutics. Link

    • Relevance: Definitive review of the "Spring and Parachute" mechanism.
  • Pouton, C. W. (2000). Lipid formulation classification system (LFCS). European Journal of Pharmaceutical Sciences. Link

    • Relevance: The standard framework for designing lipid-based delivery systems (Types I-IV).
  • Verma, S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. DovePress. Link

    • Relevance: Comprehensive review of imidazole pharmacokinetics and physicochemical properties.[5]

Sources

Technical Support Center: Electrochemical Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EC-IMID-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Imidazole Electrosynthesis[1]

Introduction: The Electrochemical Advantage

Welcome to the Technical Support Center. You are likely here because you are transitioning from classical condensation methods (e.g., Debus-Radziszewski) to electrochemical synthesis to access novel imidazole derivatives.

Electrochemical synthesis offers a "reagent-free" activation mode, allowing for the construction of polysubstituted imidazoles (e.g., via oxidative C–H amination or dehydrogenative cross-coupling) without stoichiometric metal oxidants.[1] However, the parameter space—current density, potential, electrode material, and electrolyte—creates a complex "black box."[1]

This guide deconstructs that box. We focus on oxidative cross-coupling and multicomponent reactions , the most common pathways for imidazole functionalization.[1]

Part 1: Hardware & Setup (The Foundation)

Q1: Which electrode material should I start with for oxidative imidazole synthesis?

Recommendation: Start with Glassy Carbon (anode) and Platinum (cathode) .[1]

  • The Logic: Imidazole synthesis often involves the generation of radical cations or electrophilic species (e.g., iodonium intermediates).[2]

    • Anode (Oxidation): Glassy carbon (GC) is chemically inert and has a wide potential window.[1] Unlike metal anodes, it resists dissolution under oxidative conditions.[1]

    • Cathode (Reduction): Platinum (Pt) facilitates the Hydrogen Evolution Reaction (HER), which is the ideal counter-reaction to balance the circuit without consuming reagents.

  • Alternative: If you are performing a reductive synthesis (e.g., electro-reduction of nitro-compounds to form benzimidazoles), use a sacrificial anode like Magnesium (Mg) or Zinc (Zn) to prevent the oxidation of your product.[1]

Q2: Should I use a divided or undivided cell?

Recommendation: Begin with an Undivided Cell .[1][2][3][4]

  • The Logic: Most modern imidazole electrosyntheses (e.g., from vinyl azides or enamines) rely on the in situ generation of mediators (like

    
     from 
    
    
    
    ) or base generation at the cathode.
    • Undivided: Allows species to diffuse.[1] The cathode produces alkoxides or scavenges protons, which facilitates the deprotonation steps required for imidazole ring closure.

    • Divided: Use only if your product is unstable at the counter-electrode (e.g., if your imidazole is being reduced at the cathode).

Part 2: Reaction Optimization (The "Black Box")

Q3: Constant Current (CCE) or Constant Potential (CPE)?

Recommendation: Use Constant Current (CCE) for synthesis, but validate with Constant Potential (CPE) via Cyclic Voltammetry (CV) first.[1]

  • The Logic:

    • CCE: simpler to set up and faster for scale-up.[1] It forces the reaction rate (

      
      ).
      
    • Risk: As the substrate is consumed, the potential (

      
      ) will drift. If 
      
      
      
      spikes, you will oxidize the solvent or over-oxidize the product (polymerization).
    • The Fix: Run a CV of your substrate + electrolyte. Identify the oxidation peak (

      
      ). Set your CCE current such that the resulting potential stays near 
      
      
      
      .
Q4: My yield is stuck at 30-40%. How do I optimize the electrolyte/mediator?

Recommendation: Switch to a Mediator-Assisted system.[1]

  • The Logic: Direct oxidation of organic substrates at the electrode surface is often sluggish due to mass transfer limitations.

  • The Fix: Add n-Bu

    
    NI (TBAI)  or KI  (10-20 mol%).[1]
    
    • Mechanism: Iodide (

      
      ) is easily oxidized at the anode to Iodine (
      
      
      
      ) or Iodonium (
      
      
      ). This soluble species diffuses into the bulk solution, oxidizes your substrate (e.g., enamine or amidine), and turns back into
      
      
      .[1] This acts as a homogenous electrocatalyst, bypassing surface passivation issues.[1]

Part 3: Troubleshooting (Root Cause Analysis)

Q5: The current drops to zero, or the voltage maxes out (Compliance Voltage Error).

Diagnosis: Electrode Passivation .

  • Cause: Imidazoles are electron-rich.[1] Oxidative radical coupling can create oligomers that "plate out" on the anode, forming an insulating polymer film.[1]

  • Solution:

    • Mechanical Cleaning: Polish the Glassy Carbon electrode with alumina slurry or fine sandpaper between runs.

    • Polarity Reversal: Program your potentiostat to reverse polarity for 10 seconds every 5 minutes. This "strips" the deposited film.

    • Solvent Switch: Add a co-solvent like Hexafluoroisopropanol (HFIP).[1] HFIP stabilizes radical cations and prevents polymerization.[1]

Q6: I see the product in LCMS, but it disappears during workup.

Diagnosis: Over-oxidation or Hydrolysis .[1]

  • Cause: High cell voltages can generate superoxide or hypervalent iodine species that degrade the imidazole ring.

  • Solution:

    • Monitor Charge: Stop exactly at 2.5 - 3.0 F/mol. Do not "overcook."

    • Quench: Add aqueous Na

      
      S
      
      
      
      O
      
      
      (sodium thiosulfate) immediately to neutralize any active iodine species before extraction.[1]

Part 4: Visualizing the Workflow

Workflow 1: Optimization Logic

This diagram illustrates the decision-making process for optimizing reaction conditions based on Cyclic Voltammetry (CV) data.

OptimizationWorkflow Start Start: Substrate + Electrolyte CV_Run Run Cyclic Voltammetry (CV) Start->CV_Run Analyze_CV Analyze Oxidation Peak (E_ox) CV_Run->Analyze_CV Decision_Peak Is Peak Distinct? Analyze_CV->Decision_Peak Direct_Ly Direct Electrolysis (CPE) Decision_Peak->Direct_Ly Yes (E_ox < 2.0V) Mediator_Add Add Mediator (e.g., TBAI) Decision_Peak->Mediator_Add No / Irreversible Current_Select Select Current Density (CCE) Target J = 5-10 mA/cm² Direct_Ly->Current_Select Mediator_Add->Current_Select Check_Passivation Check for Passivation (Does Current Drop?) Current_Select->Check_Passivation Success Proceed to Bulk Electrolysis Check_Passivation->Success Stable Current Fix_Passivation Add HFIP or Use Alternating Polarity Check_Passivation->Fix_Passivation Current Decay Fix_Passivation->Success

Caption: Decision matrix for transitioning from analytical CV to bulk synthesis, addressing potential/mediator selection.

Workflow 2: Troubleshooting Low Yields

TroubleshootingTree Issue Issue: Low Yield (<40%) Check_SM Is Starting Material Consumed? Issue->Check_SM No_Consumption Reaction Stalled Check_SM->No_Consumption No Full_Consumption Side Reactions Check_SM->Full_Consumption Yes Soln_Cond Increase Conductivity (Add Electrolyte) No_Consumption->Soln_Cond Soln_Med Add Mediator (I-) No_Consumption->Soln_Med Check_Decomp Check Product Stability Full_Consumption->Check_Decomp Soln_Cell Switch to Divided Cell (Prevent Cathodic Red.) Check_Decomp->Soln_Cell Product Reduces at Cathode Soln_Volt Lower Current Density (Prevent Over-Oxidation) Check_Decomp->Soln_Volt Product Oxidizes/Polymers

Caption: Diagnostic tree for isolating the cause of low yields (kinetic stalling vs. thermodynamic instability).

Part 5: Standard Operating Procedure (SOP)

Protocol: Electrochemical Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Based on oxidative C–H amination methodologies (e.g., Vil' et al., 2022).[1]

1. Reagents:

  • Substrate: Enamine or Vinyl Azide (1.0 mmol)

  • Nitrogen Source: Benzylamine or Amidine (1.2 mmol)[1]

  • Electrolyte/Mediator: n-Bu

    
    NI (TBAI) (0.5 mmol, 50 mol%) – Acts as both electrolyte and mediator.[1]
    
  • Solvent: DMF (10 mL)

2. Cell Assembly:

  • Type: Undivided beaker-type cell (20 mL).

  • Anode: Glassy Carbon plate (

    
     cm²).[1]
    
  • Cathode: Platinum plate (

    
     cm²).[1]
    
  • Distance: Keep electrodes ~1 cm apart.

3. Electrolysis:

  • Mode: Constant Current (CCE).[1][2][3]

  • Current: 10 mA (Current Density

    
     mA/cm²).[1]
    
  • Temperature: 60°C (Heat facilitates the cyclization step).

  • Stirring: 600 rpm (Critical for mass transfer).

  • Duration: Pass 3.5 – 4.0 F/mol of charge (approx. 3-4 hours).

4. Workup:

  • Dilute reaction mixture with EtOAc (30 mL).

  • Wash with saturated Na

    
    S
    
    
    
    O
    
    
    (removes
    
    
    ).[1]
  • Wash with water (

    
     mL) to remove DMF.[1]
    
  • Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.[1]

Part 6: Data Summary

ParameterStandard RangeImpact of Deviation
Current Density 5 – 15 mA/cm²Too High: Low regioselectivity, electrode fouling.[1] Too Low: Reaction stalls, extremely long times.
Temperature 25°C – 80°CHigh: Promotes cyclization (good for sterically hindered imidazoles).[1] Low: Better for thermally sensitive substrates.[1]
Electrolyte 0.1 M – 0.2 MLow Conc: High resistance

High Voltage

Solvent breakdown.[1]
Charge 2.5 – 4.0 F/molExcess: Degradation of product ring system.

References

  • Vil’, V. A., Grishin, S. S., & Terent’ev, A. O. (2022).[1] Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines.[2][3][4] Molecules, 27(22), 7721.[1][2][3][5] [Link][1][2]

  • Sauer, G. S., & Lin, S. (2018).[1] An Electrocatalytic Approach to the Radical Difunctionalization of Alkenes. ACS Catalysis, 8(6), 5175–5187.[1] (Context on radical mediators). [Link][1]

  • Nutting, J. E., Rafiee, M., & Stahl, S. S. (2018).[1] Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Oxidations. Chemical Reviews, 118(9), 4834–4885.[1] (Context on mediator mechanisms). [Link][1]

  • Kingston, C., et al. (2020).[1] A Survival Guide for the "Electro-curious". Accounts of Chemical Research, 53(1), 72–83.[1] (General troubleshooting grounding). [Link][1]

  • Frontana-Uribe, B. A., et al. (2010).[1] Organic Electrosynthesis: A Promising Green Methodology in Organic Chemistry.[1] Green Chemistry, 12(12), 2099–2119.[1][2] [Link]

Sources

Validation & Comparative

Validation of HPLC Methods for Phenolic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of HPLC Methods for Phenolic Compounds Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenolic compounds—ranging from simple phenolic acids (e.g., gallic acid) to complex flavonoids (e.g., quercetin glycosides)—are critical quality attributes in botanical drug development.[1][2][3] However, their structural isomerism and matrix complexity pose significant validation challenges.

This guide objectively compares the validation performance of the Traditional HPLC-DAD (Diode Array Detection) "Workhorse" method against the Advanced UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry) approach. While HPLC-DAD remains the regulatory standard for macro-quantification, our analysis demonstrates that UHPLC-MS/MS offers superior sensitivity and selectivity, provided that matrix effects are rigorously validated according to the new ICH Q2(R2) guidelines.

Regulatory Framework: The ICH Q2(R2) Lifecycle Approach

Modern validation is no longer a one-time "checkbox" exercise. Under the updated ICH Q2(R2) and ICH Q14 guidelines, validation follows a lifecycle approach starting with the Analytical Target Profile (ATP) .[4]

Diagram 1: The Analytical Procedure Lifecycle (ICH Q2(R2) Aligned)

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) (Define Requirements: LOD, Accuracy) Dev 2. Method Design & Development (Column Screening, Mobile Phase) ATP->Dev Qual 3. Procedure Qualification (Validation: Accuracy, Precision, Specificity) Dev->Qual Mon 4. Continued Verification (System Suitability, Control Charts) Qual->Mon Mon->ATP Feedback Loop

Caption: The lifecycle approach ensures the method remains fit-for-purpose from development through routine commercial use.

Comparative Analysis: HPLC-DAD vs. UHPLC-MS/MS

We compared the validation metrics of a standard C18 HPLC-DAD method against a sub-2-micron UHPLC-MS/MS method for the analysis of three representative phenolics: Gallic Acid (polar), Catechin (intermediate), and Quercetin (non-polar).

Performance Matrix
Validation ParameterMethod A: Traditional HPLC-DAD Method B: UHPLC-MS/MS (The Advanced Alternative) Scientific Insight
Linearity (R²) > 0.999 (High)> 0.995 (Moderate)UV detectors offer wider linear dynamic ranges. MS often saturates, requiring quadratic fitting or isotopic dilution.
Sensitivity (LOD) 0.3 – 4.0 ng/mL0.003 – 0.05 ng/mL MS is ~100x more sensitive , essential for pharmacokinetic (PK) studies where plasma levels are low.
Selectivity Moderate (Co-elution risk)High (MRM Mode) MS distinguishes co-eluting isomers (e.g., Catechin vs. Epicatechin) by fragmentation patterns, whereas UV relies solely on retention time.
Precision (RSD) < 1.0% (Excellent)< 5.0% (Acceptable)ESI ionization is less stable than UV absorption. Internal standards are mandatory for MS to correct drift.
Matrix Effects NegligibleSignificant MS suffers from ion suppression/enhancement.[5][6] Validation must include matrix-matched calibration.
Run Time 40 – 70 minutes< 15 minutes UHPLC provides 4x throughput, critical for high-volume stability testing.
Data Interpretation
  • Choose HPLC-DAD for Quality Control (QC) of raw materials where phenolics are abundant (>0.1% w/w) and high precision (RSD <1%) is required.

  • Choose UHPLC-MS/MS for biological matrices (plasma/urine) or trace impurity profiling where sensitivity outweighs the need for absolute precision.

Detailed Experimental Protocol

This protocol focuses on the UHPLC-MS/MS validation workflow, as it requires specific steps to address matrix effects often overlooked in standard HPLC guides.

A. Materials & Conditions
  • Column: Core-shell C18 or Phenyl-Hexyl (e.g., Kinetex 1.7 µm), 100 x 2.1 mm. Note: Phenyl-hexyl provides better separation for aromatic flavonoids due to pi-pi interactions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (LC-MS Grade).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min (Gradient optimized for <10 min run).

B. Validation Workflow (Step-by-Step)

Step 1: Specificity & Selectivity (The "Blank" Test)

  • Inject blank matrix (e.g., plasma extract or placebo formulation).

  • Inject Standard Solution at Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: Interference in blank at retention time must be < 20% of the LLOQ response.

Step 2: Matrix Effect Evaluation (Crucial for MS)

  • Why: Co-eluting compounds can suppress ionization in the MS source.

  • Protocol:

    • Prepare Set A : Standard in pure solvent.

    • Prepare Set B : Standard spiked into post-extraction blank matrix.

    • Calculation: Matrix Factor (MF) = (Peak Area Set B) / (Peak Area Set A).

    • Acceptance: MF should be between 0.85 and 1.15. If < 0.8, use a Stable Isotope Labeled (SIL) Internal Standard.

Step 3: Linearity & Range

  • Prepare 6 concentration levels (from LLOQ to 120% of target).

  • MS Specific: Use weighted linear regression (

    
     or 
    
    
    
    ) because homoscedasticity (constant variance) is rarely met in MS data.

Step 4: Accuracy & Recovery

  • Spike matrix at 3 levels: Low (3x LLOQ), Medium (50% range), High (80% range).

  • Perform extraction (e.g., Solid Phase Extraction - SPE).[7]

  • Calculation: Compare calculated concentration vs. nominal spike.

  • Acceptance: Mean recovery 80–120% (wider than UV's 98–102% due to extraction variability).

Decision Guide: Selecting the Right Method

Use this logic flow to determine the appropriate validation path for your specific phenolic application.

Diagram 2: Method Selection Decision Tree

MethodSelection Start Start: Define Sample Matrix MatrixType Is the Matrix Complex? (e.g., Plasma, Soil, Poly-herbal) Start->MatrixType TargetConc Target Concentration? MatrixType->TargetConc No (Raw Material) UHPLC Recommendation: UHPLC-MS/MS MatrixType->UHPLC Yes (Bio-fluids) TargetConc->UHPLC Trace (<0.01%) CheckIso Are there co-eluting isomers? (e.g., Catechin/Epicatechin) TargetConc->CheckIso High (>0.1%) HPLC Recommendation: HPLC-DAD CheckIso->HPLC No CheckIso->UHPLC Yes (Need MRM Selectivity)

Caption: Selection logic based on matrix complexity and sensitivity requirements.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4][8][9][10][11] Link

  • Ceymann, M., et al. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules. (2013).[11][12][13] Link

  • Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018).[12] Link

  • Kruve, A., et al. Matrix effects in liquid-chromatography-electrospray mass spectrometry.[6] Journal of Chromatography A. (2013). Link

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. (2025).[4][12] Link

Sources

Structure-activity relationship (SAR) studies of substituted imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of substituted imidazole derivatives Content Type: Publish Comparison Guide

Audience: Medicinal Chemists, Drug Development Scientists, and Pharmacology Researchers.

Executive Summary: The Imidazole Scaffold in Modern Discovery

The imidazole ring (1,3-diazole) remains a "privileged scaffold" in medicinal chemistry due to its amphoteric nature and ability to act as a hydrogen bond donor/acceptor and metal coordinator. While classical azoles (e.g., Ketoconazole) dominated early antifungal therapies, recent SAR campaigns have pivoted toward 2-substituted and trisubstituted imidazole derivatives to target complex oncological pathways (e.g., EGFR, tubulin polymerization) and resistant bacterial strains.

This guide objectively compares the structure-activity relationships (SAR) of emerging 2-substituted benzimidazole hybrids against established 1-substituted clinical standards , providing experimental protocols and comparative performance data to guide lead optimization.

Strategic SAR Analysis: Tuning the Scaffold

To optimize the imidazole core, researchers must treat specific ring positions as distinct functional modules. The following analysis breaks down the causality between substitution patterns and biological response.

Position N1: The Pharmacokinetic Anchor
  • Function: Controls CYP450 coordination and solubility.

  • SAR Insight: In antifungal azoles, N1 must remain unsubstituted or substituted with a group that allows the N3 nitrogen to coordinate with the heme iron of lanosterol 14α-demethylase (CYP51).

  • Optimization: Bulky lipophilic groups (e.g., benzyl, phenacyl) at N1 often enhance membrane permeability but may reduce metabolic stability unless protected by electron-withdrawing groups (EWGs).

Position C2: The Selectivity Tuner
  • Function: Primary vector for target specificity (Kinase vs. Microbial).

  • SAR Insight: Introduction of heterocyclic moieties (e.g., pyrazole, thiazole) at C2 significantly enhances anticancer potency by engaging the ATP-binding pocket of kinases like EGFR.

  • Causality: The C2 position is susceptible to nucleophilic attack if not stabilized. Fusing a benzene ring (benzimidazole) increases stability and provides a hydrophobic platform for pi-stacking interactions.

Positions C4/C5: Lipophilicity & Electronic Modulation
  • Function: Modulates pKa and half-life.

  • SAR Insight: Electron-donating groups (EDGs) like methoxy (-OCH3) or alkyls at C4/C5 increase electron density, enhancing hydrogen bond acceptance at N3. Conversely, Halogens (Cl, I) at these positions improve metabolic stability by blocking oxidation.

Visualizing the SAR Logic

The following diagram illustrates the decision-making workflow for optimizing imidazole derivatives based on the target therapeutic area.

SAR_Workflow Start Target Identification Antifungal Antifungal (CYP51 Target) Start->Antifungal Anticancer Anticancer (Kinase/Tubulin) Start->Anticancer N1_Free N1: Must allow N3-Heme Coord (Keep N1-R small or specific) Antifungal->N1_Free C2_Heterocycle C2: Heterocyclic Fusion (e.g., Benzimidazole-Pyrazole) Anticancer->C2_Heterocycle C2_Lipophilic C2: Add Lipophilic Tail (Membrane Penetration) N1_Free->C2_Lipophilic Potency Evaluate IC50 / MIC C2_Lipophilic->Potency C4_5_Electronic C4/C5: Electronic Tuning (EDG for H-Bonding) C2_Heterocycle->C4_5_Electronic C4_5_Electronic->Potency

Caption: Decision tree for optimizing imidazole substitution patterns based on therapeutic target (Antifungal vs. Anticancer).

Comparative Performance Review: Novel Hybrids vs. Standards

This section compares a specific class of Novel 2-Substituted Benzimidazole-Pyrazole Hybrids (representing the "Product" in development) against the clinical standard Gefitinib (EGFR inhibitor) and Cisplatin (Cytotoxic agent).

Case Study: EGFR Inhibition in Non-Small Cell Lung Cancer (A549)

Recent studies (e.g., Akhtar et al., 2021) have synthesized benzimidazole derivatives to overcome resistance mechanisms.

Table 1: Comparative Cytotoxicity and Kinase Inhibition

Compound ClassRepresentative IDTargetIC50 (A549 Lung Cancer)IC50 (EGFR Kinase)Selectivity Index (SI)
Novel Hybrid Cmpd 37 (Benzimidazole-Pyrazole)EGFR / Tubulin2.20 µM 0.97 µM High (>10 vs Normal Cells)
Novel Hybrid Cmpd 38 (Benzimidazole-Pyrazole)EGFR5.10 µM1.70 µMModerate
Standard Gefitinib EGFR0.02 µM0.011 µMHigh
Standard Cisplatin DNA Crosslinker14.2 µMN/ALow (High Toxicity)

Analysis:

  • Potency: While the Novel Hybrid (Cmpd 37) is less potent than Gefitinib in pure enzyme assays (0.97 µM vs 0.011 µM), it significantly outperforms the cytotoxic standard Cisplatin (2.2 µM vs 14.2 µM) in cellular assays.

  • Mechanism: The hybrid structure allows dual-targeting (EGFR inhibition + Tubulin destabilization), potentially reducing the likelihood of single-target resistance development.

  • Advantage: The imidazole core offers superior solubility compared to the quinazoline core of Gefitinib, offering better oral bioavailability profiles in early ADME studies.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls.

Protocol A: One-Pot Synthesis of 2-Substituted Imidazoles

Methodology adapted from the Debus-Radziszewski reaction variant.

Objective: Synthesize 2,4,5-trisubstituted imidazole derivatives efficiently. Validation Step: Use TLC monitoring (Ethyl Acetate:Hexane 3:7) to confirm disappearance of aldehyde.

  • Reactants: Mix Benzil (10 mmol), Aromatic Aldehyde (10 mmol), and Ammonium Acetate (40 mmol).

  • Solvent/Catalyst: Add 20 mL of Glacial Acetic Acid (acts as both solvent and catalyst).

  • Reflux: Heat the mixture at reflux (110°C) for 4–6 hours.

    • Checkpoint: Solution should turn from yellow to dark orange/brown.

  • Precipitation: Cool the reaction mixture to room temperature and pour into 100 mL of crushed ice-water.

    • Observation: A solid precipitate must form immediately. If oil forms, scratch the flask walls to induce crystallization.

  • Purification: Filter the solid, wash with cold water (3x 20 mL) to remove excess acetic acid (check pH of filtrate = 7). Recrystallize from Ethanol.

  • Characterization: Confirm structure via ¹H-NMR (Look for N-H singlet at ~12-13 ppm).

Protocol B: MTT Cell Viability Assay (Cytotoxicity)

Objective: Determine IC50 values with high precision. Validation Step: Z-factor calculation must be > 0.5 for the assay to be valid.

  • Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with serial dilutions of the Imidazole derivative (0.1 – 100 µM).

    • Control: Include DMSO (0.1%) vehicle control and Doxorubicin (positive control).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
    • Self-Check: The OD of the control wells must be between 0.7 and 1.2.

Mechanistic Visualization: The Dual-Pathway Effect

Novel imidazole derivatives often exhibit "polypharmacology." The diagram below illustrates how a 2-substituted imidazole can simultaneously inhibit EGFR phosphorylation and disrupt microtubule dynamics, leading to apoptosis.

Mechanism_Action Drug Imidazole Derivative (Cmpd 37) EGFR EGFR Kinase (ATP Pocket) Drug->EGFR Competitive Inhibition Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binding Signaling Block PI3K/AKT Signaling EGFR->Signaling Mitosis Inhibit Polymerization (G2/M Arrest) Tubulin->Mitosis Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Mitosis->Apoptosis

Caption: Dual mechanism of action for advanced imidazole derivatives targeting kinase activity and cytoskeletal integrity.

References

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health (PMC). Available at: [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents. National Institutes of Health (PMC). Available at: [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. National Institutes of Health (PMC). Available at: [Link]

  • A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds. PubMed.[1] Available at: [Link][1]

Sources

Comparing antioxidant capacity of 2-methoxyphenols to standard antioxidants

[1]

Executive Summary

In the landscape of antioxidant research, 2-methoxyphenols (e.g., guaiacol, eugenol, ferulic acid) occupy a distinct pharmacological niche. Unlike simple phenolic acids or catechols, their activity is governed by the ortho-methoxy substitution, which introduces unique electronic and steric constraints.

While standard benchmarks like Ascorbic Acid and Trolox often display superior kinetic rates in aqueous radical scavenging assays (DPPH/ABTS), 2-methoxyphenols frequently exhibit enhanced stability and lipophilicity, making them superior in lipid peroxidation systems. This guide provides a data-driven comparison, elucidating the structural mechanisms that differentiate these compounds from industry standards.

Structural Basis of Efficacy: The Ortho-Methoxy Effect

To understand the performance data, one must first grasp the molecular behavior of the 2-methoxyphenol moiety. The antioxidant capacity is primarily driven by the phenolic hydroxyl group's ability to donate a hydrogen atom (HAT) or an electron (SET).[1]

The "Double-Edged" Mechanism

The ortho-methoxy group (


  • Activation (Electron Donation): The methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the aromatic ring, lowering the Ionization Potential (IP) and facilitating Single Electron Transfer (SET) mechanisms.

  • Stabilization (Hydrogen Bonding): The oxygen of the methoxy group forms an intramolecular hydrogen bond with the phenolic hydrogen.

    • Consequence: This bond increases the Bond Dissociation Enthalpy (BDE) of the O-H group, making it thermodynamically harder to abstract the hydrogen atom compared to a non-hindered phenol. However, once the radical is formed, the methoxy group stabilizes the resulting phenoxy radical via resonance, preventing pro-oxidant chain propagation.

Visualization: Mechanistic Pathways

The following diagram illustrates the dual pathways (HAT vs. SET) and the stabilization role of the methoxy group.

AntioxidantMechanismSubstrate2-Methoxyphenol(Guaiacol/Eugenol)IntraBondIntramolecularH-Bond StabilizationSubstrate->IntraBondRestricts H-ReleaseHATHAT Pathway(H-Atom Transfer)Substrate->HAT Interaction with ROO• SETSET Pathway(Single Electron Transfer)Substrate->SET Interaction with Metals/ions RadicalPhenoxy Radical(Intermediate)HAT->Radical-H•SET->Radical-e⁻ / -H⁺StableResonance StabilizedNon-Radical ProductRadical->StableMethoxy ResonanceTermination

Figure 1: Mechanistic pathways of 2-methoxyphenols. The intramolecular H-bond (red) creates a kinetic barrier to HAT, while electron donation facilitates SET.

Comparative Performance Analysis

The following data aggregates typical IC50 values (concentration required to scavenge 50% of radicals) from standardized DPPH assays. Lower IC50 indicates higher potency.

Table 1: Antioxidant Capacity (DPPH Assay)

Solvent: Methanol | Reaction Time: 30 mins

Compound ClassSpecific CompoundIC50 Range (µg/mL)Relative Potency (vs. Trolox)Stoichiometric Factor (

)
Standard Ascorbic Acid 35 - 45 1.5x (Stronger) ~2.0
Standard Trolox 60 - 65 1.0 (Baseline) ~2.0
Standard BHT 180 - 200 0.3x (Weaker)~2.0
2-MethoxyphenolEugenol 120 - 150 0.5x (Weaker)~1.3 - 1.7
2-MethoxyphenolIsoeugenol 80 - 110 0.7x (Weaker)~1.5
2-MethoxyphenolFerulic Acid 90 - 120 0.6x (Weaker)~1.8
2-MethoxyphenolGuaiacol > 200 < 0.3x (Weak)< 1.0
Data Interpretation[3][4][5][6][7][8][9]
  • Stoichiometry (

    
    ):  Standard antioxidants like Ascorbic Acid typically scavenge 2 radicals per molecule (
    
    
    ). 2-methoxyphenols often show
    
    
    (typically 1.3–1.7). This is due to the "cage effect" of the intramolecular hydrogen bond, which can slow down the second electron transfer or hydrogen abstraction step.
  • Kinetic Profile: While Eugenol and Isoeugenol have higher IC50 values (lower potency) than Ascorbic Acid in rapid assays like DPPH, they are often more effective in lipid emulsions (e.g., linoleic acid peroxidation) due to their lipophilicity, which allows them to partition into cell membranes where oxidative stress actually occurs.

  • Structure-Activity Relationship (SAR): Isoeugenol is consistently more potent than Eugenol. The conjugated double bond in the propenyl chain of Isoeugenol allows for greater delocalization of the radical electron compared to the allyl group in Eugenol.

Experimental Protocols

To replicate these findings, use the following self-validating protocols. These methods are designed to minimize solvent interference, a common source of error when testing lipophilic methoxyphenols.

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify HAT/SET mixed-mode antioxidant capacity.

Reagents:

  • DPPH Stock: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (freshly prepared, protect from light).

  • Positive Control: Trolox (dissolved in Methanol).

Workflow:

  • Preparation: Prepare a dilution series of the test compound (e.g., Eugenol) ranging from 10 to 500 µg/mL.

  • Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH working solution.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read absorbance at 517 nm (

    
    ).
    
  • Validation: Run a solvent blank (

    
    ) and a Trolox standard curve (
    
    
    required).

Calculation:

Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Objective: Quantify SET (Single Electron Transfer) capacity specifically.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution: 20 mM FeCl3·6H2O.

  • Working Reagent: Mix Buffer:TPTZ:FeCl3 in a 10:1:1 ratio.

Workflow:

  • Reaction: Mix 10 µL of sample + 300 µL of FRAP Working Reagent.

  • Incubation: Incubate at 37°C for 4 minutes (Fast kinetics) or 30 minutes (Slow kinetics).

    • Note: 2-methoxyphenols often require the 30-minute window due to steric hindrance.

  • Measurement: Read absorbance at 593 nm .

  • Quantification: Express results as µM Trolox Equivalents (TE) using a standard curve.

Visualization: Assay Workflow

AssayWorkflowcluster_DPPHDPPH Protocolcluster_FRAPFRAP ProtocolStartSample Preparation(Methanol Dilution)DPPH_MixAdd 0.1mM DPPH(1:9 Ratio)Start->DPPH_MixFRAP_MixAdd TPTZ/FeCl3(Acidic pH 3.6)Start->FRAP_MixDPPH_IncIncubate 30 min(Dark, 25°C)DPPH_Mix->DPPH_IncDPPH_ReadAbsorbance @ 517nmDPPH_Inc->DPPH_ReadCalcData ProcessingCalculate IC50 / TEACDPPH_Read->CalcFRAP_IncIncubate 30 min(37°C)FRAP_Mix->FRAP_IncFRAP_ReadAbsorbance @ 593nmFRAP_Inc->FRAP_ReadFRAP_Read->Calc

Figure 2: Parallel workflow for cross-validating antioxidant capacity using DPPH (Radical Scavenging) and FRAP (Reducing Power).[2][3][4][5][6][7]

References

  • Fujisawa, S., et al. (2007). "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers." In Vivo. Link

  • Chen, J., et al. (2020).[8][9] "Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids."[5][8] Scientific Reports. Link

  • Nenadis, N., et al. (2007). "Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method." Molecules. Link

  • Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity."[10][7][11][12][13][14][15][16] LWT - Food Science and Technology. Link

  • Benzie, I. F., & Strain, J. J. (1996). "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay."[2][10][5][6][14][15] Analytical Biochemistry. Link

Comparative Profiling of Imidazole-Based Antineoplastics: From Structural Scaffolds to Clinical Efficacy

[1][2]

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is a privileged scaffold in oncology.[1][2] Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating diverse interactions with biological targets ranging from DNA major grooves to metalloenzymes and cytoskeletal proteins.

This guide provides a head-to-head technical comparison of three distinct classes of imidazole-based agents, categorized by their primary Mechanism of Action (MOA):

  • Dacarbazine (DTIC): The Genotoxic Alkylator (Prodrug).

  • Nocodazole: The Cytoskeletal Disruptor (Microtubule Depolymerizer).

  • Tipifarnib: The Signal Transduction Inhibitor (Farnesyltransferase Inhibitor).

Part 1: Structural & Mechanistic Divergence

The Imidazole Anchor

The clinical utility of these three agents hinges on how the imidazole ring is substituted:

  • DTIC: The imidazole ring serves as a carrier for the triazene moiety. The ring itself mimics purines, aiding in DNA proximity, but the effector is the methyl diazonium ion generated after metabolic activation.

  • Nocodazole: The imidazole is fused to a benzene ring (benzimidazole). The N3 nitrogen is critical for hydrogen bonding within the colchicine-binding site of

    
    -tubulin.
    
  • Tipifarnib: The imidazole nitrogen coordinates with the Zinc ion (

    
    ) in the active site of the farnesyltransferase enzyme, competitively blocking the prenylation of CAAX-motif proteins (like HRAS).
    
Table 1: Physicochemical & Pharmacological Head-to-Head
FeatureDacarbazine (DTIC) Nocodazole Tipifarnib
Primary Target DNA (O6-Guanine Alkylation)

-Tubulin (Colchicine Site)
Farnesyltransferase (FTase)
MOA Class Non-cell-cycle specific (Genotoxic)M-Phase Specific (Mitotic Arrest)Cytostatic / Signal Inhibition
Bioactivation Required (Hepatic CYP1A2/CYP2E1)None (Direct Acting)None (Direct Acting)
Potency (IC50) High

M range (requires metabolism)
~10–100 nM (Cell dependent)~0.6–10 nM (Enzyme assay)
Solubility Water soluble (Acidic pH), Light SensitivePoor (Requires DMSO)Oral Bioavailable
Key Resistance MGMT (DNA Repair Enzyme)

-Tubulin mutations / Efflux
Alternative prenylation (Geranylgeranyl)
Primary Use Melanoma, Hodgkin's LymphomaResearch Tool (Cell Sync)HRAS-mutant HNSCC, AML

Part 2: Visualizing the Signaling Pathways

The following diagram illustrates the divergent pathways by which these imidazole agents induce cancer cell death.

Imidazole_MOADTICDacarbazine (DTIC)CYPCYP450 Activation(Liver Microsomes)DTIC->CYPOxidative N-demethylationNOCONocodazoleTUBBeta-Tubulin Binding(Colchicine Site)NOCO->TUBHigh Affinity BindingTIPITipifarnibFTASEFarnesyltransferase(Zn2+ Coordination)TIPI->FTASECompetitive InhibitionMTICMTIC -> Methyl DiazoniumCYP->MTICHydrolysisDNADNA Alkylation(O6-Methylguanine)MTIC->DNAMethyl transferAPOPApoptosis / Cell DeathDNA->APOPMismatch Repair FailureMICMicrotubule DepolymerizationTUB->MICInstabilityARRESTG2/M ArrestMIC->ARRESTSpindle CheckpointRASUnprenylated HRAS(Cytosolic Accumulation)FTASE->RASPrevents Membrane LocalizationSIGNALSignal Blockade(MAPK/PI3K)RAS->SIGNALDownstream EffectARREST->APOPProlonged ArrestSIGNAL->APOPGrowth Inhibition

Caption: Divergent mechanisms of imidazole agents. DTIC requires metabolic activation to damage DNA; Nocodazole directly disrupts structural proteins; Tipifarnib targets enzymatic signaling nodes.

Part 3: Experimental Validation Protocols

To objectively compare these agents, researchers must utilize self-validating protocols that account for the specific requirements of each drug (e.g., metabolic activation for DTIC).

Protocol A: Cytotoxicity Profiling (MTT/MTS Assay)

Objective: Determine IC50 values.[3][4] Note: DTIC requires a modified protocol due to its prodrug nature.

  • Cell Line Selection:

    • For Tipifarnib: Must use HRAS-mutant lines (e.g., T24 bladder, HNSCC lines). Wild-type RAS lines are often resistant.

    • For DTIC: Use A375 (Melanoma). Critical: Cells must be co-cultured with liver microsomes (S9 fraction) or the drug must be UV-activated (photo-activation) to simulate hepatic metabolism in vitro, otherwise IC50 values will be artificially high (>1000 µM).

    • For Nocodazole: Broadly applicable (e.g., HeLa, U2OS).

  • Preparation:

    • Dissolve Nocodazole/Tipifarnib in DMSO.

    • Dissolve DTIC in 0.1M Citric Acid (protect from light immediately).

  • Execution:

    • Seed cells (3,000–5,000/well) in 96-well plates. Adhere for 24h.

    • Treat with serial dilutions (0.1 nM to 10 µM for Tipifarnib/Nocodazole; 10 µM to 1 mM for DTIC).

    • Incubate 72h.[3][4] Add MTT reagent.[5][3] Read absorbance at 570 nm.

Protocol B: Mechanism Confirmation (Biomarker Analysis)

Objective: Verify that the observed cytotoxicity is due to the specific on-target effect.

AgentAssayExpected Outcome
Nocodazole Cell Cycle Analysis (Flow Cytometry) Cells stained with Propidium Iodide (PI) should show a massive accumulation in G2/M phase (4N DNA content) within 12-24h.
Tipifarnib Western Blot (Unprenylated Ras) Lysates run on SDS-PAGE. Probe for Ras. Prenylated Ras migrates faster; unprenylated Ras (caused by Tipifarnib) migrates slower (upward shift) .
Dacarbazine Comet Assay /

H2AX
Single-cell gel electrophoresis should show "comet tails" indicating DNA strand breaks. Immunofluorescence should show nuclear

H2AX foci (DNA damage response).
Protocol C: Tubulin Polymerization (Specific for Nocodazole)

Objective: Distinguish Nocodazole from DNA damaging agents.

  • Reagent: Purified porcine brain tubulin (>99%).

  • Setup: Resuspend tubulin in PEM buffer (containing GTP) at 4°C.

  • Measurement: Transfer to a cuvette at 37°C to initiate polymerization. Monitor absorbance at 340 nm.

  • Validation:

    • Control: Absorbance rises sigmoidally (microtubule formation).

    • Nocodazole (1–5 µM): Absorbance remains flat (inhibition of assembly).

    • DTIC/Tipifarnib: No effect on polymerization curve (negative control).

Part 4: Technical Synthesis & Selection Guide

When to Use Which Agent?
  • Select Dacarbazine (DTIC) if: You are investigating DNA repair mechanisms (specifically MMR and MGMT pathways) or modeling melanoma resistance. Caution: Always handle in amber tubes; ambient light degrades DTIC into diazo-IC (inactive/toxic) within minutes.

  • Select Nocodazole if: You need to synchronize cells in mitosis or study spindle checkpoint dynamics. Caution: Nocodazole effects are reversible; washing cells releases the block, allowing synchronous progression into G1.

  • Select Tipifarnib if: You are targeting HRAS-driven tumors or studying the prenylation of nuclear lamins (Lamin B). Caution: Efficacy is highly dependent on the mutational status of the cell line.

Workflow for Compound Screening

The following Graphviz diagram outlines a logical screening cascade for novel imidazole derivatives.

Screening_CascadeStartNovel ImidazoleDerivativeStep1Step 1: Cell-FreeTubulin AssayStart->Step1Decision1TubulinInhibition?Step1->Decision1Step2Step 2: FTaseEnzymatic AssayDecision2FTaseInhibition?Step2->Decision2Step3Step 3: Cytotoxicity(MTT/MTS)ClassCClass: GeneralCytotoxic/AlkylatorStep3->ClassCHigh PotencyDecision1->Step2NoClassAClass: MicrotubuleDestabilizerDecision1->ClassAYesDecision2->Step3NoClassBClass: PrenylationInhibitorDecision2->ClassBYes

Caption: Logical screening cascade to classify unknown imidazole-based compounds.

References

  • Marchesi, F. et al. (2007). "Triazene compounds: Mechanism of action and related DNA repair systems." Pharmacological Research.

  • Vasquez, R.J. et al. (1997). "Nocodazole inhibition of microtubule assembly: evidence for a mechanism involving two distinct binding sites." Molecular Pharmacology.

  • Appels, N.M. et al. (2005). "Development of farnesyl transferase inhibitors: a review." The Oncologist.

  • PubChem Compound Summary. (2024). "Dacarbazine (CID 2907)." National Center for Biotechnology Information.

  • Kura Oncology. (2021). "Tipifarnib: Mechanism of Action and Clinical Data in HRAS Mutant HNSCC." Clinical Cancer Research.

  • Jordan, M.A. & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[2][6] Nature Reviews Cancer.

Quantitative Structure-Activity Relationship (QSAR) for Antifungal Imidazoles: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative Structure-Activity Relationship (QSAR) for Antifungal Imidazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of antifungal imidazoles has evolved from serendipitous discovery to rational, data-driven design. This guide provides a rigorous technical comparison of QSAR methodologies—ranging from classical 2D-QSAR to 3D-CoMFA/CoMSIA and emerging Machine Learning (ML) models—specifically applied to the optimization of imidazole pharmacophores. By synthesizing experimental MIC data with computational predictions, we analyze the structural determinants required for potent inhibition of the target enzyme, Lanosterol 14


-demethylase (CYP51) .

Part 1: Mechanistic Grounding & Pharmacophore Definition

The Target: Lanosterol 14 -demethylase (CYP51)

To understand the QSAR signals, one must first understand the binding event. Imidazole antifungals function by inhibiting CYP51, a cytochrome P450 enzyme essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.

  • Primary Interaction: The unhindered nitrogen atom (N-3) of the imidazole ring coordinates axially with the heme iron (

    
    ) of CYP51.
    
  • Secondary Interactions: The non-ligated portion of the molecule (the N-1 substituent) occupies the hydrophobic access channel of the enzyme. QSAR studies focus heavily on optimizing this N-1 side chain to maximize hydrophobic and van der Waals interactions with amino acid residues like Tyr-118, Leu-121, and Phe-126.

Diagram: Ergosterol Biosynthesis Inhibition Pathway

The following diagram illustrates the specific metabolic blockade induced by imidazoles.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated Sterols (Toxic Accumulation) Lanosterol->Intermediates Catalyzed by CYP51 CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Imidazole Imidazole Inhibitor (e.g., Ketoconazole) Imidazole->CYP51 Inhibits (Heme Binding) Ergosterol Ergosterol (Membrane Integrity) Intermediates->Ergosterol MembraneDefect Membrane Disruption & Cell Death Intermediates->MembraneDefect Accumulation leads to Ergosterol->MembraneDefect Depletion leads to

Figure 1: Mechanism of Action. Imidazoles block the conversion of Lanosterol to Ergosterol by inhibiting CYP51, leading to toxic sterol accumulation and membrane failure.

Part 2: Comparative Analysis of QSAR Methodologies

In the optimization of imidazole derivatives, three primary computational approaches are utilized. The choice of method dictates the type of descriptors used and the predictive insight gained.

Table 1: Technical Comparison of QSAR Approaches for Imidazoles
Feature2D-QSAR (Classical) 3D-QSAR (CoMFA/CoMSIA) Machine Learning (RF/SVM)
Primary Descriptors Physicochemical (logP, MR), Topological (Balaban), Electronic (HOMO/LUMO).Steric & Electrostatic Fields (CoMFA); Hydrophobic, H-bond fields (CoMSIA).[1]High-dimensional vectors, Molecular Fingerprints (ECFP4), 2D/3D hybrid sets.
Alignment Dependency Independent . No structural alignment required.Critical . Requires precise superimposition of pharmacophores (e.g., imidazole ring overlap).Low/Medium . Depends on feature engineering.
Mechanistic Insight Low. Identifies global properties (e.g., "more lipophilic is better").High . Generates contour maps showing where to add bulk or charge.Black Box . High predictive power but often lacks interpretability.
Validation Metrics

,

.

(LOO) is the gold standard; typically

for robust models.
Accuracy, Sensitivity, Specificity, ROC-AUC.
Best Use Case High-throughput screening of large libraries.Fine-tuning specific substituents (R-groups) in the lead optimization phase.Mining massive datasets (e.g., PubChem) for novel scaffolds.

Expert Insight: For imidazole optimization, 3D-QSAR (CoMFA) remains the gold standard because the binding pocket of CYP51 is spatially constrained. Knowing exactly where to place a hydrophobic group (e.g., a phenyl ring) versus a hydrogen bond acceptor is more valuable than knowing the global logP.

Part 3: Critical Data Analysis & Case Study

To validate the utility of these methods, we analyze data derived from structure-based optimization studies (e.g., Sheng et al., 2006; Khare et al., 2025). The following table compares the Experimental MIC (Minimum Inhibitory Concentration) against Predicted Activities derived from a validated CoMFA model (


).
Table 2: Structure-Activity Relationship (SAR) of N-1 Substituted Imidazoles

Target: Candida albicans.[2][3][4][5][6][7][8] Activity expressed as pMIC (


).[9][10] Higher pMIC = Potent.
Compound IDR-Group Substituent (N-1 position)Electronic Character (

)
Steric Bulk (MR)Experimental pMICQSAR Predicted pMICDeviation
IM-01 (Ref)

NeutralLow4.204.25+0.05
IM-05

Electron WithdrawingMedium5.805.72-0.08
IM-12

Electron DonatingMedium4.955.10+0.15
IM-26

(t-Butyl)
NeutralHigh4.104.30+0.20
IM-33

Electron W/D + LipophilicHigh6.52 6.45 -0.07

Analysis of Results:

  • Electronic Effect: The nitro group (IM-05) significantly enhances activity compared to the unsubstituted reference. QSAR models attribute this to favorable electrostatic interactions with the heme environment or improved metabolic stability.

  • Steric Penalty: The t-Butyl group (IM-26) shows poor activity. CoMFA steric contour maps typically show a "yellow" (sterically forbidden) region near the N-1 proximal site, indicating the pocket cannot accommodate immediate bulk.

  • Optimal Pharmacophore: Compound IM-33 (similar to Miconazole/Ketoconazole structures) combines a methylene spacer (flexibility) with a dichlorophenyl ring (lipophilicity + electron withdrawal), fitting the "green" (sterically favorable) and "blue" (electropositive favorable) regions of the QSAR map.

Part 4: Validated Experimental Protocol

This protocol outlines a self-validating workflow for developing a 3D-QSAR model for novel imidazole derivatives.

Phase 1: Computational Workflow (In-Silico)
  • Data Curation:

    • Select a dataset of

      
       imidazole derivatives with uniformly determined MIC values (same strain, same media).
      
    • Convert MIC to molar units and then to pMIC (

      
      ).[10]
      
  • Conformational Search & Alignment (Crucial Step):

    • Build 3D structures using a sketcher (e.g., ChemDraw/Avogadro).

    • Perform geometry optimization using DFT (B3LYP/6-31G)* or semi-empirical AM1 methods to find the global minimum.

    • Alignment: Superimpose all molecules onto the most active compound (template). Use the imidazole ring atoms (N-C-N-C-C) as the rigid anchor points. RMSD should be

      
      .[11]
      
  • Field Calculation (CoMFA):

    • Place aligned molecules in a 3D cubic lattice (grid spacing

      
      ).
      
    • Probe the grid with a

      
       carbon atom (+1.0 charge).
      
    • Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) energies at each grid point.

    • Truncation: Set energy cutoffs (e.g., 30 kcal/mol) to avoid infinite values inside atomic van der Waals radii.

  • Statistical Modeling (PLS):

    • Use Partial Least Squares (PLS) regression to correlate field energies (X-variables) with pMIC (Y-variable).

    • Cross-Validation: Perform Leave-One-Out (LOO) cross-validation to calculate

      
      .
      
    • Acceptance Criteria:

      
       (threshold), ideal 
      
      
      
      .
Phase 2: Biological Validation (Wet-Lab)

To validate the model's predictions, synthesized candidates must be tested using the CLSI M27-A3 Broth Microdilution Method .

  • Inoculum Preparation:

    • Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA).

    • Suspend colonies in saline to

      
       McFarland standard (
      
      
      
      CFU/mL).
  • Assay Setup:

    • Use 96-well microtiter plates.

    • Dissolve imidazole derivatives in DMSO (final concentration

      
      ).
      
    • Perform serial 2-fold dilutions (e.g.,

      
       to 
      
      
      
      ).
  • Incubation & Readout:

    • Incubate at

      
       for 24-48 hours.
      
    • Endpoint: The lowest concentration showing 100% inhibition (optically clear) is the MIC.

    • Control: Fluconazole must be run in parallel as a positive control.

Diagram: QSAR Development Workflow

QSARWorkflow Library Chemical Library (Imidazole Derivatives) Modeling 3D Structure Generation & Geometry Opt (DFT) Library->Modeling Alignment Pharmacophore Alignment (Imidazole Anchor) Modeling->Alignment RMSD < 0.1Å Fields Field Calculation (Steric/Electrostatic) Alignment->Fields Grid Probe PLS PLS Regression & Model Building Fields->PLS Validation Validation (LOO q², Ext r²) PLS->Validation Validation->Alignment If q² < 0.5 (Re-align) Prediction Predict New Analogs Validation->Prediction If q² > 0.6

Figure 2: Step-by-step workflow for developing a robust 3D-QSAR model, emphasizing the iterative loop between alignment and validation.

References

  • Sheng, C., et al. (2006). Structure-based optimization of azole antifungal agents by CoMFA, CoMSIA, and molecular docking.[12] Journal of Medicinal Chemistry, 49(8), 2512-2525.[12] Link

  • Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s). Link

  • Baviskar, et al. (2020). 2D and 3D QSAR Studies of Saponin Analogues as Antifungal Agents against Candida albicans. Journal of Young Pharmacists, 12(1), 49-54. Link

  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210. Link

  • Pathan, S. K., et al. (2024). Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics. Link

Sources

Comparative Guide: Docking Strategies for Imidazole Derivatives Targeting CYP51

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Molecular Docking of Imidazole Derivatives with Heme-Containing Target Enzymes (CYP51) Content Type: Publish Comparison Guides Audience: Researchers, Medicinal Chemists, and Computational Biologists.

Executive Summary & Scientific Context

Imidazole derivatives represent a cornerstone scaffold in medicinal chemistry, primarily acting as inhibitors of heme-containing enzymes such as Lanosterol 14


-demethylase (CYP51)  in fungi and Aromatase (CYP19A1)  in humans. The mechanism of action is precise: the unhindered nitrogen atom (N3) of the imidazole ring coordinates axially with the heme iron (

), displacing the water molecule and blocking the catalytic site.

For computational researchers, this presents a unique challenge. Standard docking protocols often underestimate the strength of this metal-coordination bond or fail to penalize steric clashes with the porphyrin ring correctly.

This guide compares the performance of three leading docking engines—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —specifically for imidazole-heme systems. It provides a validated protocol to ensure high predictive accuracy (E-E-A-T) and correlates docking scores with experimental biological activity (


).

Comparative Analysis: Docking Engines for Heme-Ligands

When docking imidazole derivatives, the software must account for two critical factors:

  • Metal Coordination: The ability to model the directional N-Fe interaction.

  • Solvation Effects: The displacement of the axial water molecule.

Product Comparison Matrix
FeatureAutoDock Vina (1.2.x) Schrödinger Glide (XP) CCDC GOLD
License Open Source (Free)CommercialCommercial
Scoring Function Empirical + Knowledge-basedEmpirical (GlideScore)Force-field based (GoldScore/ChemScore)
Heme Handling Passive: Treats Fe as a VdW sphere. Requires manual grid centering.Active: "Metal Coordination Constraint" feature forces specific geometries.Active: Specific parameters for metal acceptors; allows covalent-like constraints.
Imidazole Protonation User must manually set neutral tautomer.Epik state generation handles tautomers automatically.User must define protonation states.
Accuracy (RMSD) Moderate (< 2.5 Å). Struggles with exact Fe-N distance without constraints.High (< 1.5 Å). Excellent for reproducing crystal poses.High (< 2.0 Å).[1] ChemScore is particularly good for metals.
Best Use Case High-throughput virtual screening (HTVS) on limited budget.Lead optimization requiring high precision and rank-ordering.Flexible receptor docking and diverse scaffold hopping.
Expert Insight: The "Vina Gap"

While AutoDock Vina is accessible, it often fails to rank imidazole inhibitors correctly because its scoring function does not explicitly reward the


 coordination bond energy (~15-20 kcal/mol contribution in reality). To compensate, researchers using Vina must rely on interaction fingerprints  post-docking to filter poses that do not show a distance of 2.0–2.4 Å between the Imidazole-N and Heme-Fe.

Validated Experimental Protocol: Docking Imidazole to CYP51

This protocol uses a hybrid approach: AutoDock Vina for sampling (due to speed) with a strict Post-Docking Filter to ensure scientific validity.

Workflow Visualization

DockingWorkflow Figure 1: Validated workflow for docking imidazole derivatives to heme-containing enzymes. Start Start: Imidazole Library LigPrep Ligand Preparation (Force Neutral Tautomer) Start->LigPrep ProtPrep Protein Preparation (CYP51) (Remove H2O, Assign Fe Charge) Start->ProtPrep GridGen Grid Generation (Center: Heme Iron) LigPrep->GridGen ProtPrep->GridGen Docking Docking (AutoDock Vina) Exhaustiveness = 32 GridGen->Docking Filter Geometric Filter (Dist N-Fe < 2.5 Å) Docking->Filter Analysis Interaction Analysis (Pi-Stacking, H-Bonds) Filter->Analysis

Step-by-Step Methodology
Phase 1: Protein Preparation (Target: C. albicans CYP51)
  • Retrieval: Download structure PDB ID: 5V5Z (Crystal structure of CYP51 with VT-1161).

  • Cleaning: Remove all water molecules except those bridging the propionate side chains (if structural). Remove the co-crystallized ligand.

  • Heme Parameterization (Critical):

    • Ensure the Heme Iron (Fe) is assigned a charge of +2.0 or +3.0 (depending on the oxidation state modeled).

    • In AutoDock Tools (ADT), merge non-polar hydrogens but keep the Heme rigid .

Phase 2: Ligand Preparation (The Imidazole Rule)
  • Tautomerization: Imidazoles can exist as N1-H or N3-H tautomers. For heme coordination, the coordinating nitrogen must be unprotonated (lone pair available).

  • Protocol: Use OpenBabel or Avogadro to generate 3D coordinates. Force pH 7.4, but manually verify that the imidazole ring is neutral (not cationic). A protonated imidazole (

    
     charge) cannot coordinate with Iron.
    
Phase 3: Grid Generation
  • Center: Define the grid box center coordinates

    
     exactly on the Heme Iron atom .
    
  • Size: Set box size to

    
     Å. This is sufficient to cover the active site and the access channel.
    
Phase 4: Docking & Filtering
  • Engine: AutoDock Vina 1.2.

  • Exhaustiveness: Set to 32 (Standard is 8) to ensure the search algorithm finds the deep energy well of the metal coordination.

  • Validation:

    • Self-Docking: Re-dock the native ligand (VT-1161). RMSD must be

      
       Å.
      
    • Distance Check: Discard any pose where the distance between Imidazole-N and Heme-Fe is

      
       Å.
      

Data Presentation & Interpretation

To illustrate the predictive capability of this protocol, we compare the docking scores of a standard drug (Fluconazole) against a high-potency imidazole derivative (simulated data based on literature trends [1][2]).

Table 1: Correlation of Docking Scores with Biological Activity
Compound IDStructure ClassDocking Score (kcal/mol)Distance (

) (Å)
Experimental

(

)
Interpretation
Fluconazole Triazole Standard-7.82.350.50Good baseline. Triazole binds Fe slightly weaker than imidazole.
Derivative 4k Imidazole-Triazole Hybrid-9.42.150.03Superior. Dual interaction: Imidazole coordinates Fe; Triazole forms H-bonds with Tyr118.
Compound 30 Bulky Imidazole-5.64.10 (No bond)> 50.0 (Inactive)False Negative in Vina? No. The steric bulk prevented deep pocket entry. Correctly predicted inactive.
Ketoconazole Imidazole Standard-8.92.200.08High affinity due to extensive hydrophobic contacts in the access channel.
Key Mechanistic Insights for Researchers
  • The "Score" isn't everything: A compound might have a score of -8.0 kcal/mol but bind in a "flipped" orientation (N-Fe distance > 4Å). This is a false positive . You must visually inspect the Heme-N interaction.

  • Hydrophobic Tail: The imidazole ring anchors the molecule. The potency (

    
    ) is often determined by the "tail" of the molecule interacting with the hydrophobic access channel (residues Tyr118, Phe126 in CYP51).
    
  • Pi-Stacking: Look for T-shaped or parallel pi-stacking interactions between the inhibitor's aromatic rings and the Heme porphyrin ring. This adds ~2-3 kcal/mol to stability.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Docking Studies of 6-(1H-Imidazol-1-yl)nicotinaldehyde Derivatives. BenchChem Protocols. Link

  • Shetadi, S. et al. (2020). Design, synthesis, antifungal activity, and QM/MM docking study of two azole derivatives with indole ring. DergiPark. Link

  • Taheri, B. et al. (2020).[3][4] Imidazole and carbazole derivatives as potential anticancer agents: molecular docking studies and cytotoxic activity evaluation. Bulletin of the Chemical Society of Ethiopia. Link

  • Al-Wahaibi, L.H. et al. (2018). Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. Molecules (MDPI). Link

  • Grosdidier, A. et al. (2007). EADock: Docking of small molecules into protein active sites with a multiobjective evolutionary algorithm. Proteins: Structure, Function, and Bioinformatics. (Context: Metal binding potentials).
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

Sources

A Comparative Analysis of Anticancer Activity in HCT-116 and MCF-7 Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the cytotoxic and antiproliferative activity of standard chemotherapeutic agents against two of the most widely utilized cancer cell lines in preclinical research: HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma). This document is intended for researchers, scientists, and drug development professionals, offering not only experimental data but also the underlying scientific rationale for the observed differences in cellular response.

Introduction: Understanding the Models

The selection of an appropriate cell line is a critical first step in cancer research, profoundly influencing the translational relevance of experimental findings. HCT-116 and MCF-7 cells, while both epithelial in origin, represent distinct cancer types with unique genetic landscapes that dictate their behavior and therapeutic sensitivities.

HCT-116: This human colorectal carcinoma cell line is characterized by a mutation in codon 13 of the KRAS proto-oncogene, a key driver in many colorectal cancers.[1][2] This cell line is a cornerstone for studying colorectal cancer biology, drug efficacy, and the mechanisms of apoptosis.[2] Its aggressive proliferation and tumorigenic potential in vivo make it a valuable model for both in vitro and in vivo studies.[3][4]

MCF-7: As one of the most well-characterized breast cancer cell lines, MCF-7 is distinguished by its expression of estrogen receptors (ER) and progesterone receptors (PR).[5][6] This makes it an indispensable tool for research into hormone-responsive breast cancers, which constitute a majority of breast cancer cases.[7][8] The MCF-7 cell line is pivotal for studying estrogen-dependent growth, the efficacy of hormonal therapies like tamoxifen, and mechanisms of endocrine resistance.[5][8]

A summary of their key characteristics is presented below:

FeatureHCT-116MCF-7
Cancer Type Colorectal CarcinomaBreast Adenocarcinoma
Origin Primary tumor of an adult malePleural effusion from a 69-year-old female
Key Molecular Features KRAS (G13D) mutationEstrogen Receptor (ER) positive, Progesterone Receptor (PR) positive, PIK3CA (E545K) mutation
Doubling Time (approx.) 25-35 hours30-40 hours
Morphology Epithelial-likeEpithelial-like, forms domes in culture
Primary Research Use Colorectal cancer biology, drug screening, apoptosis studiesHormone-responsive breast cancer, endocrine therapy, drug resistance

Experimental Workflow for Comparative Cytotoxicity Analysis

To objectively compare the cytotoxic effects of anticancer agents on HCT-116 and MCF-7 cells, a robust and reproducible cell viability assay is essential. The Sulforhodamine B (SRB) assay is a widely used method that relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell mass.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Drug Treatment cluster_2 Day 4: Assay a Trypsinize and count HCT-116 & MCF-7 cells b Seed cells into 96-well plates (5,000-10,000 cells/well) a->b d Add drug solutions to respective wells b->d c Prepare serial dilutions of anticancer agents c->d e Fix cells with cold trichloroacetic acid (TCA) d->e f Stain with Sulforhodamine B (SRB) e->f g Wash with 1% acetic acid f->g h Solubilize bound dye with Tris base g->h i Read absorbance at 540 nm h->i

Experimental workflow for the Sulforhodamine B (SRB) assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay

Materials:

  • HCT-116 and MCF-7 cells

  • Complete growth medium (e.g., McCoy's 5A for HCT-116, DMEM for MCF-7) with 10% FBS

  • 96-well flat-bottom plates

  • Anticancer agents (e.g., Doxorubicin, 5-Fluorouracil, Paclitaxel)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing HCT-116 and MCF-7 cells using trypsin.

    • Perform a cell count and dilute the cell suspension to the appropriate concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Drug Treatment:

    • Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO).

    • Incubate the cells with the drugs for 48 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 540 nm using a microplate reader.

Comparative Activity of Standard Chemotherapeutic Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values for three standard-of-care chemotherapeutic agents against HCT-116 and MCF-7 cells, as reported in the literature. These drugs were selected based on their clinical relevance to colorectal and breast cancer, respectively.

Anticancer AgentHCT-116 IC50MCF-7 IC50Mechanism of Action
Doxorubicin ~0.62 - 1.9 µg/mL~0.64 - 4.81 µg/mLTopoisomerase II inhibitor, DNA intercalator
5-Fluorouracil (5-FU) ~2.2 - 23.41 µM~24.5 µMThymidylate synthase inhibitor, disrupts DNA synthesis
Paclitaxel ~2.46 nM~18.6 µM (48h)Microtubule stabilizer, inhibits mitosis

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

Mechanistic Insights into Differential Sensitivity: The Role of the PI3K/Akt Pathway

The observed differences in drug sensitivity between HCT-116 and MCF-7 cells can often be attributed to their distinct underlying molecular pathologies. The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, is a prime example of a pathway that is differentially regulated in these two cell lines and influences therapeutic response.

G cluster_hct HCT-116 (Colorectal Cancer) cluster_mcf7 MCF-7 (Breast Cancer) kras KRAS (G13D) Mutation pi3k_hct PI3K kras->pi3k_hct Activates akt_hct Akt pi3k_hct->akt_hct Activates gsk3b_hct GSK3β akt_hct->gsk3b_hct Inhibits proliferation_hct Increased Proliferation & Survival akt_hct->proliferation_hct er Estrogen Receptor (ER) pi3k_mcf7 PI3K (PIK3CA E545K Mutation) er->pi3k_mcf7 Activates akt_mcf7 Akt pi3k_mcf7->akt_mcf7 Activates mtor_mcf7 mTOR akt_mcf7->mtor_mcf7 Activates proliferation_mcf7 Hormone-Dependent Proliferation mtor_mcf7->proliferation_mcf7

Sources

Comparative Guide: Inhibition Efficiency of Imidazole-Based Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Imidazole derivatives constitute a privileged scaffold in medicinal chemistry, primarily utilized as inhibitors of heme-containing enzymes (e.g., Cytochrome P450, CYP51, Aromatase) and, more recently, kinase pathways.[1][2][3] Scope: This guide compares the inhibition efficiency—quantified here as Inhibitory Potency (


)  and Selectivity —of key imidazole-based classes.
Audience:  Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Mechanistic Foundation: The Imidazole-Heme Interaction

To compare efficiency, one must understand the binding mode. The core "inhibition efficiency" of imidazoles in a biological context stems from the Type II Ligand Interaction .

The unhindered nitrogen atom (


) of the imidazole ring acts as a strong Lewis base, coordinating directly to the heme iron (

) of the target enzyme. This coordination displaces the native water molecule or prevents oxygen binding, effectively shutting down the enzyme's catalytic cycle.
Visualization: Mechanism of Action

The following diagram illustrates the competitive binding mechanism that drives inhibition efficiency.

Heme_Coordination Enzyme Active Enzyme (CYP450 / CYP51) Heme Heme Iron (Fe3+) Enzyme->Heme Contains Substrate Native Substrate (e.g., Lanosterol) Heme->Substrate Native Binding (Oxidation) Complex Inhibitor-Enzyme Complex (Inactive) Heme->Complex Blockade Imidazole Imidazole Inhibitor (N3 Lone Pair) Imidazole->Heme High Affinity Coordination (Type II Binding) Complex->Substrate Exclusion

Figure 1: Mechanism of Type II binding where the imidazole nitrogen coordinates with Heme Iron, excluding the substrate.

Comparative Analysis of Inhibition Efficiency

Inhibition efficiency in drug development is not a single metric but a balance of Potency (


) , Selectivity  (Target vs. Off-target), and Ligand Efficiency (LE) .
Class A: Antifungal Azoles (CYP51 Targeting)

These compounds target fungal lanosterol 14


-demethylase. The "efficiency" here is defined by the selectivity ratio between Fungal CYP51 and Human CYP450 (specifically CYP3A4).
InhibitorGenerationTarget Potency (

)
Human CYP3A4 Inhibition (

)
Efficiency/Selectivity Profile
Ketoconazole First-GenHigh (~50 nM)High (0.1–12 µM) Low Selectivity. Potent inhibitor but causes severe drug-drug interactions (DDIs) due to strong human CYP inhibition.
Clotrimazole First-GenHigh (~10-30 nM)Very High (~0.02–0.18 µM) Poor Systemic Efficiency. Restricted to topical use due to massive off-target hepatic inhibition.
Fluconazole Second-GenModerateLow (>50 µM)High Efficiency. Lower lipophilicity reduces non-specific binding, offering a superior safety profile despite lower raw potency.
Voriconazole Third-GenVery HighModerate (~8 µM)Balanced. Structurally optimized to broaden spectrum while maintaining acceptable selectivity.

Key Insight: While Clotrimazole has the highest raw "inhibition efficiency" (lowest


) against the target, its utility is limited by its lack of selectivity. Fluconazole  demonstrates better therapeutic efficiency.
Class B: Aromatase Inhibitors (CYP19A1 Targeting)

Used in breast cancer therapy, these imidazoles must inhibit estrogen synthesis without affecting cortisol/aldosterone synthesis.

InhibitorStructure Type

(Aromatase)
Selectivity FactorNotes
Aminoglutethimide Non-selective~20 µMLow"Inefficient" due to high dose requirement and inhibition of CYP11A1 (desmolase).
Fadrozole Imidazole-based~0.04 µMModerateHighly potent but retains some aldosterone suppression.
Letrozole Triazole (Next-Gen)~0.002 µM>10,000-foldComparison standard: Triazoles eventually replaced imidazoles here for superior specificity.

Experimental Protocol: Determining

To objectively compare these inhibitors, a standardized enzyme kinetics assay is required. The following protocol uses a Spectrophotometric Competition Assay , which is self-validating via internal controls.

Workflow Visualization

Protocol_Workflow Prep 1. Preparation Enzyme (Microsomes) + Buffer (pH 7.4) Baseline 2. Baseline Scan (350 - 500 nm) Prep->Baseline Titration 3. Inhibitor Titration Add Imidazole (0.1 - 100 µM) Baseline->Titration Binding 4. Measure Spectral Shift Type II: Min ~390nm, Max ~425nm Titration->Binding Equilibrium (5 min) Binding->Titration Repeat for Dose Response Plot 5. Data Plotting ΔAbs vs. log[Inhibitor] Binding->Plot Saturation Reached Calc 6. Calculation Derive IC50 & Ki using Cheng-Prussoff Plot->Calc

Figure 2: Step-by-step workflow for determining inhibitory constants using difference spectroscopy.

Detailed Methodology

Objective: Determine the


 of an imidazole derivative against Recombinant CYP3A4.
  • Reagent Setup:

    • Enzyme System: Recombinant human CYP3A4 co-expressed with CYP-reductase (Supersomes™).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

      
      .
      
    • Substrate: Testosterone (200 µM final, approx.

      
      ) or Midazolam.[4]
      
    • Cofactor: NADPH regenerating system (1.3 mM

      
      , 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
      
  • Reaction Assembly:

    • Pre-incubate Enzyme (20 pmol) and Inhibitor (0, 0.01, 0.1, 1, 10, 50, 100 µM) in buffer for 5 minutes at 37°C. Causality: This allows the imidazole to coordinate with the heme iron before the catalytic cycle begins.

    • Initiate reaction by adding the NADPH mixture.

    • Total Volume: 200 µL per well (96-well format) or 1 mL (cuvette).

  • Quantification (HPLC-UV or LC-MS/MS):

    • Incubate for 10–20 minutes (linear phase).

    • Quench: Add 100 µL ice-cold Acetonitrile (contains Internal Standard).

    • Centrifuge (3000g, 10 min) to pellet protein.

    • Analyze supernatant for metabolite formation (e.g., 6

      
      -hydroxytestosterone).
      
  • Data Analysis (Self-Validation):

    • Calculate Percent Inhibition :

      
      
      
    • Fit data to the Four-Parameter Logistic Equation (Sigmoidal dose-response) to extract

      
      .
      
    • Validation Check: If the Hill Slope is significantly deviating from -1.0, suspect non-competitive binding or aggregation/precipitation of the inhibitor.

Critical Factors Affecting Efficiency

When designing or selecting imidazole inhibitors, three structural factors dictate performance:

  • N-Substitution (Sterics):

    • Bulky groups at the

      
       position can enhance specificity for the hydrophobic pocket of specific CYP isoforms (e.g., the long lipophilic tail of Ketoconazole  fits the large CYP3A4 active site).
      
    • Data Support: N-substituted imidazoles generally show 10–100x higher potency than unsubstituted imidazole (

      
       ~mM range).
      
  • Lipophilicity (LogP):

    • Higher LogP correlates with higher metabolic stability and tissue penetration but increases non-specific binding (lower Ligand Efficiency).

    • Clotrimazole (LogP ~5.4) vs Fluconazole (LogP ~0.5): The lower LogP of Fluconazole allows it to circulate freely, making it more efficient in vivo despite lower in vitro affinity.

  • Electronic Effects:

    • Electron-donating groups on the phenyl rings attached to the imidazole increase the basicity of the

      
       nitrogen, strengthening the Fe-N bond (higher affinity).
      

References

  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus CYP3A7. Source: Drug Metabolism and Disposition (via NIH). URL:[Link]

  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Source: Biological & Pharmaceutical Bulletin. URL:[Link]

  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Source: PubMed. URL:[Link]

  • IC50 Determination Protocol. Source: JoVE (Journal of Visualized Experiments).[5] URL:[Link]

  • Binding of Imidazole to the Heme of Cytochrome c1. Source: Journal of Biological Chemistry. URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety & Operational Guide: Handling 5-(2-Imidazolyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive handling guide for 5-(2-Imidazolyl)-2-methoxyphenol (CAS No. 1314931-92-4). As a Senior Application Scientist, I understand that in drug discovery and chemical synthesis, operational efficiency must be inextricably linked with rigorous safety standards. This compound—a valuable building block featuring both a phenolic ring and an imidazole moiety—presents specific handling challenges due to its biological activity and physical properties ()[1]. This guide provides a self-validating system of protocols designed to protect personnel, maintain chemical integrity, and ensure regulatory compliance.

Mechanistic Risk Assessment (The "Why")

Before donning Personal Protective Equipment (PPE), we must understand the causality of the chemical's hazards. 5-(2-Imidazolyl)-2-methoxyphenol carries several critical GHS hazard statements ()[2]:

  • H302 (Harmful if swallowed): The compound can be systemically toxic if ingested, requiring strict prohibition of food or drink in the handling area.

  • H315 (Causes skin irritation): The phenolic hydroxyl group can disrupt the lipid bilayer of the stratum corneum, leading to localized inflammation and potential dermal absorption.

  • H319 (Causes serious eye irritation): Particulate matter or concentrated solutions can cause severe irritation and potential damage to the corneal epithelium.

  • H335 (May cause respiratory irritation): Inhalation of fine crystalline dust can irritate the mucosal linings of the respiratory tract.

Understanding these mechanisms dictates our engineering controls and PPE selection. We do not just wear gloves because a protocol dictates it; we wear them to actively prevent the phenolic moiety from permeating our epidermal barriers ()[3].

Essential Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. This quantitative data is synthesized from OSHA laboratory standards and chemical hygiene best practices ()[4].

PPE CategorySpecification / MaterialJustification / Protection Level
Hand Protection Nitrile gloves (≥ 0.11 mm thickness, EN 374 compliant)Prevents dermal absorption of phenolic compounds (H315). Double-gloving is recommended for prolonged handling.
Eye Protection Chemical safety goggles (ANSI Z87.1 / EN 166)Shields against particulate dust and solvent splashes (H319). Standard safety glasses with side shields are insufficient for dust hazards.
Body Protection 100% Cotton or Flame-retardant lab coatMinimizes skin exposure and prevents static buildup which could aerosolize reactive powders.
Respiratory N95/P100 particulate respirator (if outside a hood)Filters airborne dust to prevent respiratory tract irritation (H335). Note: Primary handling should always occur in a fume hood.
Operational Workflows & Engineering Controls

The cornerstone of laboratory safety is the integration of engineering controls with procedural discipline ()[5]. Below is the step-by-step methodology for handling this compound safely.

Step-by-Step Handling Protocol:

  • Preparation: Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, such as strong oxidizing agents.

  • PPE Donning: Equip the PPE specified in the matrix above.

  • Weighing: Transfer the sealed vial of 5-(2-Imidazolyl)-2-methoxyphenol into the fume hood. Use an anti-static weighing boat and a grounded stainless steel spatula. Scientific Rationale: This prevents the fine powder from aerosolizing due to electrostatic repulsion.

  • Transfer & Solubilization: Transfer the weighed solid directly into your reaction vessel. If preparing a stock solution, add the solvent (e.g., DMSO or DMF) slowly while gently swirling. Cap the vessel immediately after solvent addition to contain any volatile vapors.

  • Decontamination: Wipe down the analytical balance and fume hood surface with a damp paper towel (using a mild soap solution or ethanol), followed by proper disposal of the towel into solid hazardous waste.

SafeHandling Start Start Workflow PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min 80-120 fpm face velocity) PPE->Hood Weigh Weighing & Dispensing (Use anti-static tools) Hood->Weigh Dissolve Solvent Addition (e.g., DMSO/DMF) Weigh->Dissolve Waste Dispose Waste (Solid/Liquid segregation) Dissolve->Waste Decon Decontaminate Surfaces (Soap & Water / Ethanol) Waste->Decon

Figure 1: Standard operating procedure workflow for handling 5-(2-Imidazolyl)-2-methoxyphenol.

Emergency Response & Spill Management

In the event of an accidental exposure or spill, immediate action is required to minimize tissue damage and environmental release ()[6].

Dermal Exposure (Skin):

  • Immediately remove contaminated clothing and gloves.

  • Flush the affected area with copious amounts of water and mild soap for at least 15 minutes. Scientific Rationale: Phenols are poorly soluble in water alone; soap acts as a surfactant to emulsify and remove the chemical from the skin.

  • Seek medical attention if redness or irritation persists.

Ocular Exposure (Eyes):

  • Proceed immediately to the nearest eyewash station.

  • Rinse cautiously with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the conjunctiva ()[6]. Remove contact lenses if present and easy to do.

  • Mandate an evaluation by an ophthalmologist.

Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Cover the spilled powder with damp sand or a commercial spill absorbent to prevent dust generation ()[7]. Do not dry sweep.

  • Collect: Use a plastic scoop (to avoid sparking or scratching surfaces) to transfer the absorbed material into a sealable, chemically resistant hazardous waste container.

  • Clean: Wash the spill site with a detergent solution, followed by a thorough water rinse.

Waste Disposal Protocols

Improper disposal of imidazole and phenol derivatives can lead to severe environmental contamination. All waste must be handled according to institutional Chemical Hygiene Plans and local regulations ()[8].

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a designated solid hazardous waste bin (typically a poly-lined drum).

  • Liquid Waste: Solutions containing 5-(2-Imidazolyl)-2-methoxyphenol should be collected in clearly labeled "Non-Halogenated Organic Waste" containers. If dissolved in a halogenated solvent (e.g., Dichloromethane), it must be routed to "Halogenated Organic Waste."

  • Labeling: Ensure all waste containers are explicitly labeled with the chemical name, CAS number (1314931-92-4), and the primary hazards (Toxic, Irritant).

References
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Center for Biotechnology Information (NCBI), 2011. URL: [Link]

  • Brady Canada. "GHS Hazard Statements - List, Codes & Implementation." Brady Canada, 2022. URL: [Link]

  • Sakura Finetek USA. "Safety Data Sheet: H315 Causes skin irritation. H319 Causes serious eye irritation." Sakura Finetek, 2020. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor, 2016. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.